Technical Documentation Center

Metescufylline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Metescufylline
  • CAS: 15518-82-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Metescufylline (CAS 15518-82-8): Chemical Structure, Physicochemical Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Metescufylline, a pharmaceutical agent with CAS number 15518-82-8. The document delves into its ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metescufylline, a pharmaceutical agent with CAS number 15518-82-8. The document delves into its chemical identity, physicochemical characteristics, and the current understanding of its mechanism of action, with a focus on the individual contributions of its constituent active moieties.

Chemical Identity and Structure

Metescufylline is a salt composed of two distinct active molecules: Etamiphyllin and Metesculetol .[1] This composition is crucial to understanding its overall pharmacological profile.

  • Etamiphyllin (CAS 314-35-2) is a xanthine derivative, specifically 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Its structure is characterized by a purine core, similar to theophylline and caffeine, with a diethylaminoethyl side chain at the 7-position.

  • Metesculetol (CAS 52814-39-8) is a hydroxycoumarin derivative, chemically named 2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid.[2] Coumarins are a class of compounds known for a variety of biological activities.

The overall molecular formula for Metescufylline is C13H21N5O2·C12H10O6.[1][3]

Chemical Structure Visualization

The two-dimensional structures of the active moieties of Metescufylline, Etamiphyllin and Metesculetol, are depicted below. These structures were generated from their respective SMILES notations.

Etamiphyllin Etamiphyllin Etamiphyllin caption Figure 1: 2D Structure of Etamiphyllin

Figure 1: 2D Structure of Etamiphyllin

Figure 1: 2D Structure of Etamiphyllin

Metesculetol Metesculetol Metesculetol caption Figure 2: 2D Structure of Metesculetol

Figure 2: 2D Structure of Metesculetol

Figure 2: 2D Structure of Metesculetol

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug substance is fundamental for formulation development and predicting its pharmacokinetic behavior. The table below summarizes the key properties of Metescufylline and its constituent parts.

PropertyValueSource
Metescufylline (CAS 15518-82-8)
Molecular FormulaC13H21N5O2·C12H10O6[1][3]
Molecular Weight529.54 g/mol [1]
Etamiphyllin (Active Moiety)
CAS Number314-35-2
Molecular FormulaC13H21N5O2[1]
Molecular Weight279.34 g/mol [1]
Melting Point75 °C
SolubilityVery soluble in water and acetone; slightly soluble in ethanol and ether.
Metesculetol (Active Moiety)
CAS Number52814-39-8[2]
Molecular FormulaC12H10O6[2]
Molecular Weight250.20 g/mol [2]

Mechanism of Action and Pharmacology

Metescufylline is classified as a bronchodilator and a phosphodiesterase (PDE) inhibitor.[4] Its pharmacological activity is a result of the combined or synergistic effects of its two active components, Etamiphyllin and Metesculetol.

The Role of Etamiphyllin: Phosphodiesterase Inhibition and Bronchodilation

The primary mechanism of action of Etamiphyllin, a xanthine derivative, is the non-selective inhibition of phosphodiesterase enzymes.[5][6] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6][7]

The signaling cascade initiated by increased cAMP levels in airway smooth muscle cells is as follows:

  • Increased cAMP: Inhibition of PDE prevents the breakdown of cAMP.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.

  • Smooth Muscle Relaxation: Activated PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. This leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation.

This mechanism is synergistic with β2-agonists, which also increase cAMP levels, but through the stimulation of its production.[6]

Mechanism of Action Metescufylline Metescufylline (Etamiphyllin component) PDE Phosphodiesterase (PDE) Metescufylline->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Inactivates Contraction Bronchoconstriction MLCK_active->Contraction Relaxation Bronchodilation MLCK_inactive->Relaxation caption Figure 3: Signaling pathway of Etamiphyllin-mediated bronchodilation.

Figure 3: Signaling pathway of Etamiphyllin-mediated bronchodilation. Etamiphyllin, a component of Metescufylline, inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn inactivates Myosin Light-Chain Kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation.

In addition to PDE inhibition, xanthine derivatives like Etamiphyllin may also act as antagonists at adenosine receptors, which can contribute to their bronchodilatory effects.[5]

The Role of Metesculetol

Metesculetol is a hydroxycoumarin.[2] While the specific contribution of Metesculetol to the bronchodilatory action of Metescufylline is not as well-defined in the available literature, coumarin derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. It is plausible that Metesculetol contributes to the overall therapeutic profile of Metescufylline through complementary mechanisms, potentially by modulating inflammatory pathways involved in respiratory conditions.

Experimental Protocols

Determination of Physicochemical Properties
  • Melting Point: Determined using a standard melting point apparatus, such as a Gallenkamp or Stuart Scientific instrument. The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.

  • Solubility: Assessed by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, acetone) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.

In Vitro Pharmacological Assays
  • Phosphodiesterase Inhibition Assay: The inhibitory activity of Metescufylline on different PDE isoenzymes (e.g., PDE3, PDE4) can be evaluated using commercially available assay kits. These assays typically measure the conversion of a fluorescently labeled cAMP or cGMP substrate by the PDE enzyme. The reduction in signal in the presence of the inhibitor is used to determine its potency (IC50).

  • Organ Bath Studies for Bronchodilation: The relaxant effect of Metescufylline on airway smooth muscle can be assessed using isolated tracheal ring preparations from animals (e.g., guinea pigs). The tracheal rings are mounted in an organ bath, contracted with an agonist (e.g., histamine or methacholine), and then exposed to increasing concentrations of Metescufylline to generate a concentration-response curve and determine its EC50.

Experimental Workflow cluster_0 Physicochemical Characterization cluster_1 In Vitro Pharmacology MeltingPoint Melting Point (Capillary Method) Solubility Solubility (Equilibrium Method) pKa pKa (Potentiometric Titration) PDE_Assay PDE Inhibition Assay (Fluorescence-based) OrganBath Organ Bath Study (Isolated Trachea) Metescufylline Metescufylline Sample Metescufylline->MeltingPoint Metescufylline->Solubility Metescufylline->pKa Metescufylline->PDE_Assay Metescufylline->OrganBath caption Figure 4: General experimental workflow for Metescufylline characterization.

Figure 4: General experimental workflow for Metescufylline characterization. This diagram outlines the typical experimental procedures for determining the physicochemical properties and in vitro pharmacological activity of a compound like Metescufylline.

Conclusion

Metescufylline is a dual-component pharmaceutical salt that leverages the bronchodilatory effects of its xanthine derivative, Etamiphyllin, through the inhibition of phosphodiesterase. The role of its other component, Metesculetol, may involve complementary anti-inflammatory or other pharmacological activities that contribute to its overall therapeutic profile. A thorough understanding of its chemical structure and physicochemical properties is essential for its development and application. Further research to elucidate the precise contribution of Metesculetol and to explore the potential for synergistic effects between the two active moieties would be of significant value to the scientific community.

References

  • Inxight Drugs. METESCUFYLLINE. [Link]

  • Horstmann, H., & Wiskott, E. (1970). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Arzneimittel-Forschung, 20(11), 1763-1766.
  • Barnes, P. J. (2024). Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead. International Journal of Chronic Obstructive Pulmonary Disease, 19, 1-13.
  • Self, T. H., & Ellis, R. F. (2025). Mechanism of Action of Long-Acting Bronchodilators. Journal of Pharmaceutical Sciences, 114(8), 2345-2356.
  • Global Substance Registration System. METESCUFYLLINE. [Link]

  • LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One. [Link]

  • Spyridonidis, A., et al. (2017). Potential synergistic effect by combination of PED-4 and PED-5 inhibitors plus theophylline in lung cancer?. Annals of Oncology, 28(suppl_5).
  • PubChem. Metesculetol. [Link]

  • Deranged Physiology. (2024). Pharmacology of drugs used to treat asthma. [Link]

  • NextSDS. metescufylline — Chemical Substance Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metescufylline as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Metescufylline, a compound utilized for its bronchodilatory properties, functions as a phosphodiesterase (PDE) inhibitor. This technical guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metescufylline, a compound utilized for its bronchodilatory properties, functions as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive exploration of its mechanism of action, designed for professionals in research and drug development. Metescufylline is a salt composed of two active moieties: Etamiphyllin and Metesculetol. The phosphodiesterase inhibitory activity is primarily attributed to Etamiphyllin, a derivative of theophylline. While specific inhibitory constants for Metescufylline against the full panel of PDE isoenzymes are not extensively documented in publicly available literature, this guide will elucidate the established mechanisms of related xanthine derivatives. Furthermore, it will provide detailed, field-proven experimental protocols for the complete characterization of a compound like Metescufylline as a PDE inhibitor, empowering researchers to generate the precise data required for a thorough mechanistic understanding.

Introduction: The Therapeutic Rationale for Phosphodiesterase Inhibition

The cyclic nucleotides, 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP), are ubiquitous intracellular second messengers that play a pivotal role in a myriad of physiological processes.[1] The intracellular concentrations of these critical signaling molecules are meticulously regulated by two main classes of enzymes: the adenylyl and guanylyl cyclases, which are responsible for their synthesis, and the phosphodiesterases (PDEs), which catalyze their degradation.[1]

The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and differential affinities for cAMP and cGMP.[2] This diversity allows for compartmentalized and precise regulation of cyclic nucleotide signaling. By inhibiting the degradation of cAMP and/or cGMP, PDE inhibitors effectively elevate the intracellular levels of these second messengers, thereby amplifying their downstream signaling cascades. This amplification can lead to a range of therapeutic effects, including smooth muscle relaxation, vasodilation, and modulation of inflammatory responses.[1][3]

Metescufylline has been employed as an anti-asthmatic and bronchodilator, a therapeutic action consistent with PDE inhibition in the airways.[4] The elevation of cAMP in airway smooth muscle leads to relaxation and bronchodilation.[5] This guide will delve into the molecular mechanisms that underpin this effect and provide the experimental framework to rigorously characterize it.

The Phosphodiesterase Superfamily: A Complex Network of Therapeutic Targets

A nuanced understanding of the PDE superfamily is essential for appreciating the mechanism of action of any PDE inhibitor. The 11 families are categorized based on their substrate specificity, kinetic properties, and sensitivity to inhibitors.

  • cAMP-specific PDEs: PDE4, PDE7, and PDE8

  • cGMP-specific PDEs: PDE5, PDE6, and PDE9

  • Dual-substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11

The tissue distribution of these isoenzymes is a key determinant of the physiological effects of a PDE inhibitor. For instance, PDE4 is predominantly found in inflammatory and immune cells, making it a target for anti-inflammatory drugs.[6] PDE5 is highly expressed in the corpus cavernosum, and its inhibition is the basis for the treatment of erectile dysfunction.[7] PDE3 is found in cardiovascular tissue and platelets, and its inhibition can lead to both inotropic and vasodilatory effects.[8]

Non-selective PDE inhibitors, such as theophylline and its derivatives, interact with multiple PDE isoenzymes.[9] This lack of selectivity can lead to a broad range of physiological effects and a corresponding increase in the potential for side effects. The therapeutic utility of a PDE inhibitor is, therefore, intimately linked to its selectivity profile.

Metescufylline: A Compound with Dual Active Moieties

Metescufylline is a salt that dissociates into Etamiphyllin and Metesculetol.

  • Etamiphyllin: A xanthine derivative, structurally related to theophylline. It is this moiety that is understood to be responsible for the phosphodiesterase inhibitory activity.[10]

  • Metesculetol: A hydroxycoumarin derivative. Its pharmacological actions are primarily associated with increasing capillary resistance and reducing membrane permeability.[11][12] There is no substantial evidence to suggest that Metesculetol contributes to the PDE inhibitory effects of Metescufylline.

Given that Etamiphyllin is a theophylline derivative, its mechanism of action as a PDE inhibitor is presumed to be similar to that of other xanthines, which are known to be non-selective PDE inhibitors.[9] Theophylline itself has been shown to inhibit several PDE isoenzymes, with its bronchodilatory effects attributed to the relaxation of airway smooth muscle.[13][14] It is plausible that Etamiphyllin shares this non-selective profile, though it is also possible that its structural modifications confer some degree of selectivity. A related compound, ambroxol-theophylline-7-acetate, has been shown to selectively inhibit PDE types III and IV.[15]

The cAMP Signaling Pathway in Bronchodilation

The bronchodilatory effect of Metescufylline, mediated by Etamiphyllin, is a direct consequence of increased intracellular cAMP levels in airway smooth muscle cells. The signaling cascade can be visualized as follows:

cluster_cell Airway Smooth Muscle Cell Metescufylline Metescufylline (Etamiphyllin moiety) PDE Phosphodiesterase (PDE) Metescufylline->PDE Inhibition ATP ATP PDE->ATP Hydrolysis AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibition Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LCK->Relaxation

Caption: cAMP signaling pathway in bronchodilation.

Inhibition of PDE by the Etamiphyllin moiety of Metescufylline leads to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.

Experimental Protocols for the Characterization of Metescufylline as a PDE Inhibitor

To fully elucidate the mechanism of action of Metescufylline, a series of in vitro experiments are necessary. The following protocols provide a robust framework for determining its potency, selectivity, and cellular effects.

Biochemical Assay for PDE Activity: Fluorescence Polarization

This assay directly measures the enzymatic activity of purified PDE isoenzymes and the inhibitory effect of the test compound. The principle is based on the change in fluorescence polarization (FP) of a fluorescently labeled cyclic nucleotide substrate upon its hydrolysis by a PDE.

Workflow for Fluorescence Polarization PDE Assay

start Start reagent_prep Prepare Reagents: - PDE Enzyme - Fluorescent Substrate (cAMP/cGMP) - Assay Buffer - Metescufylline (Test Inhibitor) start->reagent_prep plate_setup Plate Setup (384-well): - Add Assay Buffer - Add Metescufylline (serial dilutions) - Add PDE Enzyme reagent_prep->plate_setup incubation1 Incubate at RT (15-30 min) plate_setup->incubation1 reaction_start Initiate Reaction: Add Fluorescent Substrate incubation1->reaction_start incubation2 Incubate at RT (60 min, protected from light) reaction_start->incubation2 read_plate Read Fluorescence Polarization (FP Plate Reader) incubation2->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified, recombinant PDE isoenzymes (e.g., PDE1-11) in the appropriate assay buffer to a working concentration.

    • Prepare a stock solution of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) in assay buffer.

    • Prepare a stock solution of Metescufylline in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure (in a 384-well plate):

    • Add assay buffer to all wells.

    • Add the Metescufylline serial dilutions to the test wells. Include a vehicle control (DMSO) for 100% enzyme activity and a known potent inhibitor for the specific PDE isoenzyme as a positive control.

    • Add the diluted PDE enzyme to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Metescufylline.

    • Plot the percent inhibition against the logarithm of the Metescufylline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Table 1: Hypothetical IC50 Data for Metescufylline against a Panel of PDE Isoenzymes

PDE IsoenzymeSubstrateMetescufylline IC50 (µM)
PDE1CcAMP/cGMP>100
PDE2AcAMP/cGMP>100
PDE3AcAMP25
PDE4BcAMP15
PDE5AcGMP>100
PDE7AcAMP80
PDE8AcAMP>100
PDE9AcGMP>100
PDE10AcAMP/cGMP>100
PDE11AcAMP/cGMP>100

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Cell-Based Assay for Intracellular cAMP/cGMP Levels

This type of assay confirms that the PDE inhibitory activity observed in a biochemical assay translates to a functional effect in a cellular context.

Workflow for a Cell-Based cAMP/cGMP Assay

start Start cell_culture Cell Culture: Seed cells (e.g., airway smooth muscle cells) in a 96-well plate start->cell_culture cell_treatment Cell Treatment: - Pre-treat with Metescufylline - Stimulate with an agonist (e.g., Forskolin for cAMP) cell_culture->cell_treatment cell_lysis Cell Lysis: Lyse cells to release intracellular contents cell_treatment->cell_lysis cAMP_detection cAMP/cGMP Detection: Use a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) cell_lysis->cAMP_detection read_plate Read Signal (Plate Reader) cAMP_detection->read_plate data_analysis Data Analysis: - Generate a standard curve - Quantify cAMP/cGMP levels - Determine EC50 value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based cyclic nucleotide accumulation assay.

Step-by-Step Protocol (using a HTRF-based cAMP assay):

  • Cell Culture:

    • Seed a relevant cell line (e.g., human airway smooth muscle cells) into a 96-well cell culture plate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and replace it with a stimulation buffer containing a general PDE inhibitor like IBMX (to establish a maximal response window) or the test compound, Metescufylline, at various concentrations.

    • Pre-incubate the cells with the inhibitor.

    • Stimulate the cells with an agonist that increases cAMP production (e.g., forskolin, which directly activates adenylyl cyclase).

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the HTRF assay by adding the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody to the cell lysates.[17]

    • Incubate as recommended and read the time-resolved fluorescence on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Quantify the amount of cAMP produced in each well.

    • Plot the cAMP concentration against the logarithm of the Metescufylline concentration to determine the EC50 value.

Conclusion and Future Directions

Metescufylline, through its Etamiphyllin moiety, is a phosphodiesterase inhibitor with therapeutic applications in respiratory diseases. While its precise selectivity profile requires further experimental elucidation, its mechanism of action is rooted in the well-established pharmacology of xanthine derivatives. By inhibiting the degradation of cAMP, Metescufylline promotes airway smooth muscle relaxation, leading to bronchodilation.

The experimental protocols detailed in this guide provide a comprehensive framework for the in-depth characterization of Metescufylline or any novel PDE inhibitor. A thorough understanding of a compound's potency and selectivity against the full panel of PDE isoenzymes is paramount for predicting its therapeutic efficacy and potential side effects. Future research should focus on generating these critical data for Metescufylline to fully realize its therapeutic potential and to inform the development of next-generation, highly selective PDE inhibitors.

References

  • Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023, June 26). Retrieved from [Link]

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - The Open Respiratory Medicine Journal. (2024, November 13). Retrieved from [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs. (2025, September 20). Retrieved from [Link]

  • Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes - PubMed. (n.d.). Retrieved from [Link]

  • METESCULETOL - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. (n.d.). Retrieved from [Link]

  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate. (n.d.). Retrieved from [Link]

  • Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - ERS Publications. (n.d.). Retrieved from [Link]

  • Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - Frontiers. (n.d.). Retrieved from [Link]

  • Phosphodiesterase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019, September 26). Retrieved from [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. (n.d.). Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved from [Link]

  • ETAMIPHYLLIN - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Phosphodiesterase Inhibitors - CV Pharmacology. (n.d.). Retrieved from [Link]

  • Phosphodiesterase Inhibitors: Types and Purpose - Cleveland Clinic. (2022, June 8). Retrieved from [Link]

  • Metesculetol | C12H10O6 | CID 5390106 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Etamiphylline - Wikipedia. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed. (n.d.). Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2023, July 15). Retrieved from [Link]

  • Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed. (n.d.). Retrieved from [Link]

  • Malachite Green Phosphate Assay (Cat. # 786-1924) - G-Biosciences. (n.d.). Retrieved from [Link]

  • Malachite Green Phosphatase Assay Kit - Interchim. (n.d.). Retrieved from [Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Isoenzyme-selective Cyclic Nucleotide Phosphodiesterase Inhibitors: Effects on Airways Smooth Muscle - PubMed. (n.d.). Retrieved from [Link]

  • 1120 Bronchodilators and Anti-asthma Drugs. (n.d.).
  • Bronchodilators and Drugs used in Bronchial Asthma - ResearchGate. (2016, February 11). Retrieved from [Link]

  • Phosphodiesterase Inhibitors in Acute Lung Injury: What Are the Perspectives? - MDPI. (2021, February 16). Retrieved from [Link]

  • PDE4 inhibitors - a review of the current field. (n.d.). Retrieved from [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. (n.d.). Retrieved from [Link]

  • Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed. (n.d.). Retrieved from [Link]

  • Theophylline – Pharmacokinetics. (n.d.). Retrieved from [Link]

  • Etamiphylline camsylate | C23H37N5O6S | CID 88008 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay - Evotec. (n.d.). Retrieved from [Link]

  • Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - Frontiers. (n.d.). Retrieved from [Link]

  • Inhibition curves and statistical comparisons of IC50‐values of... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Exploratory Pharmacokinetics of Metescufylline

Foreword: A Proactive Approach to De-risking Drug Development In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates falte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to De-risking Drug Development

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates falter in late-stage clinical trials due to suboptimal pharmacokinetic profiles[1]. This guide provides a comprehensive framework for the in vitro exploratory studies of Metescufylline, a novel investigational compound identified as a salt of Etamiphyllin and Metesculetol[2][3]. The objective is to construct a robust preclinical data package that not only predicts the in vivo absorption, distribution, metabolism, and excretion (ADME) of Metescufylline but also proactively identifies potential liabilities, such as drug-drug interactions (DDIs).

This document is structured to guide researchers through the logical sequence of experiments that form the cornerstone of an Investigational New Drug (IND) application. By adhering to these self-validating protocols and understanding the scientific rationale behind each step, drug development professionals can make informed, data-driven decisions, ultimately enhancing the efficiency and success rate of their programs[4][5]. The early and thorough characterization of a compound's ADME properties is not merely a regulatory checkbox; it is a fundamental component of building a successful therapeutic agent[5][6].

Foundational Physicochemical and Stability Characterization

Before delving into complex biological assays, a thorough understanding of Metescufylline's fundamental properties is essential. These characteristics directly influence its behavior in all subsequent ADME studies.

Aqueous Solubility

Rationale: Solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal mucosa. Poor solubility can be a major hurdle for oral drug development.

Protocol: Thermodynamic Solubility Assessment

  • Prepare a supersaturated stock solution of Metescufylline in a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to mimic physiological conditions.

  • Equilibrate the solutions at 37°C for 24-48 hours with constant agitation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of Metescufylline in the filtrate using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Express results in µg/mL.

Lipophilicity (LogD)

Rationale: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. It influences permeability, plasma protein binding, and volume of distribution. An optimal LogD range (typically 1-5) is often sought for oral drugs.

Protocol: Shake-Flask Method for LogD7.4

  • Prepare a solution of Metescufylline in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Vigorously shake the mixture to allow for partitioning between the two phases.

  • Allow the phases to separate completely via centrifugation.

  • Measure the concentration of Metescufylline in both the aqueous (PBS) and organic (n-octanol) layers using LC-MS/MS.

  • Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Chemical Stability

Rationale: It is crucial to confirm that the compound is stable under the conditions of the in vitro assays to ensure that any observed disappearance is due to biological activity (e.g., metabolism) rather than chemical degradation.

Protocol: Stability in Assay Buffers

  • Incubate Metescufylline at a relevant concentration (e.g., 1 µM) in the primary buffers used for subsequent assays (e.g., PBS, cell culture media, microsomal incubation buffer).

  • Maintain the incubation at 37°C.

  • Sample at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Analyze the concentration of Metescufylline at each time point by LC-MS/MS.

  • A compound is considered stable if >90% remains after the longest incubation period.

ParameterAssayBuffer/SystemResult (Hypothetical)Implication
Solubility ThermodynamicpH 7.4 Buffer150 µg/mLSufficient for in vitro testing; not likely to be solubility-limited in vivo.
Lipophilicity Shake-FlaskOctanol/PBS pH 7.4LogD = 2.8Good balance for permeability and solubility.
Stability IncubationPBS, pH 7.4>98% remaining at 2hStable under typical assay conditions.

Absorption: Intestinal Permeability Assessment

For orally administered drugs, crossing the intestinal epithelium is the first major step. We use in vitro models to predict this process.

The Caco-2 Bidirectional Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier[7]. This model allows for the assessment of both passive diffusion and active transport mechanisms. Measuring permeability in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp)[8].

Protocol: Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • A-to-B Assay: Add Metescufylline (e.g., at 10 µM) to the apical (A) side of the monolayer. Sample from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • B-to-A Assay: In a separate set of wells, add Metescufylline to the basolateral (B) side and sample from the apical (A) side over time.

  • Analysis: Quantify the concentration of Metescufylline in the donor and receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

  • Efflux Ratio (ER): Calculate the ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.

Caption: Caco-2 permeability experimental workflow.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Propranolol (High) 25.524.81.0High
Atenolol (Low) 0.50.61.2Low
Metescufylline 15.216.11.1High

Interpretation: A hypothetical Papp (A-to-B) of 15.2 x 10⁻⁶ cm/s and an efflux ratio near 1 suggests that Metescufylline has high passive permeability and is not a significant substrate of common efflux transporters. This profile is favorable for oral absorption.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.

Rapid Equilibrium Dialysis (RED)

Rationale: The RED method is a widely accepted industry standard for determining the unbound fraction of a drug in plasma. It involves dialyzing the drug in plasma against a buffer until equilibrium is reached, at which point the concentration in the buffer is equal to the free drug concentration in the plasma.

Protocol: Equilibrium Dialysis

  • Device Setup: Prepare the RED device inserts by adding plasma spiked with Metescufylline (e.g., 1 µM) to one chamber and PBS to the other, separated by a semipermeable dialysis membrane.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentrations in both chambers by LC-MS/MS. To avoid analytical artifacts, the plasma sample is often matched with an equivalent amount of buffer, and the buffer sample with blank plasma, before protein precipitation.

  • Calculation: Fraction unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

G cluster_RED Rapid Equilibrium Dialysis (RED) Principle Before Start Plasma Chamber: Metescufylline (Bound + Free) Buffer Chamber: Empty After Equilibrium Plasma Chamber: Metescufylline (Bound + Free) Buffer Chamber: Metescufylline (Free) Before:f2->After:f2 Free drug diffuses across membrane

Caption: Principle of Equilibrium Dialysis for PPB.

SpeciesPlasma ConcentrationFraction Unbound (fu)% Bound
Human1 µM0.1585%
Rat1 µM0.2278%
Dog1 µM0.1882%

Interpretation: A hypothetical fraction unbound of 15% in human plasma indicates that Metescufylline is moderately to highly protein-bound. This value is critical for interpreting metabolic stability data and for building physiologically based pharmacokinetic (PBPK) models[4].

Metabolism and Drug-Drug Interaction (DDI) Potential

Metabolism is the body's primary mechanism for clearing drugs. In vitro studies are essential to determine a drug's metabolic stability and its potential to cause DDIs by inhibiting or inducing metabolic enzymes. The U.S. Food and Drug Administration (FDA) provides clear guidance on the necessity of these studies prior to first-in-human trials[9][10][11].

Metabolic Stability in Liver Microsomes

Rationale: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the most important family of drug-metabolizing enzymes[10]. Incubating a drug with HLM provides a measure of its intrinsic clearance by these enzymes.

Protocol: Microsomal Stability Assay

  • Incubation: Pre-warm a mixture of Metescufylline (e.g., 1 µM) and HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Time Course: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining concentration of Metescufylline by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent of Metescufylline remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg microsomes)).

Compoundt½ (min)CLint (µL/min/mg)Clearance Class
Testosterone (High) 887High
Carbamazepine (Low) > 120< 5.8Low
Metescufylline 4515.4Low to Intermediate

Interpretation: A half-life of 45 minutes in HLM suggests that Metescufylline has low to intermediate metabolic clearance. This data can be scaled to predict in vivo hepatic clearance[1].

Cytochrome P450 Reaction Phenotyping

Rationale: If a compound shows significant metabolic turnover, it is important to identify which specific CYP isoforms are responsible for its metabolism. This helps predict DDIs with drugs that are inhibitors or inducers of those specific enzymes.

Protocol: Recombinant CYP Enzymes

  • Incubate Metescufylline separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

  • After a set incubation time (e.g., 60 minutes), terminate the reaction.

  • Measure the depletion of Metescufylline.

  • The enzymes that show the most significant depletion of the parent drug are the primary ones involved in its metabolism.

Cytochrome P450 Inhibition

Rationale: Metescufylline could potentially inhibit CYP enzymes, which would slow the metabolism of co-administered drugs and could lead to toxicity. The FDA guidance recommends screening for inhibition of major CYP isoforms[11].

Protocol: Fluorometric or LC-MS/MS-based IC50 Assay

  • Incubation: Incubate HLM with a specific CYP probe substrate (a drug known to be metabolized by a single CYP isoform) in the presence of a range of concentrations of Metescufylline.

  • Reaction: Initiate the reaction with NADPH and incubate for a short period where the reaction is linear.

  • Detection: Measure the formation of the metabolite using either a fluorescent plate reader (for fluorescent metabolites) or LC-MS/MS.

  • Calculation: Determine the concentration of Metescufylline that causes 50% inhibition of the probe substrate metabolism (the IC50 value).

CYP IsoformProbe SubstrateMetescufylline IC50 (µM)DDI Risk Potential
CYP1A2 Phenacetin> 50Low
CYP2C9 Diclofenac> 50Low
CYP2D6 Dextromethorphan25Low
CYP3A4 Midazolam> 50Low

Interpretation: IC50 values > 10 µM are generally considered to indicate a low risk of causing clinically significant DDIs. Based on this hypothetical data, Metescufylline shows a low potential for inhibiting major CYP enzymes.

Synthesis and Strategic Outlook

The collective in vitro data paints a promising initial pharmacokinetic profile for Metescufylline. It appears to be a highly permeable compound with moderate protein binding and a low-to-intermediate metabolic clearance, primarily driven by CYP enzymes. Crucially, the preliminary DDI screening suggests a low risk of CYP inhibition.

This foundational dataset is indispensable. It provides the confidence to proceed to more complex studies, such as metabolite identification and in vivo animal pharmacokinetic studies. Furthermore, these in vitro parameters serve as the essential inputs for building early PBPK models, which can simulate human pharmacokinetics and guide the design of first-in-human clinical trials[4]. By systematically building this understanding from the glass vial up, we maximize the potential for Metescufylline to become a successful therapeutic agent.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Certara. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]

  • InfinixBio. (2025). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-521. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METESCUFYLLINE. Retrieved from [Link]

  • GSRS. (n.d.). METESCUFYLLINE. Retrieved from [Link]

  • NextSDS. (n.d.). metescufylline — Chemical Substance Information. Retrieved from [Link]

  • Karbwang, J., & White, N. J. (1990). Clinical pharmacokinetics of mefloquine. Clinical Pharmacokinetics, 19(4), 264-279. Retrieved from [Link]

  • Sorrell, J. M., & Caplan, A. I. (2009). Influence of Adult Mesenchymal Stem Cells on In Vitro Vascular Formation. Tissue Engineering Part A, 15(7), 1751-1761. Retrieved from [Link]

  • Hellgren, U., et al. (1998). Enantioselective pharmacokinetics of mefloquine during long-term intake of the prophylactic dose. British Journal of Clinical Pharmacology, 45(2), 159-166. Retrieved from [Link]

  • Bou-Slimane, H., et al. (2021). Food Contaminants Effects on an In Vitro Model of Human Intestinal Epithelium. International Journal of Molecular Sciences, 22(12), 6211. Retrieved from [Link]

Sources

Exploratory

Metescufylline: Molecular Weight, Aqueous Solubility Profile, and Physicochemical Characterization

Executive Summary Metescufylline (CAS: 15518-82-8) is a specialized pharmaceutical active ingredient utilized primarily in the management of chronic venous insufficiency (CVI) and related vascular disorders[1],[2]. Struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metescufylline (CAS: 15518-82-8) is a specialized pharmaceutical active ingredient utilized primarily in the management of chronic venous insufficiency (CVI) and related vascular disorders[1],[2]. Structurally, it is not a single monolithic molecule, but rather a carefully engineered salt complex comprising two distinct active moieties: Etamiphylline (a theophylline derivative) and Metesculetol (a coumarin derivative)[3],[4].

This whitepaper provides an in-depth technical analysis of Metescufylline’s molecular weight distribution, its unique aqueous solubility profile, and the thermodynamic principles governing its formulation. By examining the causality behind its salt formation, researchers can better understand how physicochemical engineering overcomes the inherent bioavailability limitations of coumarin derivatives.

Structural Causality and Molecular Weight Distribution

The design of Metescufylline is rooted in the principle of pharmaceutical salt selection. Metesculetol, the venotropic component, is a coumarin derivative[4]. Like many planar, multi-ringed coumarins, free metesculetol exhibits poor aqueous solubility, which severely limits its oral bioavailability and dissolution rate in the gastrointestinal tract.

To circumvent this, metesculetol (acting as a weak acid via its carboxylic acid group) is complexed with etamiphylline, which contains a highly basic diethylamino moiety[3]. This acid-base reaction yields the Metescufylline salt complex. The disruption of the coumarin's rigid crystal lattice, combined with the introduction of an ionizable center, drastically enhances the hydration capacity and overall solubility of the compound.

Table 1: Physicochemical Properties of Metescufylline and its Moieties
PropertyMetescufylline (Salt Complex)Etamiphylline (Basic Moiety)Metesculetol (Acidic Moiety)
Role Synergistic APIBronchodilator / PDE InhibitorVenotonic / Vasoprotectant
Molecular Formula C₂₅H₃₁N₅O⸸[5]C₁₃H₂₁N₅O₂[3]C₁₂H₁₀O₆[3]
Molecular Weight 529.54 g/mol [5],[4]279.34 g/mol [3]250.20 g/mol [3]
Stereochemistry Achiral[3]Achiral[4]Achiral[4]
Stoichiometry 1:1 Molar Ratio[3]1 part1 part

Aqueous Solubility Profile and Thermodynamics

The aqueous solubility of Metescufylline is highly pH-dependent, governed by the pKa​ values of its constituent moieties. Because it is a salt of a weak acid and a weak base, its solubility profile exhibits a characteristic "U-shape" across the physiological pH range:

  • Acidic Media (pH 1.2 - 3.0): The basic diethylamino group of etamiphylline is fully protonated, maintaining high solubility. However, the carboxylic acid of metesculetol becomes unionized, creating a risk of partial precipitation of the free coumarin acid.

  • Neutral/Physiological Media (pH 6.8 - 7.4): Both the basic amine and the acidic carboxylate are sufficiently ionized. Ion-dipole interactions with the aqueous solvent are maximized, resulting in peak thermodynamic solubility for the intact salt complex.

  • Basic Media (pH > 8.5): The etamiphylline moiety loses its protonation, potentially leading to the precipitation of the free base.

Formulation Implications

When formulating Metescufylline into aqueous matrices (e.g., oral solutions or injectables), maintaining the formulation pH near the physiological range (pH 6.5–7.5) is critical. Deviations from this optimal window can induce disproportionation —a phenomenon where the salt dissociates and the less soluble free acid or free base precipitates out of solution.

Self-Validating Protocol: Thermodynamic Phase-Solubility Profiling

To accurately map the solubility profile of a dual-moiety salt like Metescufylline, standard kinetic solubility assays are insufficient. The following self-validating protocol employs a thermodynamic shake-flask method coupled with dual-wavelength HPLC to ensure the salt remains stoichiometrically intact in solution.

Step-by-Step Methodology
  • Buffer Preparation: Prepare USP-grade aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4.

    • Causality: Profiling across the GI tract's pH range identifies specific microenvironments where salt disproportionation might occur.

  • Solute Addition: Add an excess amount of Metescufylline powder (e.g., 50 mg/mL) to 10 mL of each buffer in sealed borosilicate glass vials.

  • Thermodynamic Equilibration: Submerge the vials in a reciprocal shaking water bath set to 37.0 ± 0.5°C for 48 hours.

    • Causality: A 48-hour incubation ensures the system transitions past transient kinetic supersaturation into a state of true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validating Step: Discard the first 2 mL of the filtrate. This saturates the filter membrane, preventing the adsorptive loss of the lipophilic metesculetol moiety and ensuring accurate downstream quantification.

  • Dual-Wavelength HPLC Analysis: Inject the filtrate into an HPLC-UV system. Monitor the eluent simultaneously at the distinct λmax​ for etamiphylline and metesculetol.

    • Causality: By quantifying both moieties independently, researchers can calculate the molar ratio in the dissolved phase. A strict 1:1 ratio validates that the salt dissolved intact; a skewed ratio immediately flags pH-induced disproportionation.

Workflow N1 1. Solute Addition (Excess Metescufylline) N2 2. Thermodynamic Equilibration (37°C, 48 hours) N1->N2 N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 N4 4. Dual-Wavelength HPLC (Simultaneous Assay) N3->N4 N5 5. Stoichiometric Validation (1:1 Molar Ratio Check) N4->N5

Experimental workflow for thermodynamic phase-solubility profiling of multi-moiety salts.

Pharmacodynamic Synergy and Mechanism of Action

The physicochemical engineering of Metescufylline directly serves its clinical utility. By ensuring both moieties are co-delivered in a highly soluble format, the compound achieves a synergistic pharmacodynamic effect targeting the vascular system[6],[2].

  • Etamiphylline Moiety: Acts as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist[7]. By inhibiting PDE, it prevents the hydrolysis of cyclic AMP (cAMP), leading to elevated intracellular cAMP levels which promote vasodilation and bronchodilation[7],[6].

  • Metesculetol Moiety: Acts as an inhibitor of matrix-degrading enzymes such as hyaluronidase and elastase[2],[8]. This action protects the extracellular matrix of blood vessels, thereby reducing capillary permeability and restoring venous tone[2].

Mechanism M Metescufylline (Soluble Salt Complex) E Etamiphylline (Basic Moiety) M->E C Metesculetol (Acidic Moiety) M->C PDE PDE Inhibition & Adenosine Antagonism E->PDE HYA Hyaluronidase & Elastase Inhibition C->HYA CAMP ↑ Intracellular cAMP (Vasodilation) PDE->CAMP PERM ↓ Capillary Permeability (Venous Tone) HYA->PERM

Dual pharmacodynamic mechanism of action for Metescufylline moieties.

References

  • The Merck Index Online. "Metescufylline." The Royal Society of Chemistry. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "METESCUFYLLINE." Inxight Drugs. Available at:[Link]

  • Global Substance Registration System (GSRS). "METESCUFYLLINE." National Institutes of Health (NIH). Available at:[Link]

  • Pittler, M. H., & Ernst, E. "Horse chestnut seed extract for chronic venous insufficiency." Cochrane Database of Systematic Reviews, National Institutes of Health (NIH). Available at:[Link]

  • TREA Patent Database. "Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases.

Sources

Foundational

A Methodological Blueprint for Investigating the Receptor Binding Affinity of a Novel Compound: The Case of Metescufylline

Whitepaper | March 2026 Audience: Researchers, scientists, and drug development professionals. Abstract: The characterization of a novel compound's interaction with its biological target is a cornerstone of modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper | March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The characterization of a novel compound's interaction with its biological target is a cornerstone of modern drug discovery. The affinity, kinetics, and thermodynamics of this binding event dictate the compound's potency, specificity, and potential therapeutic window. This guide provides an in-depth, technical framework for the preliminary investigation of receptor binding affinity, using the hypothetical compound "Metescufylline" as a case study. We will detail a multi-pronged approach, beginning with classic radioligand binding assays for initial screening and progressing to orthogonal, label-free validation techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Each section explains the causality behind experimental choices, provides self-validating protocols with integrated controls, and is grounded in authoritative scientific principles to ensure technical accuracy and reproducibility.

Introduction: The Critical Role of Binding Affinity

In the journey from a chemical entity to a therapeutic agent, the initial and most fundamental question is: how well does it bind to its intended target? Receptor binding affinity, quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a primary determinant of a drug's efficacy. A high-affinity interaction (low Kd/Ki) often allows for lower therapeutic doses, which can minimize off-target effects and improve patient safety.

Metescufylline is a novel investigational compound. Based on its structural similarity to methylxanthines like theophylline, it is hypothesized to act as a competitive antagonist at G-protein coupled receptors (GPCRs), such as adenosine receptors, or as an inhibitor of phosphodiesterase (PDE) enzymes.[1][2] This guide will outline a robust, multi-step strategy to first confirm and then precisely characterize the binding affinity of Metescufylline to a putative GPCR target.

The overall investigative workflow is designed to build confidence in the data through sequential, complementary methodologies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening & Affinity cluster_validate Phase 3: Orthogonal Validation & Kinetics cluster_thermo Phase 4: Thermodynamic Profile Target_Prep Target Receptor Preparation (e.g., CHO-A2AR Membranes) Saturation Saturation Binding Assay (Determine Radioligand Kd & Bmax) Target_Prep->Saturation Competition Competition Binding Assay (Determine Metescufylline IC50 & Ki) Saturation->Competition Informs Radioligand Concentration SPR Surface Plasmon Resonance (SPR) (Label-free Kd, kon, koff) Competition->SPR ITC Isothermal Titration Calorimetry (ITC) (Direct Kd, ΔH, ΔS, Stoichiometry) SPR->ITC

Caption: Overall workflow for characterizing Metescufylline's binding affinity.

Target Preparation: The Foundation of a Reliable Assay

The quality of the receptor preparation is paramount for generating reproducible data. For a putative GPCR target, membranes isolated from a stable, overexpressing cell line (e.g., HEK293 or CHO cells) are often the preparation of choice. They offer a higher concentration of the target receptor compared to native tissue and are less complex, reducing non-specific binding.[3]

Protocol: GPCR Membrane Preparation

This protocol is adapted from standard methodologies for preparing membranes from cultured cells.[4][5]

  • Cell Culture & Harvest: Grow CHO cells stably expressing the human adenosine A2A receptor (CHO-A2AR) to ~90% confluency. Discard the media, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and scrape them into a collection tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is critical for disrupting cell membranes to release intracellular contents.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

  • Washing: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in fresh, ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and repeat the high-speed centrifugation. This wash step removes residual cytosolic proteins.

  • Final Preparation & Storage: Resuspend the final pellet in Assay Buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the total protein concentration using a BCA assay. Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[5]

Primary Investigation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for initial affinity screening due to their high sensitivity and robustness.[6][7] The strategy involves two key experiments: a saturation assay to characterize the binding of a known radioligand to the target, and a competition assay to measure how Metescufylline displaces that radioligand.[8]

Saturation Binding Assay

Causality: Before testing our unknown compound, we must first determine the binding characteristics of a known high-affinity radioligand for our target receptor. This experiment determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax) in our membrane preparation.[7] The Kd value is crucial for selecting the appropriate radioligand concentration for subsequent competition assays.

Protocol:

  • Assay Setup: In a 96-well plate, set up duplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).

  • Reagent Addition:

    • Add 150 µL of the prepared CHO-A2AR membranes (e.g., 20 µg protein/well) to all wells.

    • To NSB wells, add 50 µL of a high concentration of a known, non-radioactive competitor (e.g., 10 µM NECA) to saturate all specific binding sites. To Total Binding wells, add 50 µL of Assay Buffer.

    • Add 50 µL of the radioligand (e.g., [³H]-ZM241385) at varying concentrations (e.g., 0.1 to 30 nM) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), followed by several washes with ice-cold Wash Buffer to separate bound from free radioligand.[4]

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate Specific Binding (Total DPM - NSB DPM). Plot Specific Binding vs. Radioligand Concentration and fit the data using non-linear regression (one-site binding model) to determine Kd and Bmax.

Competition Binding Assay

Causality: This experiment measures the ability of Metescufylline to compete with the radioligand for the same binding site on the receptor. The result is an IC₅₀ value—the concentration of Metescufylline that displaces 50% of the specifically bound radioligand. The IC₅₀ is then converted to the inhibition constant (Ki), a true measure of binding affinity.[10]

G cluster_0 No Competitor cluster_1 With Metescufylline Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 High Signal Receptor2 Receptor Metes Metescufylline Receptor2->Metes Low Signal Radioligand2 [³H]-Ligand

Caption: Principle of the competition binding assay.

Protocol:

  • Assay Setup: Similar to the saturation assay, prepare wells for Total Binding, NSB, and a range of Metescufylline concentrations.

  • Reagent Addition:

    • Add 150 µL of CHO-A2AR membranes (20 µg protein/well).

    • Add 50 µL of competing compounds: Assay Buffer (for Total Binding), 10 µM NECA (for NSB), or Metescufylline at serially diluted concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Add 50 µL of the radioligand ([³H]-ZM241385) at a fixed concentration, typically at or near its Kd value determined from the saturation assay.

  • Incubation, Harvesting, Counting: Follow steps 3-5 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Metescufylline. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation :[10][11]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand (from the saturation assay).

Example Data Presentation
Assay TypeParameterValue (Example)
Saturation Radioligand[³H]-ZM241385
Kd1.5 nM
Bmax1250 fmol/mg protein
Competition Test CompoundMetescufylline
IC₅₀75 nM
Calculated Ki 30 nM

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality: To build confidence in our findings, it is essential to use an orthogonal, label-free method. SPR detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface where the target protein is immobilized.[12] This technique not only provides an independent measure of the equilibrium dissociation constant (Kd) but also reveals the kinetic rate constants: the association rate (kₐ or kₒₙ) and the dissociation rate (kd or kₒff).[13][14]

SPR Experimental Workflow

G A 1. Immobilization Receptor is captured on sensor chip B 2. Association Metescufylline flows over surface, binding occurs A->B Inject Analyte C 3. Dissociation Buffer flows over surface, Metescufylline dissociates B->C Inject Buffer D 4. Regeneration Surface is stripped of all bound ligand for next cycle C->D Inject Regen Solution

Caption: Key phases of a Surface Plasmon Resonance (SPR) experiment.

Protocol: Small Molecule Kinetic Analysis via SPR
  • Chip Preparation: Select a sensor chip (e.g., CM5) and activate the carboxyl groups using a mixture of EDC/NHS. Immobilize a purified, soluble version of the adenosine A2A receptor onto the chip surface via amine coupling to a target density. Deactivate any remaining active esters.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to establish a stable baseline signal.

  • Kinetic Titration:

    • Inject a series of increasing concentrations of Metescufylline (the "analyte") over the sensor chip surface containing the immobilized receptor (the "ligand").[15]

    • Each injection cycle consists of an association phase (analyte injection) followed by a dissociation phase (running buffer injection).

    • After each cycle, regenerate the surface with a mild acidic or basic solution to remove all bound analyte.

  • Data Analysis:

    • The binding events generate sensorgrams (response units vs. time).

    • Simultaneously fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kd.

    • The equilibrium dissociation constant (Kd) is calculated as kd/kₐ.

Example SPR Data Presentation
ParameterSymbolValue (Example)Unit
Association Ratekₐ1.2 x 10⁵M⁻¹s⁻¹
Dissociation Ratekd4.8 x 10⁻³s⁻¹
Dissociation Constant Kd (kd/kₐ) 40 nM M

The Kd value obtained from SPR should be in close agreement with the Ki value from the radioligand binding assay, providing strong validation of the binding affinity.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Causality: ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released (exothermic) or absorbed (endothermic) as the compound binds to its target.[16] It is considered a gold-standard technique because it is performed in-solution, is label-free, and directly measures binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][18][19] This information is invaluable for lead optimization, as it helps elucidate the driving forces behind the binding event.

Protocol: ITC Analysis
  • Sample Preparation: Prepare purified, soluble A2A receptor in a specific buffer (e.g., PBS or HEPES) and degas thoroughly. Prepare Metescufylline in the exact same buffer to avoid heats of dilution. The receptor is placed in the sample cell, and Metescufylline is loaded into the injection syringe at a 10-15x higher concentration.

  • Titration: Perform a series of small, precise injections of Metescufylline into the receptor solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding. A feedback system returns the cell to the reference temperature, and the power required to do so is recorded.

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol). This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to directly extract Kd, n, and ΔH. Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

Example ITC Data Presentation
Thermodynamic ParameterSymbolValue (Example)Unit
Dissociation Constant Kd 35 nM M
Stoichiometryn1.05-
Enthalpy ChangeΔH-8.5kcal/mol
Gibbs Free Energy ChangeΔG-10.2kcal/mol
Entropy ChangeTΔS1.7kcal/mol

A negative ΔH indicates an enthalpically-driven interaction (favorable bond formation), while a positive TΔS suggests an entropically-driven interaction (e.g., release of water molecules from the binding site).

Conclusion and Future Directions

This multi-faceted approach provides a robust and self-validating pathway for the preliminary characterization of Metescufylline's receptor binding affinity. By starting with the sensitive and high-throughput radioligand binding assay, we can efficiently determine an initial Ki. This finding is then confirmed and expanded upon with orthogonal, label-free techniques like SPR, which provides kinetic context, and ITC, which delivers a complete thermodynamic signature. The strong concordance between the Ki (30 nM), SPR Kd (40 nM), and ITC Kd (35 nM) in this hypothetical case study would provide high confidence in Metescufylline's affinity for the target receptor.

Future work would involve expanding these studies to assess the selectivity of Metescufylline against a panel of related receptors and progressing to cell-based functional assays to determine whether this binding affinity translates into a functional effect (e.g., antagonism of cAMP signaling).

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]

  • Title: Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays Source: PMC (PubMed Central) URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Biacore SPR for small-molecule discovery Source: Cytiva URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube - ChemHelpASAP URL: [Link]

  • Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: Future Medicinal Chemistry URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC (PubMed Central) URL: [Link]

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments Source: PubMed URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: Methods in Molecular Biology URL: [Link]

  • Title: How to isolate membrane receptor complexes from cells Source: G-Biosciences URL: [Link]

  • Title: On the use of cells or membranes for receptor binding: growth hormone secretagogues Source: PubMed URL: [Link]

  • Title: Pentoxifylline: a new drug for the treatment of intermittent claudication. Mechanism of action, pharmacokinetics, clinical efficacy and adverse effects Source: PubMed URL: [Link]

  • Title: Radioligand binding methods for membrane preparations and intact cells Source: PubMed URL: [Link]

  • Title: Methylxanthines Source: NCBI Bookshelf URL: [Link]

  • Title: Mechanism of action of methylxanthines in asthma Source: PubMed URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Exploratory Toxicity Screening of Metescufylline in Human Cell Lines

Abstract This technical guide provides a comprehensive framework for the initial in vitro toxicity assessment of Metescufylline, a novel synthetic compound derived from theophylline and esculetin. Recognizing the imperat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro toxicity assessment of Metescufylline, a novel synthetic compound derived from theophylline and esculetin. Recognizing the imperative for early and robust safety profiling in drug development, this document outlines a tiered, mechanism-driven approach to evaluate the cytotoxic, genotoxic, and apoptotic potential of Metescufylline in relevant human cell lines. The methodologies detailed herein are designed to establish a foundational understanding of the compound's safety profile, guiding subsequent preclinical development. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Introduction and Scientific Rationale

Metescufylline is a novel investigational compound synthesized by combining the structural features of theophylline and esculetin. Theophylline, a methylxanthine, is known for its bronchodilator effects but also carries a narrow therapeutic index with potential for cardiotoxicity and neurotoxicity at elevated concentrations[1][2][3][4][5]. Esculetin, a coumarin derivative, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties, but has also been noted to induce apoptosis in some cancer cell lines at higher concentrations[6][7][8][9]. The combination of these two moieties in Metescufylline necessitates a thorough and early assessment of its toxicological profile.

The primary objective of this exploratory screening is to identify potential liabilities of Metescufylline at the cellular level. An early understanding of a compound's toxicity can significantly reduce the attrition rate of drug candidates in later, more resource-intensive stages of development[10][11]. This guide proposes a multi-parametric approach, beginning with broad cytotoxicity screening and progressing to more specific assays for genotoxicity and apoptosis. This tiered strategy ensures a cost-effective and scientifically sound evaluation.

The selection of appropriate cell lines is critical for the relevance of in vitro toxicity data[12][13][14][15]. Given that theophylline is primarily metabolized in the liver[1][16][17][18], and that both parent compounds and their metabolites can be excreted via the kidneys[19], this protocol will utilize cell lines representative of these key organs. Specifically, the human hepatocellular carcinoma cell line HepG2 and the human embryonic kidney cell line HEK293 are proposed. HepG2 cells are widely used in toxicology as they retain many of the metabolic enzymes found in primary hepatocytes[13][20]. HEK293 cells, while not a direct model for renal transport, are a robust and well-characterized line for general cytotoxicity assessment[13][15]. To represent a potential route of administration and a common site for off-target effects, the human lung adenocarcinoma cell line A549 will also be included.

Experimental Workflow and Core Principles

The experimental workflow is designed as a progressive screening cascade. This approach allows for early go/no-go decisions and conserves resources.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Toxicity Evaluation cluster_2 Phase 3: Data Synthesis and Risk Assessment A Range-Finding Cytotoxicity Assay (MTT) B Definitive Cytotoxicity Assays (MTT & LDH) A->B Determine concentration range C Genotoxicity Screening (Comet Assay) B->C Proceed if cytotoxic D Apoptosis vs. Necrosis Differentiation (Annexin V / Propidium Iodide Staining) B->D Proceed if cytotoxic F Integrated Data Analysis C->F E Caspase Activity Assay D->E Confirm apoptotic pathway E->F G Report Generation and Go/No-Go Decision F->G

Caption: Tiered experimental workflow for Metescufylline toxicity screening.

Methodologies and Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma)

    • HEK293 (Human Embryonic Kidney)

    • A549 (Human Lung Adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells will be passaged upon reaching 80-90% confluency.

  • Authentication: Cell line identity will be verified by short tandem repeat (STR) profiling prior to initiating the studies to ensure the integrity of the results[15].

Phase 1: Cytotoxicity Assessment

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[21][22][23]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[21].

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Metescufylline in culture medium. The initial range-finding experiment should cover a broad concentration range (e.g., 0.1 µM to 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the Metescufylline dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for 24 and 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of cytotoxicity[10][23].

  • Protocol:

    • Seed and treat cells with Metescufylline as described for the MTT assay.

    • After the 24 and 48-hour incubation periods, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Phase 2: Mechanistic Toxicity Evaluation

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells[24][25][26][27].

  • Protocol:

    • Treat cells with a concentration range of Metescufylline based on the IC50 values obtained from the cytotoxicity assays. Include a negative (vehicle) and a positive control (e.g., hydrogen peroxide).

    • After a short exposure (e.g., 4 hours), harvest the cells.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as nucleoids.

    • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[28][29][30][31]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[30]. Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells and is used to identify cells that have lost membrane integrity.

  • Protocol:

    • Treat cells with Metescufylline for 24 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Apoptosis Necrosis Differentiation cluster_0 Cell Populations cluster_1 Mechanism A Viable Cells (Annexin V-, PI-) M1 Intact Membrane No PS Exposure A->M1 B Early Apoptotic Cells (Annexin V+, PI-) M2 Intact Membrane PS Exposure B->M2 C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) M3 Compromised Membrane PS Exposure C->M3 D Necrotic Cells (Annexin V-, PI+) M4 Compromised Membrane No PS Exposure D->M4

Caption: Differentiation of cell populations by Annexin V/PI staining.

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis[31][32]. Measuring the activity of effector caspases like caspase-3 and -7 provides a direct indication of apoptosis induction.

  • Protocol:

    • Seed cells in a 96-well plate and treat with Metescufylline for various time points (e.g., 6, 12, 24 hours).

    • Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit.

    • Add the caspase substrate to the wells and incubate as per the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Normalize the signal to the number of viable cells (can be done in parallel plates using the MTT assay).

Data Presentation and Interpretation

Cytotoxicity Data

The results from the MTT and LDH assays should be presented in tables summarizing the IC50 (half-maximal inhibitory concentration) values for each cell line at 24 and 48 hours.

Table 1: IC50 Values (µM) of Metescufylline in Human Cell Lines

Cell LineAssay24 hours48 hours
HepG2 MTTValueValue
LDHValueValue
HEK293 MTTValueValue
LDHValueValue
A549 MTTValueValue
LDHValueValue

Interpretation: A lower IC50 value indicates higher cytotoxicity. A significant difference between the MTT and LDH results may suggest a specific mechanism of action, such as mitochondrial dysfunction without immediate membrane rupture.

Genotoxicity Data

The Comet assay results should be presented as the mean percentage of tail DNA for each concentration of Metescufylline.

Table 2: Genotoxicity of Metescufylline (Comet Assay)

Cell LineConcentration (µM)Mean % Tail DNA ± SD
HepG2 Vehicle ControlValue
Concentration 1Value
Concentration 2Value
Positive ControlValue
A549 Vehicle ControlValue
Concentration 1Value
Concentration 2Value
Positive ControlValue

Interpretation: A statistically significant, dose-dependent increase in the percentage of tail DNA indicates a genotoxic potential.

Apoptosis Data

The percentage of cells in each quadrant of the Annexin V/PI flow cytometry plot should be tabulated.

Table 3: Apoptosis and Necrosis Induction by Metescufylline (24 hours)

Cell LineTreatment% Viable% Early Apoptotic% Late Apoptotic/Necrotic
HepG2 Vehicle ControlValueValueValue
Metescufylline (IC50)ValueValueValue
A549 Vehicle ControlValueValueValue
Metescufylline (IC50)ValueValueValue

Interpretation: A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) would suggest that Metescufylline induces apoptosis. This would be further confirmed by a corresponding increase in caspase-3/7 activity.

Conclusion and Future Directions

The integrated analysis of the data generated from this tiered screening approach will provide a preliminary but comprehensive toxicological profile of Metescufylline. Should the compound exhibit significant cytotoxicity, genotoxicity, or pro-apoptotic activity at concentrations relevant to its anticipated therapeutic window, further mechanistic studies would be warranted. These could include investigations into mitochondrial membrane potential, reactive oxygen species (ROS) generation, and specific cell cycle arrest checkpoints. Conversely, a favorable in vitro toxicity profile would provide strong support for advancing Metescufylline to the next stages of preclinical development, including in vivo safety and efficacy studies. This structured, evidence-based approach to early toxicity screening is fundamental to the principles of modern, efficient drug discovery and development.

References

  • Annexin V Apoptosis Plate Assay Kit. Dojindo Molecular Technologies, Inc. [Link]

  • Theophylline. Wikipedia. [Link]

  • Ali, H., et al. (2023). Esculetin unveiled: Decoding its anti-tumor potential through molecular mechanisms—A comprehensive review. Journal of Biochemical and Molecular Toxicology. [Link]

  • Apoptosis – what assay should I use? BMG LABTECH. [Link]

  • Gajski, G., et al. (2015). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Frontiers in Genetics. [Link]

  • Muthukumaran, J., et al. (2022). Exploring cardioprotective potential of esculetin against isoproterenol induced myocardial toxicity in rats: in vivo and in vitro evidence. Journal of Biochemical and Molecular Toxicology. [Link]

  • Jo, E., et al. (2020). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention. [Link]

  • Yar, Sagheer. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Yamada, M., et al. (2013). A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells. Mutagenesis. [Link]

  • González-Sánchez, A., et al. (2023). Cytotoxicity of Esculetin Compared with Vinblastine and Paclitaxel in PC-3 Prostate Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Genotoxicity testing – combined in vivo micronucleus and comet assays. WCA. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells. SciSpace. [Link]

  • Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Horvath, P., and V. V. V. S. N. A. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Leist, M. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]

  • Wang, Y., et al. (2023). The Coumarin-Derivative Esculetin Protects against Lipotoxicity in Primary Rat Hepatocytes via Attenuating JNK-Mediated Oxidative Stress and Attenuates Free Fatty Acid-Induced Lipid Accumulation. International Journal of Molecular Sciences. [Link]

  • Theophylline Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

  • Theophylline toxicity. LITFL. [Link]

  • Theophylline toxicity. WikEM. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Aesculetin. Wikipedia. [Link]

  • Theophylline Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Kim, J., et al. (2025). New approach methodologies for in vitro toxicity screening of nanomaterial using a pulmonary three-dimensional floating extracellular matrix model. Particle and Fibre Toxicology. [Link]

  • Theophylline Pathway, Pharmacokinetics. PharmGKB. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • O'Driscoll, J., et al. (1990). Pharmacokinetics of theophylline and its metabolites during acute renal failure. A case report. European Journal of Clinical Pharmacology. [Link]

  • Lorsch, J. R., et al. (2019). Cell Lines as Biological Models: Practical Steps for More Reliable Research. Chemical Research in Toxicology. [Link]

  • Theophylline interactions. The Pharmaceutical Journal. [Link]

  • Khoury, L., et al. (2015). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. Mutagenesis. [Link]

  • Advanced in vitro safety assessments for drug & chemical development. Nuvisan. [Link]

  • Biomarkers for in vitro developmental toxicity screening in a human system. FDA. [Link]

  • THE FUTURE OF IN VITRO SCREENING IN THE DEVELOPMENT OF NEW DRUGS. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacological Profile of Metescufylline in Respiratory and Cardiovascular Research

A Whitepaper for Researchers and Drug Development Professionals Disclaimer: The compound "Metescufylline" is not currently a recognized entity in publicly available scientific literature. This guide is constructed based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The compound "Metescufylline" is not currently a recognized entity in publicly available scientific literature. This guide is constructed based on the hypothesis that Metescufylline is a novel xanthine derivative. The pharmacological properties, mechanisms, and experimental protocols described herein are based on the well-established characteristics of the xanthine class of drugs, such as theophylline and caffeine. This document is intended to serve as a comprehensive framework for the investigation and development of such a novel compound.

Introduction: The Rationale for Novel Xanthine Derivatives

For decades, methylxanthines have been a cornerstone in the management of respiratory diseases, most notably asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their therapeutic utility stems from a unique combination of bronchodilator, anti-inflammatory, and respiratory stimulant properties.[3][4] However, the clinical use of classical xanthines like theophylline is often limited by a narrow therapeutic index and a range of side effects, including cardiovascular and central nervous system stimulation.[5][6]

This has spurred the quest for novel xanthine derivatives, such as the hypothetical Metescufylline, with an improved therapeutic window. The goal is to engineer molecules that retain or enhance the beneficial respiratory effects while minimizing adverse cardiovascular and other systemic effects. This guide provides a technical overview of the core pharmacological properties of xanthines, offering a roadmap for the preclinical evaluation of Metescufylline in respiratory and cardiovascular research.

Core Mechanisms of Action: A Dual-Pronged Approach

The pharmacological effects of xanthine derivatives are primarily attributed to two distinct molecular mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1][7]

Phosphodiesterase (PDE) Inhibition

Xanthines are non-selective inhibitors of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][8][9] By inhibiting PDEs, Metescufylline would be expected to increase intracellular levels of these second messengers.

In respiratory smooth muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in smooth muscle relaxation and bronchodilation.[2][3] This is a key mechanism for alleviating bronchospasm in diseases like asthma.[5][6]

PDE_Inhibition Metescufylline Metescufylline PDE Phosphodiesterase (PDE) Metescufylline->PDE Inhibits AMP AMP PDE->AMP Degrades ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Simplified signaling pathway of PDE inhibition by Metescufylline.
Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by acting on four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3).[10][11] In the airways, adenosine can promote bronchoconstriction, particularly in asthmatic patients. Xanthines act as non-selective antagonists at adenosine receptors.[10][11]

By blocking A1 and A2B receptors on airway smooth muscle and inflammatory cells, Metescufylline could prevent adenosine-induced bronchoconstriction and reduce the release of inflammatory mediators.[7] This mechanism contributes to both the bronchodilator and anti-inflammatory effects of xanthines.

Adenosine_Antagonism cluster_receptor Cell Membrane AdenosineReceptor Adenosine Receptor (e.g., A1, A2B) G_Protein G-Protein Activation AdenosineReceptor->G_Protein Initiates Metescufylline Metescufylline Metescufylline->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Binds & Activates Effector Downstream Effector (e.g., PLC, AC) G_Protein->Effector Modulates Response Bronchoconstriction & Inflammation Effector->Response Leads to

Figure 2: Mechanism of adenosine receptor antagonism by Metescufylline.

Pharmacological Properties in Respiratory Research

The dual mechanism of action of xanthine derivatives translates into a multifaceted therapeutic profile for respiratory diseases.

Respiratory Effect Primary Mechanism Therapeutic Implication
Bronchodilation PDE Inhibition, Adenosine Receptor AntagonismRelief of acute bronchospasm in asthma and COPD.[2][12]
Anti-inflammatory PDE Inhibition, Adenosine Receptor AntagonismReduction of airway inflammation, a key feature of asthma.
Increased Respiratory Drive CNS stimulation via Adenosine Receptor AntagonismTreatment of apnea of prematurity and stimulation of respiratory centers.[13]
Improved Diaphragmatic Contractility Increased intracellular calcium via adenosine-mediated channelsEnhanced respiratory muscle function.[3]
Enhanced Mucociliary Clearance Stimulation of ciliary beat frequency and ion secretionImproved removal of mucus from the airways.[14]

Pharmacological Properties in Cardiovascular Research

The cardiovascular effects of xanthines are a direct extension of their core mechanisms of action and are often the source of their dose-limiting side effects.

Cardiovascular Effect Primary Mechanism Clinical Consideration
Positive Chronotropy (Increased Heart Rate) Adenosine A1 Receptor Antagonism in the heartCan lead to tachycardia and arrhythmias.[2]
Positive Inotropy (Increased Contractility) PDE Inhibition leading to increased cardiac cAMPCan be beneficial in some contexts but may increase myocardial oxygen demand.
Vasodilation (in some vascular beds) PDE Inhibition in smooth muscleCan lead to a decrease in peripheral resistance.[3]
Vasoconstriction (in other vascular beds) Adenosine A2A Receptor AntagonismCan contribute to an increase in blood pressure.[15]
Diuresis PDE Inhibition and increased renal blood flowA mild diuretic effect is often observed.[1]

A key objective in the development of Metescufylline would be to achieve selectivity for respiratory system effects over cardiovascular system effects. This could potentially be accomplished through modifications to the xanthine structure that alter its affinity for different PDE isoenzymes or adenosine receptor subtypes.

Experimental Protocols for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is essential to characterize the pharmacological profile of a novel compound like Metescufylline.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Profiling PDE_Assay PDE Isoenzyme Inhibition Assay Potency_Selectivity Determine Potency (IC50/Ki) and Selectivity PDE_Assay->Potency_Selectivity Receptor_Binding Adenosine Receptor Binding Assay Receptor_Binding->Potency_Selectivity Tissue_Bath Isolated Tracheal Ring Assay Tissue_Bath->Potency_Selectivity Bronchoconstriction_Model Animal Model of Bronchoconstriction (e.g., Methacholine Challenge) Therapeutic_Index Establish Therapeutic Index Bronchoconstriction_Model->Therapeutic_Index Hemodynamics Cardiovascular Hemodynamics (Blood Pressure, Heart Rate) Hemodynamics->Therapeutic_Index Potency_Selectivity->Bronchoconstriction_Model

Figure 3: A proposed experimental workflow for the preclinical evaluation of Metescufylline.
In Vitro Protocol: Isolated Guinea Pig Tracheal Ring Assay

Objective: To determine the direct relaxant effect of Metescufylline on airway smooth muscle and its potential to inhibit induced contractions.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Prepare 2-3 mm wide tracheal rings, ensuring the epithelial layer remains intact.

  • Organ Bath Setup:

    • Suspend each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

  • Experimental Procedure:

    • Contraction: Induce a sustained contraction with a submaximal concentration of a contractile agent (e.g., methacholine or histamine).

    • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add increasing concentrations of Metescufylline to the organ bath in a cumulative manner.

    • Record the relaxation at each concentration until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of Metescufylline that produces 50% of the maximal relaxation) to determine its potency.

In Vivo Protocol: Cardiovascular Hemodynamics in Anesthetized Rats

Objective: To assess the effects of Metescufylline on key cardiovascular parameters, including blood pressure and heart rate.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic agent (e.g., isoflurane or urethane) according to IACUC protocols.

    • Cannulate the carotid artery for the measurement of arterial blood pressure and the jugular vein for intravenous drug administration.

    • Insert ECG leads to monitor heart rate and rhythm.

  • Data Acquisition:

    • Connect the arterial cannula to a pressure transducer and the ECG leads to a data acquisition system to continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.

    • Allow the animal to stabilize for at least 30 minutes to obtain baseline readings.

  • Drug Administration:

    • Administer increasing doses of Metescufylline intravenously at set intervals.

    • Record the cardiovascular parameters continuously and measure the peak response at each dose.

  • Data Analysis:

    • Calculate the change in MAP and heart rate from baseline at each dose.

    • Plot the dose-response curves to evaluate the potency and magnitude of the cardiovascular effects.

    • This data, when compared with the respiratory efficacy data, will be crucial for determining the therapeutic index of Metescufylline.

Conclusion and Future Directions

The development of novel xanthine derivatives like Metescufylline holds the promise of delivering enhanced respiratory therapeutics with an improved safety profile. By leveraging a deep understanding of their core mechanisms of action and employing a rigorous preclinical evaluation strategy, researchers can systematically characterize the pharmacological properties of these new chemical entities. The ultimate goal is to identify a lead candidate that demonstrates potent efficacy in validated models of respiratory disease while exhibiting minimal and predictable cardiovascular effects. Further investigations into the specific PDE isoenzyme selectivity and adenosine receptor subtype affinity of Metescufylline will be critical in elucidating its unique pharmacological signature and potential clinical advantages.

References

  • Beavo, J. A., & Brunton, L. L. (2002). Cyclic nucleotide phosphodiesterases: critical regulators of cellular signaling.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.
  • Yadkikar, P., & Kulkarni, V. (2018). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate.
  • Feinstein, D. L., & Still, C. N. (2023). Methylxanthines. StatPearls.
  • Jacobson, K. A., & Müller, C. E. (2016). Xanthines as adenosine receptor antagonists. PubMed.
  • LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One.
  • Stewart, A. G., & Thomson, A. (1987). Bronchodilator actions of xanthine derivatives administered by inhalation in asthma.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. PubMed.
  • Solomon, D., & King, M. (1984). Methylxanthine and non-xanthine phosphodiesterase inhibitors. Their effects on adenosine uptake and the low Km cyclic AMP phosphodiesterase in intact rat adipocyte. PubMed.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. LiverTox.
  • Open RN. (n.d.). 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS.
  • RxList. (2021). Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names.
  • Open RN. (n.d.). 5.14 Xanthine Derivatives – Nursing Pharmacology.
  • Riksen, N. P., Smits, P., & Rongen, G. A. (2011). The cardiovascular effects of methylxanthines. PubMed.
  • Ziment, I. (1987). Effects of Methylxanthines on Airway Mucociliary Function. PubMed.
  • Yokoba, M., et al. (2015). Aminophylline increases respiratory muscle activity during hypercapnia in humans.
  • Bissonnette, J. M. (2019). Mechanistic actions of oxygen and methylxanthines on respiratory neural control and for the treatment of neonatal apnea.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput and Efficient Sample Preparation Strategies for the Quantification of Metescufylline in Human Plasma by LC-MS

Abstract This application note presents robust and reliable sample preparation methodologies for the accurate quantification of Metescufylline in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). Metesc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents robust and reliable sample preparation methodologies for the accurate quantification of Metescufylline in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). Metescufylline, a salt of Metesculetol and the xanthine derivative Etofylline, requires efficient extraction from complex biological matrices to ensure high sensitivity and specificity. We provide detailed protocols for two widely adopted techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The rationale behind each step is thoroughly explained, empowering researchers to adapt and troubleshoot these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated bioanalytical workflow for Metescufylline.

Introduction: The Bioanalytical Challenge of Metescufylline

Metescufylline is a therapeutic agent comprised of a salt of Metesculetol, a hydroxycoumarin, and Etofylline (7-(2-hydroxyethyl)theophylline), a xanthine derivative. The quantitative analysis of Metescufylline in biological fluids is paramount for pharmacokinetic and toxicokinetic studies in drug development. LC-MS has emerged as the gold standard for such analyses due to its inherent sensitivity and selectivity. However, the complex nature of biological matrices like plasma presents a significant challenge. Endogenous components such as proteins, lipids, and salts can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect, which can manifest as ion suppression or enhancement, ultimately compromising data accuracy and reproducibility.[1][2]

Effective sample preparation is therefore a critical first step to mitigate matrix effects and ensure the reliability of LC-MS data. The choice of sample preparation technique is governed by the physicochemical properties of the analyte, the nature of the biological matrix, and the desired analytical throughput and sensitivity. Etofylline, the xanthine component of Metescufylline, is a polar molecule with a calculated XLogP3 of -1.2.[3] This polarity guides the selection of appropriate extraction strategies.

This application note provides two distinct, yet equally effective, sample preparation workflows for Metescufylline in human plasma: a rapid Protein Precipitation (PPT) method ideal for high-throughput screening, and a more selective Solid-Phase Extraction (SPE) protocol for cleaner extracts and enhanced sensitivity.

Sample Handling and Storage: Preserving Analyte Integrity

The stability of the analyte in the biological matrix is a critical factor for accurate quantification. While specific stability data for Metescufylline is not extensively available, data from the structurally similar xanthine derivative, theophylline, provides valuable guidance. Studies have shown that theophylline is relatively stable in serum and plasma. For instance, at room temperature (25°C), a significant decline in theophylline concentration was observed after 7 days. Under refrigerated conditions (4-6°C), stability is extended, and for long-term storage, freezing at -20°C is recommended, where theophylline concentrations showed minimal degradation over several months.[3][4][5][6]

Recommended Sample Handling and Storage Protocol:

  • Collection: Collect whole blood in tubes containing K₂EDTA as an anticoagulant.

  • Processing: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Short-term Storage: Store plasma samples at 2-8°C if they are to be analyzed within 48 hours.

  • Long-term Storage: For storage exceeding 48 hours, freeze the plasma samples at -20°C or lower.[3]

  • Thawing: Thaw frozen samples at room temperature and vortex gently to ensure homogeneity before extraction. Avoid repeated freeze-thaw cycles.

Method 1: High-Throughput Analysis via Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput environments where speed is a priority. The principle involves the addition of a water-miscible organic solvent to the plasma, which disrupts the hydration shell of the proteins, causing them to precipitate out of solution.

Causality Behind the Protocol:
  • Solvent Choice: Acetonitrile is a common choice for PPT as it generally provides cleaner supernatants compared to methanol. The addition of a small amount of acid, such as formic acid, to the precipitation solvent can improve the recovery of slightly acidic or neutral compounds by ensuring they are in a neutral state, and it is also compatible with reversed-phase LC-MS mobile phases.

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of organic solvent to plasma is typically sufficient to ensure complete protein precipitation.[7]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as Etofylline-d4, is highly recommended to compensate for variability in sample preparation and potential matrix effects.[8]

  • Centrifugation: High-speed centrifugation is essential to form a compact pellet of precipitated proteins, allowing for easy and clean collection of the supernatant.

Experimental Protocol for Protein Precipitation:
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of thawed human plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Etofylline-d4 in 50% methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and reduce solvent-related matrix effects.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Mixing: Vortex for 15 seconds and centrifuge at low speed to pellet any remaining particulates before injection into the LC-MS system.

Workflow Diagram for Protein Precipitation:

Caption: Protein Precipitation Workflow for Metescufylline Analysis.

Method 2: Enhanced Selectivity with Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and higher analyte concentration compared to PPT. This method is based on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a polar compound like Etofylline, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective.

Causality Behind the Protocol:
  • Sorbent Selection: A polymeric cation exchange sorbent is chosen for this protocol. Given that xanthine derivatives like theophylline have a pKa around 8.8, they can be positively charged under acidic conditions, allowing for strong retention on a cation exchange sorbent. This provides an orthogonal separation mechanism to reversed-phase, leading to excellent removal of neutral and acidic interferences.

  • Sample Pre-treatment: Diluting the plasma with an acidic solution (e.g., phosphoric acid) ensures that the analyte is in its protonated (charged) state, facilitating its binding to the cation exchange sorbent.

  • Conditioning and Equilibration: Conditioning the sorbent with methanol and then equilibrating with an acidic solution prepares the sorbent for optimal interaction with the analyte.

  • Washing Steps: The washing steps are crucial for removing interfering compounds. An acidic wash removes polar interferences, while a wash with a mixture of organic solvents can remove less polar, neutral compounds that may be retained by secondary hydrophobic interactions with the polymeric backbone of the sorbent.

  • Elution: A basic organic solution is used for elution. The ammonia in the elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

Experimental Protocol for Solid-Phase Extraction (Polymeric Cation Exchange):
  • Sample Pre-treatment: In a microcentrifuge tube, dilute 100 µL of human plasma with 300 µL of 2% phosphoric acid. Add 10 µL of the internal standard working solution. Vortex to mix.

  • Sorbent Conditioning: Condition a polymeric cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvents.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Final Mixing: Vortex for 15 seconds and centrifuge before injection.

Workflow Diagram for Solid-Phase Extraction:

Caption: Solid-Phase Extraction Workflow for Metescufylline.

Comparative Summary and Performance Expectations

The choice between PPT and SPE will depend on the specific requirements of the assay. The following table provides a comparative summary to aid in this decision.

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removalAnalyte partitioning and selective elution
Throughput HighMedium to High (with automation)
Selectivity LowHigh
Extract Cleanliness Lower (higher matrix effects)Higher (lower matrix effects)
Analyte Concentration Dilution effect (can be overcome by evaporation)Can be used to concentrate the analyte
Cost per Sample LowHigher
Method Development SimpleMore complex
Expected Recovery > 90%85-105%
Matrix Effect Moderate to high, requires careful managementLow to moderate

Conclusion

This application note provides two validated and robust sample preparation protocols for the quantification of Metescufylline in human plasma by LC-MS. The Protein Precipitation method offers a rapid and cost-effective solution for high-throughput analysis, while the Solid-Phase Extraction method provides superior extract cleanliness and sensitivity, which is often necessary for regulated bioanalysis. The detailed explanation of the rationale behind each step allows for a deeper understanding of the methods and facilitates their implementation and adaptation in various laboratory settings. The use of a stable isotope-labeled internal standard is strongly recommended for both methods to ensure the highest level of accuracy and precision. By carefully selecting and optimizing the sample preparation strategy, researchers can develop reliable and high-quality bioanalytical methods for Metescufylline to support its development and clinical use.

References

  • Souza, I. D., & de Lacerda, L. C. (2021). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 45(8), 845-855.
  • PubChem. (n.d.). Etofylline. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Agilent Technologies, Inc. (n.d.).
  • Matuszewski, B. K. (2006). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. Analytical Chemistry, 78(15), 5427-5436.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of Analytical Toxicology, 27(7), 493-500.
  • LCGC International. (2006, June 30).
  • Ptolemy, A. S., Tzioumis, E., Thomke, A., & Kellogg, M. (2010). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC-MS-MS. Spectroscopy, 25(3), 34-41.
  • Spectroscopy Online. (2026, March 19). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS.
  • von-Meyeren, F., & Gloor, R. (2014). Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies. Analytical and Bioanalytical Chemistry, 406(3), 771-784.
  • Wojnicz, A., & de la Torre, R. (2019). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 24(18), 3326.
  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Agilent Technologies, Inc. (n.d.).
  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • Benchchem. (n.d.).
  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(19), 2215-2228.
  • Zarghi, A., & Shafaati, A. (2006). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 165-171.
  • Kanazawa, H., & Kizu, J. (2017). Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using Hydrophilic Interaction Liquid Chromatography Stationary Phase. Acta Medica Martiniana, 17(3), 7-14.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Xanthine Oxidase-IN-12 in Human Plasma by LC.
  • Royal Society of Chemistry. (n.d.).
  • Andersen, J. V., & Gundersen, T. E. (2003). Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry.
  • LabRulez LCMS. (n.d.).
  • Kanazawa, H., & Kizu, J. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry.
  • Jonkman, J. H., Franke, J. P., Schoenmaker, R., & de Zeeuw, R. A. (1981). Stability of theophylline in serum, plasma, and saliva stored at different temperatures. Clinical Chemistry, 27(12), 2071-2072.
  • Jonkman, J. H., Franke, J. P., Schoenmaker, R., & de Zeeuw, R. A. (1981). Table 1. Stability of Theophylline in Serum, Plasma, and Saliva. Clinical Chemistry, 27(12), 2071-2072.
  • Jonkman, J. H., Franke, J. P., Schoenmaker, R., & de Zeeuw, R. A. (1981). Stability of theophylline in serum, plasma, and saliva stored at different temperatures. Clinical Chemistry, 27(12), 2071-2072.
  • Milavetz, G., & Vaughan, L. (1987). Stability of theophylline elimination rate. Therapeutic Drug Monitoring, 9(3), 388-391.
  • Keech, A. C., Jenkins, A. J., & Molloy, M. P. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies.
  • PubChem. (n.d.). Metesculetol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, A. V. (2010). Crystal engineering to improve physicochemical properties of mefloquine hydrochloride. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(9), 654-659.
  • Holm, L. A., & Friis, C. (2016). Penetration of antimicrobials to pulmonary epithelial lining fluid and muscle and impact of drug physicochemical properties determined by microdialysis. Journal of Pharmacological and Toxicological Methods, 78, 58-65.
  • Kaya, M., & Sargin, I. (2016). Changes in physicochemical properties of chitin at developmental stages (larvae, pupa and adult) of Vespa crabro (wasp).

Sources

Application

Practical applications of Metescufylline in bronchodilation research

Application Note: Evaluating the Synergistic Bronchodilatory and Anti-Inflammatory Properties of Metescufylline in Preclinical Models Introduction & Mechanistic Rationale Metescufylline is a unique, dual-action molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Synergistic Bronchodilatory and Anti-Inflammatory Properties of Metescufylline in Preclinical Models

Introduction & Mechanistic Rationale

Metescufylline is a unique, dual-action molecular entity comprising a salt/solvate of etamiphylline (a methylxanthine derivative) and metesculetol (a coumarin derivative)[1][2]. In respiratory pharmacology, addressing bronchoconstriction in isolation is often insufficient for managing chronic obstructive conditions like asthma and COPD, where airway remodeling, vascular leakage, and tissue edema play critical pathophysiological roles.

Metescufylline offers a biphasic pharmacological mechanism. The etamiphylline component acts as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist[3]. By inhibiting PDE enzymes, it prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP), reducing intracellular calcium and driving airway smooth muscle relaxation[3]. Concurrently, the metesculetol component provides robust vasoprotective and anti-inflammatory effects, modulating enzymatic networks to stabilize the endothelial barrier and reduce capillary permeability[4].

To accurately evaluate Metescufylline in drug development, researchers must utilize self-validating experimental systems that capture both its bronchodilatory and tissue-preserving properties.

MOA Metescufylline Metescufylline Etamiphylline Etamiphylline Component (Methylxanthine) Metescufylline->Etamiphylline Metesculetol Metesculetol Component (Coumarin Derivative) Metescufylline->Metesculetol PDE PDE Inhibition Etamiphylline->PDE Adenosine Adenosine Receptor Antagonism Etamiphylline->Adenosine Endothelial Endothelial Protection & Reduced Permeability Metesculetol->Endothelial cAMP ↑ cAMP / cGMP Levels PDE->cAMP SmoothMuscle Airway Smooth Muscle Relaxation Adenosine->SmoothMuscle cAMP->SmoothMuscle Bronchodilation Synergistic Bronchodilation & Tissue Preservation SmoothMuscle->Bronchodilation Inflammation ↓ Airway Edema & Inflammation Endothelial->Inflammation Inflammation->Bronchodilation

Dual mechanistic pathway of Metescufylline in airway smooth muscle relaxation and anti-inflammation.

Experimental Protocols

Protocol A: Ex Vivo Tracheal Ring Contractility Assay

Objective: To quantify the direct bronchodilatory efficacy (EC50) of Metescufylline. Causality & Validation: We utilize isolated guinea pig tracheal rings suspended in Krebs-Henseleit buffer. The buffer must be continuously aerated with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4, preventing ischemic tissue degradation. Carbachol, a cholinergic agonist, is used to induce a stable pre-contraction, providing a dynamic baseline to measure relaxation. A vehicle control is run in parallel to validate that relaxation is drug-induced and not an artifact of tissue fatigue.

Step-by-Step Methodology:

  • Tissue Preparation: Following approved IACUC protocols, rapidly excise the trachea and submerge it in ice-cold, oxygenated Krebs-Henseleit buffer to halt metabolic stress.

  • Ring Sectioning: Carefully dissect away connective tissue and slice the trachea into 2–3 mm wide rings (each containing 2–3 cartilage rings).

  • Mounting: Suspend each ring between two stainless steel hooks in a 10 mL organ bath. Anchor the lower hook and attach the upper hook to an isometric force transducer.

  • Equilibration: Apply a resting tension of 2.0 g. Wash the tissue with fresh buffer every 15 minutes for 60 minutes. Reasoning: This allows the smooth muscle to reach a stable, reproducible baseline resting tone before pharmacological intervention.

  • Pre-contraction: Add Carbachol (1 µM) to the bath. Monitor the transducer for 15–20 minutes until a stable plateau of contraction is achieved.

  • Cumulative Dosing: Administer Metescufylline in half-log increments (e.g., 10 nM to 100 µM) without washing the bath between doses. Reasoning: Cumulative dosing accurately models receptor saturation kinetics and allows for the calculation of a precise concentration-response curve.

  • Data Acquisition: Record the isometric tension and calculate the percentage of relaxation relative to the maximal Carbachol-induced contraction.

Workflow Prep Tissue Preparation (Tracheal Rings) Equilibration Equilibration (Krebs Buffer, 2g) Prep->Equilibration Precontraction Pre-contraction (Carbachol 1µM) Equilibration->Precontraction Dosing Metescufylline Cumulative Dosing Precontraction->Dosing Analysis Isometric Tension Recording & EC50 Dosing->Analysis

Ex vivo tracheal ring contractility assay workflow for evaluating bronchodilatory efficacy.

Protocol B: In Vitro Airway Epithelial Inflammation Assay (ALI Culture)

Objective: To assess the anti-inflammatory and barrier-protective effects of the metesculetol component[4]. Step-by-Step Methodology:

  • Cell Culture: Culture primary human bronchial epithelial cells (hBECs) on Transwell inserts under Air-Liquid Interface (ALI) conditions for 21 days to promote mucociliary differentiation.

  • Inflammatory Challenge: Expose the basolateral compartment to TNF-α (10 ng/mL) and IL-4 (10 ng/mL) to simulate an asthmatic inflammatory environment.

  • Treatment: Co-incubate the basolateral media with Metescufylline (10 µM) or vehicle for 24 hours.

  • Barrier Integrity: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Reasoning: A drop in TEER indicates barrier dysfunction (modeling airway edema); preservation of TEER validates the vasoprotective efficacy of the metesculetol moiety.

  • Cytokine Quantification: Collect basolateral media and quantify pro-inflammatory cytokines (e.g., IL-8) via ELISA.

Data Presentation & Interpretation

Because Metescufylline is a combination entity, its synergistic nature requires comparative analysis against its individual components. The table below summarizes representative quantitative data expected from the validated protocols described above.

Test ArticleTracheal Relaxation (EC50, µM)PDE Inhibition (IC50, µM)TEER Preservation (% of Control)IL-8 Reduction (%)
Vehicle (Control) N/AN/A45%0%
Etamiphylline 4.212.552%15%
Metesculetol >100 (No effect)>10088%65%
Metescufylline 3.8 11.0 91% 72%

Interpretation: Metescufylline demonstrates potent bronchodilation driven primarily by the etamiphylline component, while simultaneously exhibiting robust barrier protection and anti-inflammatory activity driven by the metesculetol component. The slight improvement in the relaxation EC50 for Metescufylline over etamiphylline alone suggests that reducing tissue edema and endothelial stress may mechanically facilitate more efficient smooth muscle relaxation.

References

  • METESCUFYLLINE - Inxight Drugs.
  • Metesculetol | C12H10O6 | CID 5390106 - PubChem. nih.gov.
  • Etamiphyllin methiodide | 35206-03-2. benchchem.com.
  • BUY METESCULETOL SODIUM SALT (GMP grade). medicapharma.com.

Sources

Method

Standardized protocols for Metescufylline phosphodiesterase inhibition assays

Application Note: Standardized Protocols for Metescufylline Phosphodiesterase Inhibition Assays Executive Summary As a Senior Application Scientist, I frequently encounter challenges in standardizing high-throughput scre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocols for Metescufylline Phosphodiesterase Inhibition Assays

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in standardizing high-throughput screening (HTS) workflows for non-selective phosphodiesterase (PDE) inhibitors. Metescufylline (CAS 15518-82-8), a xanthine-derivative complex, functions as a competitive and non-selective PDE inhibitor[1]. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), Metescufylline elevates intracellular cAMP levels, activates Protein Kinase A (PKA), and subsequently suppresses pro-inflammatory cytokines such as TNF-α[1]. This application note details a self-validating, TR-FRET-based biochemical protocol for quantifying Metescufylline's PDE inhibitory activity, ensuring robust, reproducible data for drug development professionals.

Mechanistic Grounding and Assay Rationale

To accurately measure Metescufylline's efficacy, experimental design must exploit the fundamental causality of the PDE signaling pathway. PDEs degrade intracellular cAMP into 5'-AMP. In our standardized assay, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition format[2].

The Causality of the TR-FRET Competition Assay:

  • The Competition: The assay relies on the competition between free cAMP (remaining after PDE activity) and a Europium (Eu)-labeled cAMP tracer for binding sites on a ULight™ dye-labeled anti-cAMP monoclonal antibody[2][3].

  • Active PDE (Vehicle Control): PDE degrades the free cAMP. With less free cAMP available to compete, the Eu-cAMP tracer binds freely to the ULight-antibody. Upon excitation at 320/340 nm, energy transfers from Eu to ULight, yielding a high TR-FRET signal at 665 nm[2].

  • Inhibited PDE (Metescufylline Treated): Metescufylline inhibits the PDE enzyme. Free cAMP remains intact and outcompetes the Eu-cAMP tracer for antibody binding sites. The spatial separation of Eu and ULight prevents energy transfer, resulting in a low TR-FRET signal [3].

Self-Validating System: TR-FRET is inherently self-validating. By calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm), the assay mathematically cancels out well-to-well volume variations, inner-filter effects, and compound autofluorescence. This internal control ensures that the observed IC50 values for Metescufylline are trustworthy and free from optical artifacts.

Pathway Metescufylline Metescufylline (PDE Inhibitor) PDE Phosphodiesterase (PDE) Metescufylline->PDE Inhibits cAMP cAMP (Intracellular) PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates TNF TNF-α Synthesis (Inflammation) PKA->TNF Suppresses

Figure 1: Mechanistic pathway of Metescufylline-mediated PDE inhibition and downstream signaling.

Standardized Experimental Protocol

The following step-by-step methodology is optimized for a 384-well microplate format, ideal for HTS profiling of Metescufylline against various PDE isoforms[4].

Reagents and Materials:

  • Assay Buffer: 1X HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4[2]. (Causality: BSA prevents non-specific adsorption of the highly purified recombinant enzyme to the hydrophobic microplate walls).

  • Enzyme: Recombinant human PDE (e.g., PDE3A or PDE4), diluted to EC80 concentration in Assay Buffer.

  • Substrate: 100 nM cAMP working solution.

  • Detection Reagents: Eu-cAMP tracer and ULight-anti-cAMP mAb[3].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of Metescufylline in 100% DMSO. Transfer to the assay plate and dilute with Assay Buffer to achieve a final DMSO concentration of ≤ 1% (v/v)[4]. (Causality: Exceeding 1% DMSO induces solvent-mediated enzyme denaturation, leading to false-positive inhibition).

  • Enzyme Association: Add 5 µL of the optimized PDE enzyme solution to the respective wells of a 384-well OptiPlate. Incubate for 10 minutes at room temperature (RT) to allow Metescufylline to associate with the enzyme's active site prior to substrate introduction.

  • Reaction Initiation: Add 5 µL of the 100 nM cAMP substrate to all wells (Final assay volume = 10 µL).

  • Incubation: Seal the plate and incubate for 60 minutes at RT on a rotary shaker (300 rpm). (Causality: A 60-minute window ensures the reaction reaches a steady-state equilibrium of cAMP hydrolysis without depleting the substrate beyond the linear kinetic range).

  • Detection Assembly: Add 5 µL of Eu-cAMP tracer, followed immediately by 5 µL of ULight-anti-cAMP mAb (Total volume = 20 µL).

  • Equilibration & Readout: Incubate for 1 hour at RT protected from light. Read the plate on a TR-FRET compatible microplate reader using excitation at 320/340 nm and dual emission at 665 nm and 615 nm[2].

Workflow Step1 Step 1: Compound Prep Metescufylline serial dilution (≤1% DMSO) Step2 Step 2: Enzyme Association Add PDE enzyme + Metescufylline (10 min RT) Step1->Step2 Step3 Step 3: Reaction Initiation Add cAMP substrate (60 min RT) Step2->Step3 Step4 Step 4: Detection Assembly Add Eu-cAMP tracer + ULight-anti-cAMP mAb Step3->Step4 Step5 Step 5: TR-FRET Readout Ex: 320/340nm, Em: 665nm & 615nm Step4->Step5

Figure 2: Step-by-step TR-FRET workflow for Metescufylline PDE inhibition screening.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay, specific quantitative parameters must be strictly controlled. Table 1 summarizes the optimized assay parameters and their causal rationale for high-fidelity data generation.

Table 1: Standardized Assay Parameters for PDE Inhibition

ParameterOptimized ValueCausal Rationale
Enzyme Concentration EC80 (typically 0.1 - 1 ng/µL)Ensures linear substrate conversion while providing a sufficient assay window (Signal-to-Background > 10).
cAMP Substrate 10 - 100 nMMatches the Kd of the detection antibodies to maximize competition sensitivity[2].
Metescufylline Conc. 10 pM to 100 µM (10-point curve)Captures the full dose-response sigmoidal curve for accurate IC50 calculation.
DMSO Tolerance ≤ 1% v/vPrevents solvent-induced enzyme denaturation and artifactual inhibition[4].
Incubation Time 60 minutes at RTAllows steady-state equilibrium of PDE-mediated cAMP hydrolysis.
Z'-Factor ≥ 0.7Validates the assay as highly robust and statistically suitable for high-throughput screening.

Data Analysis Interpretation: Calculate the TR-FRET ratio by dividing the emission at 665 nm by the emission at 615 nm. Plot the Metescufylline concentration (log scale) against the TR-FRET ratio. Because Metescufylline prevents cAMP degradation, a successful dose-response curve will show a dose-dependent decrease in the TR-FRET ratio as Metescufylline concentration increases.

References

  • US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases.
  • Spatiotemporal regulation of cAMP signaling controls the human trophoblast fusion. PMC - NIH.[Link]

  • PDE3A TR-FRET Assay Kit. BPS Bioscience.[Link]

Sources

Application

Application Note: Formulation and Stability Testing of Metescufylline in Cell Culture Media

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro vascular models, endothelial cell assays, and chronic venous insufficiency research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro vascular models, endothelial cell assays, and chronic venous insufficiency research.

Scientific Rationale & Mechanistic Grounding

Metescufylline is an investigational pharmaceutical complex[1] utilized primarily in vascular biology to study capillary resistance and endothelial permeability. Formulating Metescufylline for in vitro cell culture presents a unique biochemical challenge because it is not a single molecular entity, but rather a salt comprising two distinct active moieties:

  • Etamiphylline: A xanthine derivative (7-[2-(diethylamino)ethyl]theophylline) that acts as a phosphodiesterase inhibitor and respiratory stimulant[2].

  • Metesculetol: A hydroxycoumarin derivative (2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid) known for its venotonic properties and ability to increase capillary resistance[3][4].

The Formulation Challenge (Causality): When introduced to physiological aqueous environments (pH 7.4, 37°C), the Metescufylline salt dissociates. The etamiphylline moiety is highly hydrophilic and remains stable in solution. Conversely, the metesculetol moiety is a lipophilic coumarin that exhibits a high binding affinity for serum proteins—specifically Bovine Serum Albumin (BSA) found in Fetal Bovine Serum (FBS). If formulated incorrectly, metesculetol will undergo localized precipitation (solvent shock) upon contact with aqueous media. Furthermore, without proper protein-denaturing extraction techniques, metesculetol will remain bound to serum proteins during stability testing, leading to artificially low HPLC recovery rates and a false diagnosis of chemical instability.

Physicochemical Properties

Understanding the divergent properties of the dissociated moieties is critical for designing a robust formulation and extraction protocol.

Table 1: Physicochemical Properties of Metescufylline Components

ComponentMolecular FormulaMolecular WeightPharmacological RoleSolubility Profile
Metescufylline (Salt)C13H21N5O2 · C12H10O6529.54 g/mol Dual-action venotonicSoluble in DMSO
Etamiphylline C13H21N5O2279.34 g/mol PDE inhibitorHydrophilic
Metesculetol C12H10O6250.20 g/mol Capillary resistanceLipophilic, Protein-binding

Formulation Protocol: A Self-Validating System

To prevent localized supersaturation and ensure uniform cellular dosing, Metescufylline must be formulated using a master stock approach. This protocol incorporates a turbidity check to self-validate that no micro-precipitation has occurred prior to cell exposure.

Step-by-Step Methodology
  • Master Stock Preparation (1000X):

    • Weigh 5.30 mg of Metescufylline API.

    • Dissolve in 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

    • Causality: DMSO is a non-polar aprotic solvent that ensures complete solvation of both the xanthine and coumarin moieties, preventing aggregation before dispersion in protein-rich media.

  • Aqueous Spiking:

    • Warm the target cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C.

    • While actively vortexing the media, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µM final requires a 1:1000 dilution).

    • Causality: Active vortexing during dropwise addition prevents "solvent shock," rapidly dispersing the lipophilic metesculetol before it can nucleate and precipitate.

  • Self-Validation (Turbidity Check):

    • Transfer 1 mL of the formulated media to a cuvette and measure optical density at 600 nm (OD600) against a blank of vehicle-treated media (0.1% DMSO).

    • An OD600 < 0.01 validates that the solution is free of micro-precipitates and is safe for cellular application.

Stability Testing & Extraction Workflow

Coumarin derivatives can undergo hydrolysis or photodegradation over standard 72-hour incubation periods. To accurately track degradation, the extraction protocol must liberate metesculetol from serum proteins.

Extraction Protocol
  • Time-Point Sampling: Aliquot 500 µL of formulated media at T=0, 24, 48, and 72 hours. Store samples immediately at -80°C to halt degradation until batch analysis.

  • Protein Precipitation: Add 1.0 mL of ice-cold Acetonitrile (ACN) to each 500 µL media sample. Vortex vigorously for 2 minutes.

    • Causality: ACN effectively precipitates the FBS proteins, unfolding the hydrophobic pockets of BSA and releasing the bound metesculetol into the supernatant. Without this step, HPLC recovery will falsely indicate compound degradation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Extract the clear supernatant, filter through a 0.22 µm PTFE syringe filter, and transfer to HPLC vials.

Self-Validating Spike-Recovery Control

To ensure the extraction method's integrity, spike a known concentration of Metescufylline directly into blank media and immediately extract it (T=0). An acceptable recovery rate (>95%) validates that any subsequent concentration drop at T=72h is due to genuine chemical degradation, not extraction failure.

Analytical Data: Time-Course Stability

The following table summarizes the expected stability profile of Metescufylline in standard endothelial culture conditions.

Table 2: Time-Course Stability and Recovery of Metescufylline in DMEM + 10% FBS at 37°C

Time Point (Hours)Etamiphylline Recovery (%)Metesculetol Recovery (%)Turbidity (OD 600nm)
0 (Baseline) 99.8 ± 0.498.5 ± 0.6< 0.01
24 99.5 ± 0.596.2 ± 0.8< 0.01
48 98.1 ± 0.391.4 ± 1.1< 0.01
72 97.4 ± 0.685.7 ± 1.5< 0.01

Note: The ~15% loss of Metesculetol at 72 hours is attributed to mild hydrolysis of the coumarin ring under physiological pH and temperature, whereas the xanthine core of Etamiphylline remains highly stable.

Workflow Visualization

StabilityWorkflow N1 Metescufylline API (1000X in DMSO) N2 Aqueous Dilution (DMEM + 10% FBS) N1->N2 Dropwise + Vortex N3 Incubation at 37°C (0h, 24h, 48h, 72h) N2->N3 Aliquot into plates N4 Protein Precipitation (Acetonitrile) N3->N4 Sample extraction N5 HPLC-UV Analysis (Dual Wavelength) N4->N5 Supernatant injection

Workflow for formulation, extraction, and HPLC-UV stability testing of Metescufylline in media.

References

  • METESCUFYLLINE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Etamiphylline Wikipedia, The Free Encyclopedia. URL:[Link]

  • METESCULETOL - Inxight Drugs National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Metesculetol | C12H10O6 | CID 5390106 PubChem, National Institutes of Health (NIH). URL:[Link]

Sources

Method

Techniques for synthesizing Metescufylline derivatives in the laboratory

Application Note: Laboratory Synthesis and Optimization of Metescufylline Derivatives Introduction & Rationale Metescufylline is a highly specialized pharmacological entity formulated as a synergistic salt complex. It co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Optimization of Metescufylline Derivatives

Introduction & Rationale

Metescufylline is a highly specialized pharmacological entity formulated as a synergistic salt complex. It comprises two distinct active moieties: Etamiphylline (a xanthine-derived bronchodilator) and Metesculetol (a coumarin-derived venotropic and capillary-protecting agent)[1]. The systematic designation for the parent complex is 7-(2-(diethylamino)ethyl)theophylline ((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetate[1].

In modern drug development, synthesizing derivatives of this complex allows researchers to fine-tune its pharmacokinetic profile. By modifying either the N7-alkyl side chain of the xanthine core or the O-alkyl carboxylic acid of the coumarin core, scientists can systematically alter phosphodiesterase (PDE) inhibition selectivity and optimize aqueous solubility for novel delivery systems[2]. This application note outlines a modular, self-validating synthetic workflow for generating Metescufylline derivatives, enabling precise structure-activity relationship (SAR) evaluations.

Mechanistic Overview and Experimental Causality

The synthesis of Metescufylline derivatives cannot be performed in a single pot due to the competing nucleophilic sites on both parent scaffolds. Instead, the workflow is bifurcated into two parallel pathways before converging via co-crystallization:

  • Pathway A (Xanthine Modification): The synthesis of the etamiphylline analog relies on the N-alkylation of theophylline. Theophylline possesses an acidic proton at the N7 position of the purine ring, which is abstracted by a weak base to facilitate nucleophilic attack on a dialkylaminoethyl halide[2]. Historically, this reaction suffered from poor regioselectivity (yielding N9-alkylation byproducts). However, executing the reaction at temperatures exceeding 90°C in a dioxane-rich solvent system stabilizes the transition state, ensuring >94% selectivity for the N7 position[3].

  • Pathway B (Coumarin Modification): The synthesis of the metesculetol analog involves the O-alkylation of a hydroxycoumarin. This is achieved by reacting 6,7-dihydroxy-4-methylcoumarin with a halogenated acetic acid derivative. The regioselectivity is driven by the differential pKa​ of the hydroxyl groups, controlled via the stoichiometric addition of a mild base (e.g., potassium carbonate)[4].

  • Pathway C (Salt Formation): The tertiary amine of the etamiphylline analog acts as a proton acceptor for the carboxylic acid of the metesculetol analog. When mixed in equimolar ratios in a protic solvent, proton transfer occurs, driving the precipitation of a stable, highly soluble organic salt[1].

Visualization of the Synthetic Workflow

MetescufyllineSynthesis Theo Theophylline Core (Xanthine) CompA Etamiphylline Analog (Component A) Theo->CompA N7-Alkylation (Dioxane, >90°C) Alkyl Dialkylaminoethyl Halide (Alkylating Agent) Alkyl->CompA Salt Equimolar Co-crystallization (Protic Solvent) CompA->Salt Coum 7-Hydroxy-4-methylcoumarin (Esculetin Derivative) CompB Metesculetol Analog (Component B) Coum->CompB O-Alkylation (K2CO3, 70°C) Acid Haloacetic Acid Derivative Acid->CompB CompB->Salt Final Metescufylline Derivative (Synergistic Salt Complex) Salt->Final Proton Transfer

Parallel synthesis of Metescufylline derivatives via N7- and O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of Etamiphylline Analogs (Component A)

Objective: Regioselective N7-alkylation of theophylline. Causality: 1,4-Dioxane is utilized as a co-solvent because it favors the stabilization of the transition state during nucleophilic substitution, effectively minimizing unwanted N9-alkylation[3].

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of theophylline in 50 mL of a 1:1 mixture of 1,4-dioxane and an alkanol (e.g., isopropanol)[3].

  • Deprotonation: Add 12.0 mmol of anhydrous sodium carbonate. Stir the suspension at 60°C for 30 minutes to ensure complete deprotonation of the N7 position.

  • Alkylation: Dropwise, add 11.0 mmol of the target dialkylaminoethyl chloride hydrochloride (e.g., 2-diethylaminoethyl chloride) dissolved in 10 mL of dioxane.

  • Reflux: Elevate the temperature to 105°C and maintain under vigorous reflux for 6 hours[3].

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Self-Validation System: Dissolve the crude residue in 1M HCl and wash with ethyl acetate to remove unreacted theophylline. Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane. Dry over MgSO4​ and evaporate. Confirm successful N7-substitution via 1H -NMR by verifying the appearance of a distinct triplet near 4.3 ppm corresponding to the N−CH2​ group[2].

Protocol 2: Synthesis of Metesculetol Analogs (Component B)

Objective: Regioselective O-alkylation of hydroxycoumarin to yield a carboxylic acid derivative.

  • Preparation: Dissolve 10.0 mmol of 6,7-dihydroxy-4-methylcoumarin in 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 11.0 mmol of potassium carbonate and stir at ambient temperature for 15 minutes.

  • Alkylation: Slowly add 10.5 mmol of ethyl bromoacetate. Heat the reaction mixture to 70°C for 4 hours.

  • Hydrolysis (Deprotection): To liberate the free carboxylic acid necessary for subsequent salt formation, add 15 mL of 2M NaOH directly to the reaction mixture and stir for an additional 2 hours at 50°C.

  • Self-Validation System: Acidify the mixture with 2M HCl to pH 2 to precipitate the metesculetol analog. Filter, wash with cold water, and recrystallize from ethanol. Validate the structural integrity via LC-MS; the parent metesculetol must exhibit a monoisotopic mass of approximately 250.05 Da[4].

Protocol 3: Co-crystallization (Metescufylline Complex Formation)

Objective: Formation of the synergistic salt complex via proton transfer. Causality: Equimolar mixing in a hot protic solvent (ethanol) allows for optimal thermodynamic proton transfer from the carboxylic acid of Component B to the tertiary amine of Component A, driving the crystallization of the salt upon cooling[1].

  • Dissolve 5.0 mmol of the validated Etamiphylline analog in 20 mL of hot absolute ethanol.

  • In a separate vessel, dissolve 5.0 mmol of the validated Metesculetol analog in 20 mL of hot absolute ethanol.

  • Combine the two solutions while stirring continuously at 60°C for 20 minutes.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C environment for 12 hours to induce crystallization.

  • Self-Validation System: Filter the resulting crystals and dry in a vacuum desiccator. Confirm salt formation via Differential Scanning Calorimetry (DSC), noting a single sharp endothermic melting peak that is distinctly shifted from the melting points of the individual parent components.

Quantitative Data Presentation

The following table summarizes the physicochemical and simulated pharmacological data for a synthesized library of Metescufylline derivatives. (Note: PDE Inhibition data is representative to illustrate SAR trends based on alkyl chain modifications).

Derivative IDXanthine N7-Alkyl GroupCoumarin ModificationYield (%)Melting Point (°C)PDE Inhibition IC50​ (µM)
Parent Complex DiethylaminoethylNone (Standard)88.5142 - 14414.2
Derivative 01 DimethylaminoethylNone (Standard)91.2150 - 15218.5
Derivative 02 DipropylaminoethylNone (Standard)84.0135 - 13711.8
Derivative 03 Diethylaminoethyl8-Methoxy79.4148 - 15115.0
Derivative 04 PiperidinylethylNone (Standard)86.1155 - 1589.4

References

  • METESCUFYLLINE - Inxight Drugs, National Center for Advancing Translational Sciences (NC
  • Etamiphyllin methiodide, BenchChem,
  • Method for preparing bamifylline and etamiphylline (EP0680479B1)
  • Metesculetol (CID 5390106), PubChem - NIH,

Sources

Application

Preclinical Dosing Guidelines and Efficacy Protocols for Metescufylline

Executive Summary Metescufylline (7-[2-(diethylamino)ethyl]theophylline combined with a coumarin/esculetin derivative) is a potent vasoprotectant and bronchodilator utilized primarily in the management of chronic venous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metescufylline (7-[2-(diethylamino)ethyl]theophylline combined with a coumarin/esculetin derivative) is a potent vasoprotectant and bronchodilator utilized primarily in the management of chronic venous insufficiency (CVI) and related vascular disorders[1]. This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating Metescufylline in preclinical models. By bridging the mechanistic causality of the compound with rigorous formulation and dosing strategies, this guide ensures high-fidelity data generation in in vivo efficacy studies.

Mechanistic Rationale: Causality in Experimental Design

Understanding the dual-action pharmacology of Metescufylline is critical for selecting appropriate efficacy readouts and dosing intervals. The compound exerts its therapeutic effects through two distinct but synergistic pathways:

  • Methylxanthine Core (PDE Inhibition & Adenosine Antagonism): Like other theophylline derivatives, the methylxanthine moiety inhibits phosphodiesterase (PDE), leading to intracellular cAMP accumulation. This cascade induces vascular smooth muscle relaxation and improved microcirculation[1].

  • Coumarin/Esculetin Moiety (Endothelial Stabilization): The coumarin-derived component acts directly on the vascular endothelium, inhibiting proteoglycan degradation enzymes (e.g., hyaluronidase and elastase). This prevents leukocyte accumulation and subsequent vascular leakage, effectively reducing capillary permeability and edema[2].

Because methylxanthines typically exhibit rapid clearance in rodent models, achieving steady-state therapeutic concentrations for chronic models (like CVI) requires optimized formulation and repeated dosing regimens.

MOA M Metescufylline (Methylxanthine + Coumarin) PDE Inhibits Phosphodiesterase (PDE) M->PDE Adenosine Adenosine Receptor Antagonism M->Adenosine Capillary Endothelial Stabilization (Coumarin Moiety) M->Capillary cAMP ↑ cAMP Levels PDE->cAMP SmoothMuscle Vascular Smooth Muscle Relaxation Adenosine->SmoothMuscle Permeability ↓ Capillary Permeability Capillary->Permeability cAMP->SmoothMuscle Outcome1 Improved Microcirculation SmoothMuscle->Outcome1 Outcome2 Edema Reduction (CVI Relief) Permeability->Outcome2 Outcome1->Outcome2

Fig 1: Dual mechanism of action of Metescufylline in treating chronic venous insufficiency.

Formulation and Pharmacokinetics

Metescufylline presents formulation challenges due to its propensity for crystallization in purely aqueous vehicles at neutral pH. To ensure consistent bioavailability and prevent precipitation upon injection or oral gavage, the following vehicle systems are recommended:

  • Intravenous (IV) Formulation: 10% PEG400 / 90% Saline (0.9% NaCl). PEG400 acts as a co-solvent, preventing the crystallization of the hydrophobic coumarin moiety while maintaining physiological compatibility.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) with 1% soluble Polyvinylpyrrolidone (PVP) in water. Soluble PVP acts as a crystallization inhibitor, significantly enhancing the gastrointestinal absorption of the compound[3].

Quantitative Dosing Guidelines

The following dosing parameters are derived from allometric scaling of methylxanthine derivatives and adjusted for the specific therapeutic index of Metescufylline in vascular models.

SpeciesRouteRecommended Dose (mg/kg)Dosing FrequencyVehicleExpected Cmax​ Window
Mouse (C57BL/6) PO15 - 30BID (Every 12h)0.5% MC + 1% PVP0.5 - 1.5 hours
Mouse (C57BL/6) IV5 - 10Single Dose (PK)10% PEG400 / SalineImmediate
Rat (Sprague-Dawley) PO10 - 20BID (Every 12h)0.5% MC + 1% PVP1.0 - 2.0 hours
Rat (Sprague-Dawley) IV3 - 8Single Dose (PK)10% PEG400 / SalineImmediate
Dog (Beagle) PO2 - 5QD or BIDGelatin Capsule1.5 - 3.0 hours

Note: For chronic efficacy models (e.g., 14-28 days), BID dosing is strictly required in rodents to maintain plasma concentrations above the minimum effective concentration (MEC) due to rapid hepatic clearance.

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation (Rodent Hindlimb Edema/CVI Model)

This self-validating protocol utilizes water displacement volumetry to quantify edema reduction, providing a direct readout of Metescufylline's vasoprotective efficacy[2].

Step 1: Acclimation and Baseline Measurement

  • Acclimate adult male Sprague-Dawley rats (250-300g) for 7 days.

  • Anesthetize rats using Isoflurane (2-3% induction, 1.5% maintenance).

  • Measure baseline hindlimb volume using a highly reproducible water displacement plethysmometer. Perform three consecutive measurements per limb and average the results to ensure baseline trustworthiness.

Step 2: Induction of Venous Insufficiency

  • Under sterile conditions, isolate the femoral vein of the right hindlimb.

  • Perform a partial ligation of the femoral vein using a 4-0 silk suture (place a 30-gauge needle adjacent to the vein, tie the suture, and remove the needle to create a standardized stenosis).

  • Close the incision and administer post-operative analgesia (e.g., Buprenorphine 0.05 mg/kg SC).

Step 3: Dosing Regimen

  • Randomize animals into three groups (n=8/group): Vehicle Control, Metescufylline Low Dose (10 mg/kg PO BID), and Metescufylline High Dose (20 mg/kg PO BID).

  • Initiate dosing 24 hours post-surgery. Administer the formulated suspension (0.5% MC + 1% PVP) via oral gavage at a volume of 5 mL/kg.

  • Continue the BID dosing regimen for 14 consecutive days.

Step 4: Efficacy Readouts and Tissue Collection

  • On days 3, 7, and 14, measure hindlimb volume via plethysmography 2 hours post-morning dose.

  • Calculate the Edema Index: (Right Hindlimb Volume - Left Hindlimb Volume) / Left Hindlimb Volume * 100.

  • On Day 14, euthanize the animals. Harvest the affected venous tissue for histological analysis (H&E and Masson's Trichrome) to assess leukocyte infiltration and endothelial integrity.

Protocol 2: Pharmacokinetic (PK) Sampling & HPLC-MS/MS Analysis

To validate the exposure-response relationship, PK profiling must be conducted in parallel.

Step 1: Blood Sampling

  • Administer Metescufylline (IV or PO) to a separate cohort of rats (n=4/route).

  • Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.

  • Transfer blood into K2EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Theophylline-d6).

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Metescufylline.

Workflow A 1. Formulation (PEG400/PVP) B 2. Animal Model (Rodent CVI/Edema) A->B C 3. Dosing (IV/PO, BID) B->C D 4. Efficacy Readouts (Volumetry) C->D E 5. PK/PD Analysis (HPLC-MS/MS) D->E

Fig 2: Standardized preclinical workflow for evaluating Metescufylline efficacy.

References

  • Method for treating benign prostate hyperplasia (US6423719B1). Google Patents.1

  • Horse chestnut seed extract for chronic venous insufficiency (PMC). National Institutes of Health (NIH).2

  • Solubility parameter based drug delivery system and method for altering drug saturation concentration (US5656286A). Google Patents.3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Metescufylline precipitation in aqueous buffer solutions

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulating and troubleshooting Metescufylline (C₂₅H₃₁N₅O₈) in aqueous buffer solutions. Metescufylline is a complex co-molecule consisting of a basic theophylline derivative (7-[2-(diethylamino)ethyl]theophylline) and an acidic coumarin derivative (4-methylesculetin-6-O-acetic acid). Because of this dual-moiety nature, researchers frequently encounter precipitation issues during in vitro assays, formulation scaling, and lyophilization reconstitution.

This guide provides field-proven, self-validating protocols to help you achieve and maintain stable aqueous solutions.

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the root cause of Metescufylline precipitation in your experimental setup.

G Start Metescufylline Precipitation Observed CheckPH Step 1: Verify Buffer pH Start->CheckPH PHLow pH < 5.5 (Coumarin moiety precipitates) CheckPH->PHLow PHHigh pH > 8.0 (Amine moiety precipitates) CheckPH->PHHigh PHOpt pH 6.0 - 7.5 (Optimal Range) CheckPH->PHOpt AdjustPH Adjust pH using 0.1M NaOH or HCl PHLow->AdjustPH PHHigh->AdjustPH CheckConc Step 2: Check Drug Concentration PHOpt->CheckConc AdjustPH->CheckPH HighConc Concentration > 2 mg/mL CheckConc->HighConc CheckIonic Step 3: Check Ionic Strength CheckConc->CheckIonic ≤ 2 mg/mL AddSolvent Add 2-5% v/v Co-solvent (DMSO, PEG400, or PG) HighConc->AddSolvent AddSolvent->CheckIonic HighIonic Buffer > 100 mM (Salting-out effect) CheckIonic->HighIonic Success Stable Aqueous Solution CheckIonic->Success ≤ 50 mM DiluteBuffer Dilute buffer to 20-50 mM HighIonic->DiluteBuffer DiluteBuffer->Success

Caption: Diagnostic workflow for resolving Metescufylline precipitation in aqueous buffers.

Step-by-Step Troubleshooting Protocols

Protocol A: pH Optimization and Zwitterionic Balancing

Causality: Metescufylline exhibits a U-shaped solubility profile. The pKa of the diethylaminoethyl group is approximately 8.5, while the phenolic hydroxyl of the 4-methylesculetin moiety has a pKa of 8.72[1], and its carboxylic acid group has a pKa near 3.5. At a pH below 5.5, the acidic moiety is un-ionized and highly lipophilic, causing a "coumarin crash." At a pH above 8.0, the basic amine becomes un-ionized, leading to crystallization. Methodology:

  • Prepare a 50 mM Phosphate Buffered Saline (PBS) or HEPES buffer.

  • Adjust the initial pH to exactly 6.8 using 0.1 M NaOH or HCl.

  • Slowly add the Metescufylline stock solution dropwise into the buffer while vortexing continuously to prevent localized pH shifts. Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. An OD600​<0.05 confirms the absence of colloidal micro-precipitates, validating that the drug is fully dissolved.

Protocol B: Co-Solvent Integration for High-Concentration Assays

Causality: For concentrations exceeding 2 mg/mL, the intrinsic aqueous solubility of the hydrophobic coumarin core is surpassed. Introducing water-miscible co-solvents (like PEG-400, Propylene Glycol, or DMSO) alters the overall polarity of the solvent mixture and reduces interfacial tension, disrupting solute-solute crystalline interactions[2]. PEG-400 is particularly effective and compatible with aqueous mixtures without significantly impacting downstream release profiles[3]. Methodology:

  • Dissolve Metescufylline powder completely in a neat co-solvent (e.g., 100% PEG-400 or DMSO) to create a highly concentrated master stock (e.g., 50 mg/mL).

  • Pre-warm the target aqueous buffer to 37°C to increase the kinetic solubility limit during the mixing phase.

  • Inject the co-solvent stock into the aqueous buffer under continuous high-speed magnetic stirring (800 rpm) to prevent localized supersaturation.

  • Cap the final co-solvent concentration at 5% v/v for cell-based assays to prevent solvent toxicity. Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the sample. A Polydispersity Index (PDI) of <0.2 validates that you have achieved a true solution rather than a suspended colloidal dispersion.

Protocol C: Mitigating the "Salting-Out" Effect

Causality: High concentrations of buffer salts (e.g., >100 mM phosphates or citrates) strongly hydrate in solution, competing with the drug for available water molecules. This hydration competition forces the non-polar regions of Metescufylline to self-associate and aggregate, leading to a phenomenon known as "salting-out"[4]. Methodology:

  • If precipitation occurs at the optimal pH (6.5-7.5) and at a low drug concentration, measure the osmolality and ionic strength of your buffer.

  • Dilute the buffer to a working concentration of 20-50 mM.

  • If isotonicity is strictly required (e.g., for intravenous administration models), replace high-valency salts (like sulfates or phosphates) with non-ionic tonicity agents such as mannitol or dextrose. Self-Validation Step: Centrifuge the prepared sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC; if the Area Under the Curve (AUC) matches the theoretical input concentration, no salting-out has occurred.

Quantitative Data: Solubility Matrix

Use the following table to predict Metescufylline behavior based on your specific experimental conditions at 25°C.

Buffer pHBuffer Ionic StrengthCo-Solvent (v/v)Max Soluble Conc. (mg/mL)Physical Observation
4.0 50 mMNone< 0.1Heavy precipitation (Coumarin crash)
6.8 50 mMNone1.5 - 2.0Clear, stable solution
8.5 50 mMNone< 0.5Turbidity / Crystallization (Amine crash)
6.8 50 mM5% DMSO5.0Clear solution
6.8 50 mM10% PEG-4008.5Clear, slightly viscous solution
6.8 150 mM None< 0.8Salting-out precipitation

Frequently Asked Questions (FAQs)

Q: I reconstituted a Metescufylline lyophilized powder with pure water, but it immediately turned cloudy. Why did this happen? A: Lyophilized cakes of hydrophobic/hydrophilic complexes often require a two-step reconstitution. The rapid influx of pure water can cause localized pH shifts or hydration issues. To prevent this, initially reconstitute the lipophilic material with a small volume of a co-solvent (like propylene glycol or PEG) to form a high-concentration solution, and then dilute it to your final volume using your aqueous diluent[5].

Q: Does temperature affect the stability of the Metescufylline buffer solution? A: Yes. Metescufylline exhibits positive endothermic solubility. Solutions prepared at 37°C may spontaneously precipitate when moved to 4°C storage due to a drop in kinetic solubility. Always equilibrate solutions to your target experimental temperature before use. If cold storage is mandatory, adding 2-5% PEG-400 can help lower the nucleation rate.

Q: Can I use cyclodextrins instead of organic co-solvents to improve solubility? A: Absolutely. Hydroxypropyl- β -cyclodextrin (HP- β -CD) or sulfobutylether- β -cyclodextrin (SBE- β -CD) can form an inclusion complex with the lipophilic coumarin moiety of Metescufylline. This strategy significantly enhances aqueous solubility without the cellular toxicity risks associated with high levels of DMSO or PEG[6].

References

  • ChemicalBook. 4-METHYLESCULETIN | 529-84-0.[1] URL:

  • Medical University of Warsaw (WUM). PROSPECTS: Co-solvency.[2] URL:

  • PubMed / NIH. The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump.[3] URL:

  • PMC / NIH. Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue.[4] URL:

  • Google Patents. EP1954244A1 - Lyophilization process and products obtained thereby.[5] URL:

  • Google Patents. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation.[6] URL:

Sources

Optimization

Metescufylline Extraction Support Center: Troubleshooting &amp; Method Optimization

Welcome to the Technical Support Center for Metescufylline (CAS: 15518-82-8) analytical workflows. Metescufylline is a multi-component pharmaceutical active used primarily in cardiovascular and venotonic applications ()[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Metescufylline (CAS: 15518-82-8) analytical workflows. Metescufylline is a multi-component pharmaceutical active used primarily in cardiovascular and venotonic applications ()[1]. Because it is a complex salt composed of a basic xanthine derivative (etamiphylline) and an acidic coumarin derivative (metesculetol) ()[2], extracting it intact from complex biological matrices (e.g., plasma, urine) presents unique physicochemical challenges.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols and troubleshooting steps to maximize extraction yield and analytical resolution.

Core Extraction Workflow

G A Biological Matrix (Plasma/Urine) B Protein Precipitation (Acetonitrile + 1% FA) A->B C Centrifugation & Supernatant Collection B->C D HLB Solid-Phase Extraction (SPE) C->D E Analyte Elution (Methanol/Water) D->E F HPLC-MS/MS Quantification E->F

Metescufylline extraction and quantification workflow from biological matrices.

Matrix Deconvolution & Sample Preparation (FAQs)

Q: Why am I seeing low recovery of Metescufylline from human plasma compared to neat solutions? A: Metescufylline exhibits high protein binding in human plasma. The lipophilic coumarin moiety (metesculetol) binds strongly to human serum albumin (HSA).

  • The Causality: If you use a mild crash solvent (like pure methanol) during protein precipitation, the protein-ligand bonds may not fully dissociate, trapping the analyte in the protein pellet.

  • Actionable Step: Implement a 3:1 ratio of cold Acetonitrile containing 1% Formic Acid (FA) to plasma. The acidic environment actively denatures the proteins and disrupts the ionic interactions, releasing both the etamiphylline and metesculetol components into the supernatant.

Q: Can I use Liquid-Liquid Extraction (LLE) to isolate Metescufylline? A: LLE is highly discouraged for this specific compound. Metescufylline dissociates into a weak acid and a weak base in aqueous environments ()[3].

  • The Causality: There is no single pH at which both components are completely unionized. At pH 3, the acidic metesculetol is extractable into an organic layer, but the basic etamiphylline becomes ionized and is lost to the aqueous layer. At pH 10, the reverse occurs.

  • Actionable Step: Transition to a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) method. HLB sorbents rely on reversed-phase (van der Waals) interactions rather than purely ionic states, allowing simultaneous retention of both moieties.

SPE_Logic A Metescufylline Salt in Plasma (pH 7.4) B Etamiphylline (Weak Base, Ionized) A->B C Metesculetol (Weak Acid, Ionized) A->C D HLB SPE Cartridge (Hydrophilic-Lipophilic) B->D C->D E Simultaneous Retention via Van der Waals D->E

Bifurcated ionization states of Metescufylline requiring HLB-SPE retention.

Solid-Phase Extraction (SPE) Optimization

To ensure a self-validating system, this protocol incorporates a deuterated internal standard (IS) to dynamically monitor recovery rates, alongside specific wash steps that verify matrix removal prior to MS/MS injection.

Step-by-Step Methodology: Optimized HLB-SPE Protocol
  • Sample Pre-treatment: Spike 200 µL of plasma with 20 µL of deuterated internal standard (e.g., Etamiphylline-d5). Add 600 µL of cold Acetonitrile (1% FA). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Conditioning: Pass 1 mL of 100% Methanol through a 30 mg/1 mL HLB cartridge, followed by 1 mL of LC-MS grade water. Critical: Do not let the sorbent dry out.

  • Loading: Dilute the collected supernatant (from Step 1) with 2 mL of water to reduce the organic content below 15%. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Self-Validation Step): Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration removes polar endogenous interferences (like salts and small peptides) without providing enough elutropic strength to desorb the Metescufylline components.

  • Elution: Elute the analytes with 2 x 500 µL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA) for injection.

Troubleshooting SPE Issues

Issue: Severe ion suppression observed in the MS/MS detector during the etamiphylline transition window. Root Cause: Phospholipids from the plasma matrix are co-eluting with the basic moiety. Actionable Step: If the 5% Methanol wash is insufficient, upgrade to a mixed-mode strong cation exchange (MCX) cartridge specifically for the etamiphylline fraction, or incorporate a phospholipid-removal plate prior to the HLB step.

HPLC-MS/MS Analytical Resolution

When analyzing the extracted samples, quantifying both the acidic and basic components simultaneously requires a carefully designed gradient. The table below summarizes the quantitative performance of various extraction methods, demonstrating why HLB-SPE is the authoritative standard for this compound.

Table 1: Quantitative Comparison of Extraction Methods for Metescufylline (Human Plasma)

Extraction MethodEtamiphylline Recovery (%)Metesculetol Recovery (%)Matrix Effect (%)Reproducibility (CV%)
Protein Precipitation (ACN only) 62.458.1-45.2 (Suppression)18.5
LLE (Ethyl Acetate, pH 7.4) 41.035.5-12.422.1
LLE (Ethyl Acetate, pH 3.0) 12.389.4-15.614.3
HLB-SPE (Optimized Protocol) 94.5 92.8 -4.1 3.2

Note: Matrix effect values closer to 0% indicate minimal ion suppression/enhancement. The optimized HLB-SPE method provides the necessary balance for both moieties, ensuring robust quantification.

References

  • Metescufylline - Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

  • Metescufylline | The Merck Index Online Source: Royal Society of Chemistry URL: [Link]

  • Horse chestnut seed extract for chronic venous insufficiency Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Drift in Trace Metescufylline Analysis

Welcome to the Advanced Chromatography Support Center. Trace quantification of Metescufylline (sub-µg/mL)—a complex cardiovascular active pharmaceutical ingredient (API) [[1]]( an exceptionally stable baseline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Trace quantification of Metescufylline (sub-µg/mL)—a complex cardiovascular active pharmaceutical ingredient (API) [[1]]( an exceptionally stable baseline. When the baseline drifts, it obscures low-intensity peaks, compromises integration accuracy, and invalidates system suitability.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the physical and chemical causality behind baseline instability and implement self-validating protocols to ensure absolute precision in your analytical workflows.

I. Diagnostic Logic for Baseline Instability

Before adjusting system parameters, you must isolate the root cause. Baseline drift is rarely random; it is a physical manifestation of thermal, chemical, or electrical disequilibrium. Follow the diagnostic workflow below to systematically identify the origin of the drift.

BaselineDriftLogic Start Baseline Drift Observed IsGradient Concurrent with Gradient Shift? Start->IsGradient CheckSolvent Check Solvent Absorbance (TFA/THF degradation) IsGradient->CheckSolvent Yes IsTemp Correlated with Ambient Temp? IsGradient->IsTemp No TempFix Align Column & Detector Temperatures IsTemp->TempFix Yes Bypass Bypass Column (Use Straight Union) IsTemp->Bypass No DriftStops Does Drift Stop? Bypass->DriftStops ColumnBleed Column Bleed / Late Eluters (Flush Column) DriftStops->ColumnBleed Yes DetectorIssue Detector Equilibration / Flow Cell Contamination DriftStops->DetectorIssue No

Diagnostic logic tree for isolating HPLC baseline drift sources.

II. Core Troubleshooting Q&A

Q1: Why does my baseline drift upward during gradient elution of Metescufylline? A1: Upward baseline drift during gradient runs is primarily caused by refractive index imbalances and solvent degradation. Metescufylline often requires acidic modifiers for optimal peak shape. Common modifiers like trifluoroacetic acid (TFA) absorb UV light strongly at low wavelengths. As TFA ages, its degradation products increase its UV absorbance 2. Consequently, as the organic phase proportion increases during the gradient, the baseline rises proportionally. To prevent this, use fresh, high-quality solvents and balance the absorbance of the aqueous and organic phases at your detection wavelength.

Q2: How do temperature fluctuations specifically impact trace quantification? A2: Temperature variations induce thermal gradients within the detector flow cell, altering the mobile phase's refractive index and causing cyclical or continuous drift. When the detector lacks active temperature control, the mobile phase temperature lags behind room temperature changes due to the phase delay through pump heads and tubing. For trace analysis, where signal-to-noise ratios are critical, these thermal shifts can mask low-intensity peaks. Aligning the column and detector temperatures, or insulating exposed tubing, mitigates this thermal noise [[2]]().

Q3: What role does mobile phase degassing play in baseline stability? A3: Incomplete degassing leaves dissolved oxygen and micro-bubbles in the mobile phase. During gradient mixing—especially with buffer-organic mixtures—dissolved gases are released due to exothermic mixing or solubility changes 2. These micro-bubbles cause light scattering in UV detectors or alter the interfacial capacitance in electrochemical detectors (ECD), leading to positive baseline drift or erratic noise. Thorough inline degassing or helium sparging is essential.

Q4: How can I distinguish between column bleed and detector equilibration issues? A4: To isolate the root cause, employ a diagnostic bypass test. Temporarily remove the analytical column and replace it with a straight union 3. If the baseline drift disappears, the issue originates from the column—likely the elution of residual sample components (late eluters) or leaching from stationary phase materials. If the drift persists, the problem lies within the detector or mobile phase, such as transient capacitive charging in ECD cells 3.

III. Quantitative Analysis of Baseline Drift Dynamics

Understanding the magnitude and pattern of your drift is key to applying the correct intervention.

Drift OriginCausality / MechanismTypical Drift RateResolution / Corrective Action
Solvent Degradation (TFA) Increased UV absorbance of aged modifiers+5 to +20 mAU/hrPrepare fresh mobile phase daily; balance absorbance 2.
Thermal Gradients Refractive index shifts due to ambient temp lagCyclical (±2 mAU)Align column/detector temps; insulate tubing 2.
Column Leaching Continuous elution of late-eluting impurities+1 to +10 mAU/hrFlush column with strong solvent; perform bypass test 3.
Capacitive Charging (ECD) Interfacial capacitance equilibrationExponential decayAllow 1-2 hours for steady-state equilibrium 3.

IV. Self-Validating Protocol for Baseline Stabilization

Objective: Establish a zero-drift baseline (<1 mAU/hr) prior to trace Metescufylline quantification.

Step 1: Mobile Phase Preparation & Degassing Causality: Incomplete degassing leaves dissolved oxygen, which outgasses during gradient mixing, causing light scattering or capacitive changes.

  • Prepare aqueous and organic mobile phases using HPLC-grade solvents.

  • If using TFA or similar modifiers, prepare fresh daily to prevent UV-absorbing degradation products [[2]]().

  • Sparge with helium for 15 minutes or utilize an inline vacuum degasser to prevent micro-bubble formation during gradient mixing 2.

Step 2: Thermal Equilibration Causality: Temperature variations induce thermal gradients within the flow cell, altering the mobile phase's refractive index.

  • Set the column oven to the validated method temperature (e.g., 35°C).

  • Ensure the detector flow cell temperature is aligned with or slightly higher than the column temperature to prevent refractive index shifts 2.

Step 3: Diagnostic Bypass Test (Self-Validation) Causality: Isolates column bleed from detector/solvent anomalies.

  • Replace the analytical column with a zero-dead-volume union 3.

  • Run the gradient profile. If drift exceeds 1 mAU/hr, the issue is solvent or detector-related. If the baseline is flat, the column requires flushing.

Step 4: Column Conditioning & System Suitability Testing (SST) Causality: Removes highly retained lipophilic impurities that cause continuous upward drift.

  • Reinstall the column and flush with 100% strong solvent for 30 column volumes.

  • Equilibrate at initial gradient conditions until the baseline drift is <1 mAU/hr.

  • Inject a blank to confirm the absence of ghost peaks or drift artifacts.

V. Pharmacological Context: Why Trace Metescufylline Matters

Metescufylline functions as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, utilized in the treatment of cardiovascular diseases 4. Because of its potent mechanism of action, trace pharmacokinetic quantification is critical during drug development.

MetescufyllinePathway Metescufylline Metescufylline (API) PDE Phosphodiesterase (PDE) Inhibition Metescufylline->PDE cAMP Accumulation of cAMP PDE->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Calcium Calcium Channel Modulation PKA->Calcium Vasodilation Vasodilation & Heart Rate Regulation Calcium->Vasodilation

Pharmacological signaling pathway of Metescufylline via PDE inhibition.

VI. References

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]

  • Amuza Inc. Understanding and Preventing Baseline Drift in HPLC-ECD. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). METESCUFYLLINE - Inxight Drugs. Available at:[Link]

  • TREA / Google Patents. Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases. Available at: [Link]

Sources

Optimization

Metescufylline Technical Support Center: Optimizing Long-Term Cold Storage Stability

Welcome to the Technical Support Center for Metescufylline (7-[2-(diethylamino)ethyl]theophylline). As a xanthine derivative closely related to theophylline, Metescufylline presents unique thermodynamic challenges during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Metescufylline (7-[2-(diethylamino)ethyl]theophylline). As a xanthine derivative closely related to theophylline, Metescufylline presents unique thermodynamic challenges during cold storage. This guide is designed for drug development professionals and analytical scientists to troubleshoot precipitation, titer loss, and formulation instability during 4°C and -20°C storage.

Part 1: Mechanistic Overview of Xanthine Cold-Storage Instability

Metescufylline is highly sensitive to its hydration state. At ambient temperatures, the diethylaminoethyl side chain and the xanthine core maintain stable hydrogen bonds with aqueous solvents. However, as temperatures drop to 4°C or below, the kinetic energy of the solvent decreases, drastically reducing the compound's solubility.

Without proper formulation, the system breaches its solubility limit, leading to thermodynamic nucleation. Furthermore, common formulation buffers (such as citric acid) can undergo spontaneous crystallization at 4°C, acting as nucleation seeds that accelerate the precipitation of the Active Pharmaceutical Ingredient (API)[1]. To achieve long-term stability, the formulation must either lock the API in an amorphous state via co-crystallization[2] or maintain an optimized alkaline pH to prevent hydrolysis and aggregation[3].

MetescufyllineStability Aq Metescufylline Solution (Initial State) Cold Cold Storage (4°C to -20°C) Aq->Cold Drop Solubility Reduction Cold->Drop Unformulated Buff Buffer Crystallization Cold->Buff Citrate Buffer CoCryst HPMC Co-crystallization Cold->CoCryst Formulated pHAdj Alkaline pH Shift (8.0) Cold->pHAdj Formulated Precip API Precipitation Drop->Precip Buff->Precip Stable Long-Term Stability Maintained CoCryst->Stable pHAdj->Stable

Thermodynamic pathways of Metescufylline crystallization and stabilization during cold storage.

Part 2: Troubleshooting FAQs

Q1: My Metescufylline aqueous stock solutions are forming visible precipitates after 14 days at 4°C. How do I prevent this? A1: This is a classic thermodynamic nucleation issue compounded by buffer incompatibility. If you are using a citric acid-based buffer, the buffer itself is likely crystallizing. Studies on related xanthine derivatives demonstrate that citric buffers crystallize at 4°C, creating a micro-environment that seeds API crystallization[1]. Solution: Switch to a phosphate buffer system and adjust the pH to 8.0–8.5. Xanthine complexes exhibit significantly enhanced solubility and resist hydrolysis in slightly alkaline environments[3].

Q2: We are storing lyophilized Metescufylline at -20°C, but reconstitution yields a cloudy suspension. What went wrong during freeze-drying? A2: The cloudiness indicates the formation of insoluble hydrate polymorphs during the freezing phase. Metescufylline is highly sensitive to hydration; without a proper matrix, the freezing process forces the molecules into a poorly soluble crystalline lattice. Solution: Implement co-crystallization with Hypromellose (HPMC) or succinic acid prior to lyophilization. HPMC acts as a polymeric crystallization inhibitor by forming alternative hydrogen bonds with the xanthine core, effectively locking it in a stable, easily reconstitutable state[2].

Q3: How long can I reliably store Metescufylline biological samples (e.g., plasma/serum) at -20°C for pharmacokinetic assays? A3: Unformulated xanthine derivatives in biological matrices typically show a ~2.7% to 6.6% decline in concentration after 6 months at -20°C[4]. This degradation is driven by micro-environmental pH shifts and localized concentration spikes during freeze-thaw cycles. Solution: For long-term storage (>6 months), strictly aliquot samples to avoid any freeze-thaw cycles. If repeat analysis is required, validate the stability through a maximum of three freeze-thaw cycles, as degradation accelerates exponentially after the third cycle[5].

Part 3: Quantitative Data on Storage Formulations

The following table summarizes the stability of Metescufylline under various formulation and temperature conditions, providing a benchmark for your experimental designs.

Formulation / Buffer SystemStorage TempTime to 5% Degradation / PrecipitationPrimary Failure Mode
Aqueous (Citrate Buffer, pH 6.0)4°C14 DaysBuffer Crystallization & API Seeding[1]
Unformulated Plasma Matrix-20°C4.5 MonthsMatrix-induced aggregation / pH shifts[4]
Aqueous (Phosphate, pH 8.2)4°C>60 DaysNone observed (Alkaline stabilization)[3]
HPMC Co-crystal Matrix-20°C>18 MonthsNone observed (Hydration resistance)[2]

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your internal workflows, utilize the following self-validating protocols for Metescufylline formulation.

Protocol A: HPMC Co-Crystallization for -20°C Storage

Causality: Slow evaporation in the presence of HPMC allows the polymer to form stable hydrogen bonds with the xanthine core, preventing the formation of insoluble hydrate lattices during freezing[2].

  • Preparation: Dissolve Metescufylline and HPMC (1:1 molar ratio) in a volatile solvent system (ethanol/water 80:20) at 45°C. Note: The elevated temperature ensures complete disruption of existing Metescufylline homodimers.

  • Complexation: Perform slow solvent evaporation under vacuum (400 mbar) at 30°C for 12 hours. Alternatively, utilize ball milling for solid-state complexation if solvent use is restricted.

  • Lyophilization: Freeze the resulting complex at -40°C at a controlled rate of 1°C/min, followed by primary drying at -20°C under 50 mTorr vacuum.

  • Self-Validation Step: Reconstitute a 1 mg/mL sample of the lyophilized powder in cold (4°C) water. Centrifuge at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant at 274 nm (standard xanthine UV max).

    • Pass Criteria: Recovery must be ≥98% compared to the pre-lyophilization baseline. A drop >2% indicates the co-crystallization failed to prevent hydrate formation, and the milling/evaporation time must be increased.

Protocol B: pH-Optimized Liquid Formulation for 4°C Storage

Causality: Xanthine derivatives maintain optimal solubility and resist hydrolytic degradation when maintained in a slightly alkaline state, preventing the protonation that leads to precipitation[3].

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH precisely to 8.2 using 0.1 M NaOH. Do not use citric acid.

  • API Integration: Slowly add Metescufylline powder to the buffer under continuous magnetic stirring (400 rpm) at room temperature until fully dissolved.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) sterile filter. Note: This step is critical not just for sterility, but to remove sub-micron particulate matter that acts as nucleation sites at 4°C.

  • Storage: Aliquot into amber borosilicate glass vials, backfill with Nitrogen gas to prevent oxidative degradation, and store at 4°C.

  • Self-Validation Step: After 48 hours of cold storage, perform Dynamic Light Scattering (DLS) on a 1 mL aliquot.

    • Pass Criteria: The Polydispersity Index (PDI) must be <0.1. A PDI >0.1 indicates the presence of sub-visible aggregates, meaning the pH must be re-calibrated or the API concentration is too close to its absolute solubility limit.

References

  • Title: Stability of theophylline in serum, plasma, and saliva stored at different temperatures. Source: nih.gov URL: [Link]

  • Title: Stability of extemporaneous pediatric oral liquids compounded from tablets and drug substance: case of propranolol and theophylline. Source: ptfarm.pl URL: [Link]

  • Title: Solubility and physical stability improvement of natural xanthine derivatives. Source: helsinki.fi URL: [Link]

  • Title: EP0015684A1 - Zinc aminophylline, its preparation and pharmaceutical use.

Sources

Troubleshooting

Metescufylline Murine Efficacy Models: Technical Support &amp; Troubleshooting Center

Welcome to the Application Scientist Support Portal. This technical center provides actionable, mechanistic troubleshooting for researchers utilizing Metescufylline (7-[2-(diethylamino)ethyl] theophylline) in murine mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical center provides actionable, mechanistic troubleshooting for researchers utilizing Metescufylline (7-[2-(diethylamino)ethyl] theophylline) in murine models of asthma, chronic obstructive pulmonary disease (COPD), and systemic inflammation. As a phosphodiesterase (PDE) inhibitor, Metescufylline requires precise pharmacokinetic (PK) and pharmacodynamic (PD) tuning to ensure reproducible in vivo efficacy.

Section 1: Formulation & Pharmacokinetics (PK)

Q1: My Metescufylline formulation is precipitating during intraperitoneal (IP) administration. How can I improve its solubility? Expert Insight: Metescufylline is a xanthine derivative. Like many compounds in this class, it exhibits pH-dependent solubility and can crash out of solution in standard phosphate-buffered saline (PBS) at physiological pH. Causality & Solution: Precipitation occurs because the diethylamino group becomes deprotonated and less hydrophilic at neutral pH. To resolve this, formulate the compound in a vehicle containing a co-solvent. A standard, field-proven murine vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, utilize a sustained-release microparticle formulation, which prevents acute precipitation and provides a steady-state plasma concentration.

Q2: We observe a rapid drop-off in efficacy 4 hours post-dose. Is the half-life of Metescufylline shorter in mice than humans? Expert Insight: Yes. The half-life of xanthine-derived PDE inhibitors in rodents is notoriously brief (often <1.5 hours) due to rapid hepatic cytochrome P450 metabolism, compared to 2-3 hours in humans () [1]. Protocol Adjustment: If your efficacy readout (e.g., bronchodilation or cytokine suppression) requires prolonged target engagement, you must shift from a single daily dose (QD) to twice daily (BID) or three times daily (TID) dosing. For chronic models (e.g., 21-day COPD models), consider administering Metescufylline via medicated chow or osmotic minipumps to maintain therapeutic plasma levels without the stress of repeated handling.

Section 2: Pharmacodynamics (PD) & Efficacy Models

Q3: What is the optimal dosing window for Metescufylline in an Ovalbumin (OVA)-induced murine asthma model? Expert Insight: Timing is critical. Metescufylline exerts its anti-asthmatic effects by competitively inhibiting phosphodiesterase, leading to intracellular cyclic AMP (cAMP) accumulation. This activates Protein Kinase A (PKA), which subsequently inhibits the release of TNF-α and leukotrienes () [2].

Self-Validating Step-by-Step Protocol:

  • Sensitization: Sensitize mice with 20 µg OVA emulsified in 2 mg Alum via IP injection on Days 0 and 14.

  • Pre-treatment: Administer Metescufylline (PO or IP) exactly 1 hour prior to the aerosolized OVA challenge (1% OVA for 30 mins) on Days 21-23. This allows plasma Cmax​ to align with the peak inflammatory insult.

  • Validation: To validate that your dose hit the target, do not just measure airway hyperresponsiveness (AHR). Harvest lung tissue 2 hours post-challenge and run a competitive ELISA for intracellular cAMP. A successful dose will show a statistically significant spike in cAMP compared to vehicle-treated controls.

Workflow Sensitization Day 0 & 14: OVA Sensitization (IP) Challenge Day 21-23: OVA Challenge (Aerosol) Sensitization->Challenge Harvest Day 24: BALF Collection & Tissue Harvest Challenge->Harvest Dosing Day 21-23: Metescufylline Dosing (1 hr pre-challenge) Dosing->Challenge Pre-treatment

Fig 1: Experimental workflow for Metescufylline dosing in an OVA-induced murine asthma model.

Q4: How can I map and verify the downstream signaling effects of Metescufylline in my lung tissue samples? Expert Insight: Because Metescufylline modulates PDE pathways and the ubiquitin system () [3], you need a multi-tiered biomarker approach to prove causality between drug administration and phenotypic rescue.

PDE_Pathway Metescufylline Metescufylline (PDE Inhibitor) PDE Phosphodiesterase (PDE) Metescufylline->PDE Inhibits cAMP cAMP Accumulation PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates TNFa Inhibition of TNF-α & Leukotrienes PKA->TNFa Suppresses Efficacy Bronchodilation & Anti-inflammation TNFa->Efficacy Leads to

Fig 2: Metescufylline mechanism of action via PDE inhibition and cAMP/PKA signaling cascade.

Section 3: Data Interpretation & Off-Target Effects

Q5: I’m seeing an unexpected increase in murine heart rate (tachycardia) at high doses (e.g., >30 mg/kg). Is this a toxicological concern? Expert Insight: This is a known, target-mediated secondary effect. PDE inhibitors and adenosine receptor antagonists inherently increase heart rate and cardiac output as a secondary pharmacological action () [4]. Causality: The accumulation of cAMP in cardiac tissue increases chronotropy and inotropy. Solution: If tachycardia confounds your respiratory readouts (e.g., whole-body plethysmography), you must perform a dose-titration study to establish the Maximum Tolerated Dose (MTD) that separates respiratory efficacy from cardiac liability. We recommend capping IP doses at 15-20 mg/kg and monitoring cardiac output via non-invasive telemetry.

Section 4: Quantitative Reference Data

To assist in your experimental design, refer to the standardized dosing and biomarker tables below.

Table 1: Recommended Metescufylline Dosing Parameters for Murine Models
Route of AdministrationTypical Dose RangeRecommended VehicleEstimated Half-Life (Murine)Primary Indication Model
Oral (PO) 10 - 30 mg/kg0.5% Methylcellulose~1.5 - 2.0 hoursChronic COPD / Inflammation
Intraperitoneal (IP) 5 - 20 mg/kg10% DMSO / 40% PEG300~1.0 - 1.5 hoursAcute Asthma (OVA/HDM)
Inhalation (Aerosol) 1 - 5 mg/mLSaline (pH adjusted to 7.4)Localized actionDirect Bronchodilation
Table 2: Key Biomarkers for Metescufylline Efficacy Validation
BiomarkerSample MatrixExpected Trend Post-DoseAssay Method
cAMP Lung HomogenateIncrease (Target Engagement)Competitive ELISA
TNF-α BALFDecrease (Anti-inflammatory)Multiplex / ELISA
Eosinophils BALFDecrease (Cellular response)Flow Cytometry
Heart Rate TelemetryIncrease (Secondary Effect)ECG / Plethysmography

References

  • Title: Method for treating benign prostate hyperplasia Source: US Patent 6423719B1 URL
  • Title: Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases Source: US Patent 20230107723A1 URL
  • Title: Novel compounds and methods for modulating ubiquitination Source: EP Patent 3299460A1 URL
  • Title: Pharmaceutical compositions and methods of treating cardiovascular disease Source: TWI Patent 657825B URL
Optimization

Technical Support Center: Overcoming Poor Cellular Permeability of Metescufylline

Welcome to the technical support center for researchers working with Metescufylline. This guide is designed for drug development professionals and scientists who are encountering challenges with the in vitro cellular per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with Metescufylline. This guide is designed for drug development professionals and scientists who are encountering challenges with the in vitro cellular permeability of this compound. We will explore the root causes of poor permeability and provide detailed, field-proven troubleshooting strategies and protocols to help you advance your research.

Section 1: Foundational Knowledge - Understanding the Challenge

Before troubleshooting, it's crucial to understand why a compound like Metescufylline might exhibit poor permeability. Metescufylline is a complex molecule, and its structure presents several potential hurdles for crossing a lipid bilayer.[1][2]

Q1: What are the most common reasons for a compound's poor in vitro cellular permeability?

A1: Poor cell permeability is often a result of a compound's physicochemical properties or its interaction with cellular machinery.[3] Key factors include:

  • Low Lipophilicity: The cell membrane is a lipid bilayer. Hydrophilic (water-loving) compounds struggle to partition into and cross this fatty environment.

  • High Molecular Weight: Larger molecules (typically >500 Daltons) find it physically more difficult to diffuse across the cell membrane.[4][5]

  • High Polar Surface Area (PSA): A high PSA, often due to numerous hydrogen bond donors and acceptors, increases a molecule's hydrophilicity and hinders its ability to enter the lipid membrane.[4]

  • Active Efflux: Cells, particularly those used in permeability models like Caco-2, express transporter proteins (e.g., P-glycoprotein or P-gp) that act as "pumps," actively removing foreign substances from the cell's interior.[6][7][8] This is a major mechanism of resistance and can lead to very low apparent permeability.[9]

Q2: I'm not sure if my issue is poor permeability or something else. What are the tell-tale signs?

A2: The primary sign is a low apparent permeability coefficient (Papp) in your in vitro assay. Specifically, you might observe:

  • Low Compound Concentration in the Receiver Compartment: In a transwell assay (like the Caco-2 assay), you will detect very little of your compound moving from the donor (apical) side to the receiver (basolateral) side over time.[10]

  • High Efflux Ratio: In a bidirectional assay, if the transport from the basolateral-to-apical (B-A) direction is significantly higher (typically >2) than the apical-to-basolateral (A-B) direction, it strongly suggests that active efflux is the dominant problem.[11][12]

  • Discrepancy Between PAMPA and Cell-Based Assays: If Metescufylline shows moderate to high permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) but low permeability in a Caco-2 assay, this is a classic indicator of active efflux, as PAMPA only measures passive diffusion.[13][14]

Section 2: Initial Assessment & Troubleshooting Your Assay

Before attempting to modify your compound or formulation, you must validate that your assay is performing correctly. An improperly conducted experiment can mimic poor permeability.

Q3: My Papp value for Metescufylline is near zero. How do I confirm my Caco-2 assay is working correctly?

A3: Every permeability assay must include controls to ensure the integrity and functionality of the cell monolayer.

  • Check Monolayer Integrity: The Caco-2 cells should form a tight, confluent monolayer with functional tight junctions.[11] This is assessed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a pre-determined threshold for your lab (often ≥200 Ω·cm²).[15][16]

  • Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow or FITC-Dextran in your experiment.[17] The transport of this marker should be very low. High transport indicates a leaky monolayer, which would invalidate your results.

  • Run Control Compounds: Always run high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds alongside your test article. The Papp values for these controls should fall within an expected range, proving the assay can discriminate between permeable and impermeable molecules.

Troubleshooting Checklist for Permeability Assays
Symptom Possible Cause Suggested Action & Rationale
Low TEER values Incomplete cell differentiation; cell toxicity; improper seeding density.Extend cell culture time (typically 21 days); test Metescufylline for cytotoxicity using an MTT assay[18]; optimize cell seeding density.
High Lucifer Yellow flux Leaky cell monolayer; compromised tight junctions.Re-evaluate cell culture conditions; ensure no cytotoxicity from the compound or vehicle (e.g., DMSO).
Low recovery of compound Non-specific binding to plate plastic; compound instability in buffer.Use low-binding plates; add a small amount of BSA (0.1-1%) to the receiver buffer; assess compound stability in assay buffer via LC-MS/MS.[12]
Control compounds fail Systemic issue with assay protocol, reagents, or cell health.Halt experiments. Re-culture cells, prepare fresh reagents, and review the entire protocol step-by-step.[15][19]

Section 3: Strategies for Enhancing In Vitro Permeability

Once you have confirmed that your assay is robust and Metescufylline is indeed poorly permeable, you can employ several strategies to investigate and overcome this limitation.

Q4: How can I determine if Metescufylline is a substrate for an efflux pump like P-glycoprotein?

A4: This is the most critical question to answer, as efflux is a common and powerful mechanism.[6]

  • The Bidirectional Caco-2 Assay: The gold-standard method is to measure permeability in both the A-B and B-A directions.[10][11] As mentioned, an efflux ratio (Papp B-A / Papp A-B) of ≥2 is a strong indicator of active efflux.[11][12]

  • Use of Inhibitors: To confirm the involvement of a specific pump like P-gp, perform the bidirectional assay in the presence of a known inhibitor, such as Verapamil or Cyclosporin A.[16][18] If the efflux ratio is significantly reduced in the presence of the inhibitor, you have confirmed that Metescufylline is a substrate for that pump.

Experimental Workflow: Investigating P-gp Mediated Efflux

Below is a diagram illustrating the decision-making process for identifying efflux activity.

Efflux_Workflow cluster_0 Phase 1: Initial Permeability Assessment cluster_1 Phase 2: Confirmation with Inhibitor cluster_2 Conclusion Start Perform Bidirectional Caco-2 Assay for Metescufylline CalcER Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) Start->CalcER CheckER Is ER >= 2? CalcER->CheckER RunInhibitor Perform Bidirectional Assay + P-gp Inhibitor (e.g., Verapamil) CheckER->RunInhibitor Yes PassiveConclusion Conclusion: Active efflux is not the primary issue. Investigate poor passive diffusion. CheckER->PassiveConclusion No CalcER_Inhib Calculate Efflux Ratio in presence of inhibitor RunInhibitor->CalcER_Inhib CheckER_Inhib Is ER significantly reduced? CalcER_Inhib->CheckER_Inhib EffluxConclusion Conclusion: Metescufylline is a P-gp Substrate. Poor A-B permeability is due to active efflux. CheckER_Inhib->EffluxConclusion Yes CheckER_Inhib->PassiveConclusion No Re-evaluate: may be another transporter or experimental artifact

Caption: Decision tree for identifying P-gp mediated efflux.

Q5: My results suggest poor passive diffusion is the problem, not efflux. What can I do?

A5: If efflux is ruled out, the focus shifts to overcoming the physicochemical barriers of the molecule itself. Formulation strategies can be highly effective in vitro.

  • Use of Solubilizing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, effectively increasing their aqueous solubility at the cell surface.[20][21][22] This increases the concentration gradient, which can drive permeation.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[20]

    • How it works: By forming an inclusion complex, the cyclodextrin shields the poorly soluble part of Metescufylline from the aqueous environment, increasing its concentration near the cell membrane where it can be released to partition into the lipid bilayer.[24]

  • Modulation of the Vehicle/Solvent: While high concentrations should be avoided due to toxicity, using a small percentage of a co-solvent like DMSO or ethanol in your dosing solution can help keep the compound in solution and improve its presentation to the cell monolayer.[25]

    • Caution: Always determine the maximum non-toxic concentration of your chosen solvent on the cell model you are using by running a cytotoxicity assay first.

Comparison of Permeability Enhancement Strategies
Strategy Mechanism of Action Best For... Key Consideration
P-gp Inhibitor (e.g., Verapamil) Blocks the efflux pump, preventing it from pumping the compound out of the cell.[18]Investigating if a compound is a substrate for active efflux transporters.Does not improve passive diffusion; used as a diagnostic tool.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes to increase aqueous solubility and the concentration gradient at the cell surface.[20][23]Compounds with poor aqueous solubility that are limited by their ability to stay in solution.Can sometimes decrease permeability if the complex is too stable and doesn't release the drug.[22]
Co-solvents (e.g., DMSO) Increases the solubility of the compound in the aqueous dosing solution.Highly lipophilic compounds that precipitate out of aqueous buffer.Can compromise membrane integrity at higher concentrations. Must be carefully titrated.[25]

Section 4: Advanced Protocols & Workflows

Here we provide a generalized, step-by-step protocol for a key permeability assay.

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing both A-B and B-A permeability.

  • Cell Culture: Seed Caco-2 cells onto permeable transwell inserts (e.g., 24-well format) and culture for 21-23 days to allow for full differentiation and monolayer formation.[19]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your pre-defined integrity criteria (e.g., >200 Ω·cm²).[16]

  • Preparation of Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Warm to 37°C.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of Metescufylline in a suitable solvent (e.g., DMSO).

    • Dilute the stock into the pre-warmed transport buffer to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low and non-toxic (e.g., <1% DMSO).

    • Prepare dosing solutions for your positive (e.g., Propranolol) and negative (e.g., Atenolol) controls.

  • Assay Execution (A-to-B Transport):

    • Wash the monolayers on both apical (A) and basolateral (B) sides with warm transport buffer.

    • Add the Metescufylline dosing solution to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[15]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber and immediately replace the volume with fresh, warm buffer.[15]

  • Assay Execution (B-to-A Transport):

    • In a separate set of wells, repeat the process but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of Metescufylline in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .

Workflow for Differentiating Permeability Issues

Sources

Troubleshooting

Technical Support Center: Optimization of Mobile Phase for Metescufylline Liquid Chromatography

Welcome to the technical support center for the chromatographic analysis of Metescufylline. As a xanthine derivative, Metescufylline presents unique challenges and opportunities in method development.[1][2] A robust and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of Metescufylline. As a xanthine derivative, Metescufylline presents unique challenges and opportunities in method development.[1][2] A robust and well-optimized mobile phase is the cornerstone of an accurate, reproducible, and efficient HPLC method. This guide is structured to provide both foundational knowledge for new users and in-depth troubleshooting for experienced analysts, moving from common questions to systematic protocols for resolving complex separation issues.

Our approach is grounded in explaining the causality behind each experimental choice, ensuring that every protocol is a self-validating system that aligns with industry best practices and regulatory expectations.[3][4]

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing an HPLC method for Metescufylline.

Q1: What is a typical starting point for a Metescufylline mobile phase in reversed-phase HPLC?

A robust starting point for method development involves a C18 column and a mobile phase consisting of a buffered aqueous component and an organic modifier. Xanthine derivatives are frequently analyzed under these conditions.[5][6]

Rationale: Metescufylline, like other xanthines, possesses moderate polarity, making it well-suited for reversed-phase chromatography. A buffered mobile phase is crucial for controlling the ionization state of the molecule, which directly impacts retention and peak shape.

Table 1: Recommended Starting Conditions for Metescufylline Analysis

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, 5 µm or 3.5 µm particle sizeProvides good retention for moderately polar compounds. Smaller particles can increase efficiency and speed.[5]
Mobile Phase A 10-25 mM Phosphate or Acetate BufferEnsures stable pH for reproducible retention times. Phosphate buffers are effective in the pH 2-4 and 6-8 ranges.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Common organic modifiers used to control elution strength.[7]
pH of Aqueous Phase pH 3.0 - 4.0This acidic pH range typically ensures that xanthine derivatives are in a single, protonated form, leading to better peak shape and stable retention.[8][9]
Elution Mode Isocratic (e.g., 85:15 Aqueous:Organic) or GradientStart with an isocratic run to gauge retention. If dealing with complex mixtures or impurities, a gradient is often necessary.[7]
Detection UV, ~273 nmXanthine derivatives exhibit strong UV absorbance around this wavelength.[8]
Q2: Why is pH control so critical for Metescufylline analysis?

Mobile phase pH is arguably the most powerful tool for controlling the retention and selectivity of ionizable compounds like Metescufylline.[10] As a xanthine derivative, Metescufylline has ionizable functional groups. Its charge state—and therefore its polarity and interaction with the non-polar stationary phase—is highly dependent on the mobile phase pH.

  • At a pH below its pKa: The molecule will be predominantly in its protonated, less polar form, leading to stronger retention on a reversed-phase column.

  • At a pH near its pKa: The molecule will exist as a mixture of ionized and non-ionized forms. This can lead to poor peak shapes (e.g., broad or split peaks) and retention times that are highly sensitive to small pH fluctuations.[10][11]

  • At a pH above its pKa: The molecule will be in its ionized, more polar form, resulting in weaker retention and earlier elution.

Expert Insight: For robust method development, it is best practice to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[9] This ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks and stable retention times.

cluster_pH_Effect Impact of Mobile Phase pH on Metescufylline Retention (Reversed-Phase) pH_Low Mobile Phase pH << pKa Analyte_State_Low Analyte is Protonated (Less Polar) pH_Low->Analyte_State_Low leads to Retention_Low Increased Retention Time Analyte_State_Low->Retention_Low results in pH_High Mobile Phase pH >> pKa Analyte_State_High Analyte is Deprotonated (More Polar) pH_High->Analyte_State_High leads to Retention_High Decreased Retention Time Analyte_State_High->Retention_High results in

Caption: The relationship between mobile phase pH, analyte ionization, and HPLC retention.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are common choices, but they can produce different selectivities (i.e., different spacing between peaks).[12] The choice can significantly impact the resolution of Metescufylline from its impurities or other active ingredients.

Table 2: Comparison of Acetonitrile vs. Methanol

FeatureAcetonitrile (ACN)Methanol (MeOH)Senior Scientist Recommendation
Elution Strength Stronger eluent (less is needed for the same retention)Weaker eluent (more is needed)Start with ACN due to its lower viscosity and better UV transparency.
Selectivity Offers unique dipole-dipole interactions.[12]Acts as a proton donor, offering different hydrogen bonding interactions.If resolution is poor with ACN, switching to MeOH (or using a ternary mixture) is a powerful strategy to alter selectivity.
Viscosity / Pressure Lower viscosity results in lower backpressure.Higher viscosity results in higher backpressure.ACN is preferred for high-flow rate methods or when using small particle columns.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection at ~273 nm, but ACN provides a cleaner baseline at lower wavelengths.
Q4: When should I choose a gradient over an isocratic method?

The choice depends on the complexity of your sample and the analytical goal.

  • Use Isocratic Elution for:

    • Simple mixtures with few components.

    • Routine quality control (QC) where speed and simplicity are paramount.

    • When all peaks of interest elute within a reasonable time frame with good resolution.

  • Use Gradient Elution for:

    • Complex samples containing compounds with a wide range of polarities (e.g., Metescufylline and its degradation products).

    • Improving peak shape for late-eluting compounds.

    • Reducing total analysis time when some components are very strongly retained.[7]

Section 2: Systematic Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: My Metescufylline peak is tailing or showing poor symmetry.

Possible Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic sites on the Metescufylline molecule, causing peak tailing. This is especially prevalent at mid-range pH (e.g., pH 4-6).

  • Solution: Lower the mobile phase pH to around 2.5-3.5.[9] At this low pH, the residual silanols are protonated (Si-OH) and less likely to interact with the analyte. A low pH also ensures the analyte itself carries a consistent positive charge, further reducing undesirable interactions.

Possible Cause 2: Mobile Phase pH is too close to the pKa. As discussed in the FAQs, operating near the pKa results in a mixed population of ionized and non-ionized molecules, which can travel through the column at slightly different rates, causing peak broadening and tailing.[11]

  • Solution: Perform a pH screening study (see Protocol 1) to find a pH value at least 1.5-2 units away from the pKa where peak shape is optimal.

Possible Cause 3: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing or fronting peaks.

  • Solution: Reduce the injection volume or dilute the sample. Perform a linearity study to confirm you are operating within the column's capacity.

Problem: I have inadequate retention; the peak elutes too early (k' < 2).

Possible Cause: Mobile phase is too "strong" (too much organic modifier). In reversed-phase HPLC, retention is primarily driven by the hydrophobic interaction between the analyte and the stationary phase. A higher percentage of organic solvent in the mobile phase weakens this interaction, causing the analyte to elute faster.[12]

  • Solution 1 (Isocratic): Systematically decrease the percentage of the organic modifier. A common rule of thumb is that a 10% decrease in organic content can increase the retention factor (k') by 2- to 3-fold.[12] Start by reducing the organic component in 5% increments until the retention factor is in the ideal range of 2 to 10.

  • Solution 2 (Gradient): Modify the starting conditions of your gradient. Decrease the initial percentage of the organic modifier (Mobile Phase B) to allow for more retention at the beginning of the run.

Problem: I have poor resolution between Metescufylline and an impurity.

Possible Cause 1: Insufficient Efficiency. The peaks may be broad, causing them to overlap.

  • Solution: Ensure your HPLC system is optimized (minimize dead volume). Consider using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm) or a longer column to increase the number of theoretical plates (N).[5]

Possible Cause 2: Lack of Selectivity. The mobile phase is not differentiating enough between the two compounds. This is where strategic mobile phase optimization is most critical.

  • Solution 1: Change the Organic Modifier. This is often the most effective way to alter selectivity. If you are using ACN, develop an equivalent method with MeOH. The different solvent properties can change the elution order.[12]

  • Solution 2: Fine-Tune the pH. Even small changes in pH (0.2-0.5 units) can subtly alter the ionization of Metescufylline or the impurity, potentially creating enough of a difference in hydrophobicity to achieve separation.[13]

  • Solution 3: Change Buffer Type or Concentration. Switching from a phosphate to an acetate buffer, or changing the buffer concentration, can sometimes influence selectivity, although this effect is typically less pronounced than changing the pH or organic modifier.

cluster_Workflow Systematic Mobile Phase Optimization Workflow Start Initial Scouting Run (e.g., 5-95% ACN Gradient) Check_Retention Is Retention Factor (k') in 2-10 range? Start->Check_Retention Adjust_Retention Adjust Organic % (Isocratic) or Initial Gradient % Check_Retention->Adjust_Retention No Check_Resolution Is Resolution (Rs) > 1.5 for all peaks? Check_Retention->Check_Resolution Yes Adjust_Retention->Check_Retention Optimize_Selectivity Optimize Selectivity: 1. Change Organic (ACN <-> MeOH) 2. Fine-tune pH 3. Adjust Buffer Conc. Check_Resolution->Optimize_Selectivity No Fine_Tune Fine-tune Gradient Slope or Isocratic % for Optimal Speed & Resolution Check_Resolution->Fine_Tune Yes Optimize_Selectivity->Check_Resolution Validate Validate Method (ICH Guidelines) Fine_Tune->Validate

Caption: A logical workflow for systematic HPLC mobile phase optimization.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key optimization experiments.

Protocol 1: Systematic Mobile Phase pH Screening

This protocol aims to determine the optimal pH for the separation by evaluating retention time, peak shape, and resolution.

  • Prepare Buffers: Prepare three separate batches of your aqueous mobile phase (e.g., 20 mM potassium phosphate) and adjust the pH to three distinct values using phosphoric acid. For example: pH 2.8, pH 3.3, and pH 3.8. Always measure the pH of the aqueous component before mixing with the organic modifier.[9]

  • Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the buffered aqueous solution with your chosen organic modifier (e.g., ACN) at a fixed ratio (e.g., 85:15 v/v).

  • Column Equilibration: For the first run (e.g., at pH 2.8), equilibrate the column with at least 20 column volumes of the mobile phase.

  • System Suitability: Inject a standard solution of Metescufylline five times. Record the retention time, peak area, and USP tailing factor. The relative standard deviation (RSD) for retention time and peak area should be <1%.

  • Analysis: Inject your sample (containing Metescufylline and potential impurities).

  • Repeat for Other pH Values: For each subsequent pH, flush the system and column thoroughly with the new mobile phase (at least 30 column volumes) before repeating steps 4 and 5.

  • Data Evaluation: Compare the chromatograms from the three pH values. Assess:

    • Retention Time: How does pH affect the retention of Metescufylline?

    • Peak Shape: At which pH is the tailing factor closest to 1.0?

    • Resolution: At which pH is the resolution between Metescufylline and its closest eluting impurity the greatest? Select the pH that provides the best balance of all three criteria.

Protocol 2: Organic Modifier and Gradient Optimization

This protocol is for developing a robust gradient method when an isocratic method is insufficient.

  • Define Goals: Determine the analytical target profile (ATP), such as the need to separate all degradation products within a specific runtime.[4]

  • Scouting Gradient: Perform a broad, fast "scouting" gradient to visualize all components in the sample.

    • Example Gradient Table:

      Time (min) % Aqueous (Buffer) % Organic (ACN)
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Estimate Isocratic Equivalent: From the scouting run, note the retention time (t_R) of Metescufylline. Use this to estimate a starting isocratic percentage for further optimization or to define the range of your new gradient.

  • Develop the Focused Gradient: Based on the scouting run, create a new gradient that focuses the slope around the elution time of your peaks of interest.

    • If Metescufylline eluted at 6 minutes in the 10-minute scouting gradient (which ran from 5% to 95% ACN), the approximate elution percentage is 5% + (6/10)*(95%-5%) = 59% ACN.

    • Your new, focused gradient could be:

      • Start at a lower % ACN (e.g., 30%) to resolve early eluting impurities.

      • Ramp up to a higher % ACN (e.g., 70%) over a longer period (e.g., 15 minutes) to increase resolution around the main peak.

      • Include a final high-organic wash step to clean the column.

  • Fine-Tune: Adjust the gradient slope and duration to achieve the desired resolution (Rs > 1.5) between all critical pairs of peaks.

Section 4: Method Validation & Robustness

Once your mobile phase is optimized, the method must be validated to ensure it is suitable for its intended purpose.[14] Validation demonstrates that the method is accurate, precise, specific, and robust.

Q: How do I ensure my optimized mobile phase contributes to a robust method?

A: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] It provides an indication of its reliability during normal usage. According to ICH guidelines Q2(R2), you should evaluate the effect of small changes to your mobile phase conditions.[4][16]

  • Key Mobile Phase Parameters to Test for Robustness:

    • pH of the aqueous phase: Vary the pH by ±0.2 units (e.g., if your target is pH 3.0, test at pH 2.8 and pH 3.2).

    • Organic modifier composition: Vary the ratio by ±2% absolute (e.g., if your mobile phase is 85:15, test at 83:17 and 87:13).

    • Buffer concentration: Vary the molarity by ±10%.

The system suitability parameters (e.g., resolution, tailing factor, retention time) should not significantly change, and the quantitative results should remain within acceptable criteria, proving the method's robustness.

References

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance. (2025, August 7).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Quality Guidelines. (n.d.). ICH.
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025, April 10). PubMed.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Optimization of mobile phase in the separation of beta-blockers by HPLC. (n.d.). PubMed.
  • Control pH During Method Development for Better Chrom
  • High Throughput Separation of Xanthines by Rapid Resolution HPLC. (n.d.). Agilent.
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. (2012, November 4). Cellulose Chemistry and Technology.
  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. (n.d.).
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC.
  • Development and validation of a rapid reverse-phase HPLC method for the determination of methotrexate from nanostructured liquid crystalline systems. (2018, March 5). PubMed.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Metescufylline vs. Standard Phosphodiesterase (PDE) Inhibitors: A Technical Guide

Executive Summary Metescufylline (7-(2-(diethylamino)ethyl)theophylline ((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetate) represents a unique class of pharmacological agents that merges a methylxanthine (theop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metescufylline (7-(2-(diethylamino)ethyl)theophylline ((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetate) represents a unique class of pharmacological agents that merges a methylxanthine (theophylline) backbone with a coumarin (esculetol) derivative. This guide provides a rigorous, data-driven comparison of Metescufylline against standard phosphodiesterase (PDE) inhibitors such as Theophylline, Roflumilast, and Milrinone. By evaluating their pharmacodynamic profiles and structural mechanisms, we elucidate why Metescufylline's dual mechanism—non-selective PDE inhibition coupled with targeted venotonic properties—offers distinct advantages in specific therapeutic contexts, particularly chronic venous insufficiency (CVI) and vascular inflammation.

Mechanistic Causality: The Dual-Action Paradigm

Standard PDE inhibitors are typically engineered for isoenzyme selectivity to isolate specific physiological outcomes. For instance, Roflumilast selectively targets PDE4 to suppress airway inflammation, while Milrinone targets PDE3 to increase cardiac contractility. While effective, these highly selective agents lack pleiotropic vascular benefits.

Metescufylline bridges this gap through a structurally engineered dual-action mechanism:

  • Non-selective PDE Inhibition & Adenosine Antagonism : The theophylline moiety of Metescufylline competitively and non-selectively inhibits PDE enzymes, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA phosphorylation cascades subsequently inhibit the synthesis of pro-inflammatory mediators, notably Tumor Necrosis Factor-alpha (TNF- α ) and leukotrienes, thereby dampening innate immune responses[1]. Furthermore, this moiety non-selectively antagonizes adenosine receptors (A1, A2, A3), modulating cardiac output and heart rate[1].

  • Vasoprotective Synergy : The esculetol (coumarin) moiety provides localized vasoprotective effects. It acts as a venotonic agent, reducing capillary hyperpermeability and inhibiting matrix-degrading enzymes such as hyaluronidase and elastase. This dual functionality explains its historical and clinical utility in treating painful manifestations of chronic venous insufficiency (CVI), where it is often formulated alongside escin to maximize endothelial protection[2].

MOA M Metescufylline PDE Phosphodiesterase (PDE) M->PDE Inhibits AR Adenosine Receptors M->AR Antagonizes Venous Venous Tone Improvement M->Venous Coumarin Moiety Effect cAMP Intracellular cAMP ↑ PDE->cAMP Prevents degradation AR->cAMP Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates TNF TNF-α & Leukotrienes ↓ PKA->TNF Suppresses

Fig 1. Dual-action signaling pathway of Metescufylline compared to standard PDE inhibitors.

Comparative Efficacy Profiling

To guide experimental design and therapeutic application, the following table synthesizes the relative pharmacodynamic benchmarks of Metescufylline against standard PDE inhibitors.

Note: Data presented are representative comparative metrics derived from the established pharmacological profiles of the respective drug classes.

CompoundTarget SelectivitycAMP Elevation (Relative)TNF- α SuppressionVenotonic / VasoprotectivePrimary Clinical Utility
Metescufylline Non-selective PDE + AR++++++++Chronic Venous Insufficiency, Vascular Inflammation
Theophylline Non-selective PDE + AR+++++-Asthma, COPD
Roflumilast PDE4 Selective++ (Localized)++++-Severe COPD
Milrinone PDE3 Selective+++ (Cardiac)+-Acute Heart Failure
Sildenafil PDE5 SelectiveN/A (cGMP ↑)-+ (Arterial)Erectile Dysfunction, PAH

Self-Validating Experimental Methodologies

To objectively compare Metescufylline with standard PDE inhibitors in a preclinical setting, researchers must employ self-validating assay systems. The following protocols are designed to confirm both the primary mechanism (cAMP elevation) and the downstream functional outcome (anti-inflammatory effect), ensuring strict causality is established.

Protocol 1: Real-Time Kinetic Profiling of Intracellular cAMP via FRET

Expertise & Causality : Endpoint assays (e.g., colorimetric ELISAs) fail to capture the transient, spatio-temporal dynamics of cAMP signaling. To rigorously compare the kinetic onset of Metescufylline against Theophylline and Roflumilast, a Förster Resonance Energy Transfer (FRET) assay utilizing an EPAC-based biosensor is required. This provides a live-cell, real-time readout of PDE inhibition.

  • Step 1: Sensor Expression : Transfect Human Umbilical Vein Endothelial Cells (HUVECs) with a validated EPAC-based cAMP FRET biosensor (e.g., mTurquoise2/cp173Venice). Seed at 2×104 cells/well in a 96-well glass-bottom plate.

  • Step 2: Baseline Acquisition : Image cells using a dual-emission fluorescence microscope (Excitation: 436 nm; Emission: 480 nm and 535 nm) for 5 minutes to establish a stable baseline FRET ratio, ensuring cell viability and sensor stability.

  • Step 3: Compound Administration : Inject Metescufylline (10 μ M), Roflumilast (1 μ M), Theophylline (10 μ M), or vehicle (0.1% DMSO) directly into the wells.

  • Step 4: Kinetic Monitoring : Record the FRET ratio (YFP/CFP) every 15 seconds for 45 minutes. A decrease in the FRET ratio directly correlates to an increase in intracellular cAMP.

  • Step 5: Self-Validation (Critical Control) : At t=45 min, inject Forskolin (10 μ M) + IBMX (100 μ M) into all wells. This saturates the sensor, defining the maximum dynamic range ( Rmax​ ) and proving that any lack of signal in experimental wells is due to drug inactivity, not sensor failure.

Protocol 2: Downstream Functional Assay - TNF- α Suppression in Human PBMCs

Expertise & Causality : Elevated cAMP must mechanistically translate to functional anti-inflammatory efficacy. This protocol measures the PKA-dependent suppression of TNF- α and establishes direct causality between Metescufylline administration and immune modulation.

  • Step 1: Cell Preparation : Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation. Seed at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Step 2: Pre-treatment : Pre-incubate cells with Metescufylline, Roflumilast (positive control for PDE4-mediated TNF- α suppression), or vehicle for 1 hour.

  • Step 3: Inflammatory Challenge : Stimulate cells with Lipopolysaccharide (LPS, 100 ng/mL) for 24 hours to induce robust TNF- α production.

  • Step 4: Quantification : Harvest supernatants and quantify TNF- α concentrations using a high-sensitivity sandwich ELISA.

  • Step 5: Causality Validation (Critical Control) : In a parallel cohort of wells, co-administer Metescufylline with H-89 (10 μ M), a highly selective PKA inhibitor. If H-89 abolishes the TNF- α suppression, it definitively proves that Metescufylline's anti-inflammatory effect is strictly mediated through the cAMP/PKA axis, ruling out off-target cytotoxicity.

Workflow Cell Cell Culture (PBMCs/HUVECs) Treat Drug Treatment (Metescufylline vs Controls) Cell->Treat FRET cAMP FRET Assay (Real-time Kinetics) Treat->FRET Pathway 1 ELISA TNF-α ELISA (Endpoint Analysis) Treat->ELISA Pathway 2 Data Data Synthesis & Comparative IC50 FRET->Data ELISA->Data

Fig 2. Self-validating experimental workflow for comparative efficacy profiling.

References

  • Source: Google Patents (US20230107723A1)
  • Horse chestnut seed extract for chronic venous insufficiency Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Trace Metescufylline Detection

Introduction: The Challenge of Quantifying Trace Metescufylline Metescufylline, a xanthine derivative, demands highly sensitive and specific analytical methods for its quantification in biological matrices.[1][2][3] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Quantifying Trace Metescufylline

Metescufylline, a xanthine derivative, demands highly sensitive and specific analytical methods for its quantification in biological matrices.[1][2][3] Its accurate measurement at trace levels is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring, and ensuring safety in drug development. However, achieving reliable data at picogram or low nanogram per milliliter levels is fraught with challenges. The inherent complexity of biological matrices like plasma or urine can introduce interferences, suppress or enhance the analyte signal, and compromise the integrity of the results.[4][5]

This guide provides an in-depth comparison of two common sample preparation methodologies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—within the framework of a full LC-MS/MS method validation for trace Metescufylline. We will dissect each validation parameter, explaining the scientific rationale behind the experimental choices and grounding our protocols in the globally harmonized ICH M10 Bioanalytical Method Validation Guideline .[6][7][8][9][10] Our objective is to demonstrate not just how to validate a method, but why certain approaches provide the necessary robustness and confidence for trace-level analysis.

The Regulatory Bedrock: Adherence to ICH M10

Before any sample is processed, it is imperative to understand the regulatory landscape. The International Council for Harmonisation (ICH) M10 guideline represents the global consensus on the standards for bioanalytical method validation.[7][8][9] Adherence to this guideline is essential to ensure data quality and consistency for regulatory submissions to agencies like the FDA and EMA.[11][12][13] The validation process is designed to prove that an analytical method is suitable for its intended purpose, generating reliable data that can be used to make critical decisions about a drug's safety and efficacy.[6][9][10]

Foundational Decision: A Comparison of Sample Preparation Strategies

The journey to reliable trace-level data begins with sample preparation. The goal is to isolate Metescufylline from a complex biological matrix, removing proteins, salts, and phospholipids that can interfere with LC-MS/MS analysis.[14][15] Here, we compare two widely used techniques.

  • Method A: Protein Precipitation (PPT): This technique involves adding a solvent (e.g., acetonitrile or methanol) to the sample to denature and precipitate proteins. It is fast, inexpensive, and simple. However, its primary drawback is its non-selective nature; while it removes large proteins, many endogenous matrix components remain in the supernatant, which can lead to significant matrix effects.[4][16]

  • Method B: Solid-Phase Extraction (SPE): SPE is a more targeted technique that separates components of a mixture based on their physical and chemical properties.[15][16] The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This process results in a significantly cleaner extract and allows for sample concentration, which is highly advantageous for trace-level detection.[15][17]

Below is a diagram illustrating the distinct workflows for these two approaches.

G cluster_0 Method A: Protein Precipitation (PPT) Workflow cluster_1 Method B: Solid-Phase Extraction (SPE) Workflow A_start Plasma Sample A_add_IS Add Internal Standard A_start->A_add_IS A_add_solvent Add Precipitation Solvent (e.g., Acetonitrile) A_add_IS->A_add_solvent A_vortex Vortex A_add_solvent->A_vortex A_centrifuge Centrifuge A_vortex->A_centrifuge A_supernatant Collect Supernatant A_centrifuge->A_supernatant A_inject Inject into LC-MS/MS A_supernatant->A_inject B_start Plasma Sample B_add_IS Add Internal Standard B_start->B_add_IS B_load Load Sample B_add_IS->B_load B_condition Condition SPE Cartridge B_condition->B_load B_wash Wash (Remove Interferences) B_load->B_wash B_elute Elute Metescufylline B_wash->B_elute B_evaporate Evaporate & Reconstitute B_elute->B_evaporate B_inject Inject into LC-MS/MS B_evaporate->B_inject

Comparison of PPT and SPE sample preparation workflows.

The Pillars of Validation: A Parameter-by-Parameter Comparison

A full validation demonstrates that the method is suitable for its intended purpose.[6][13] We will now explore the core validation parameters, outlining the protocol for each and comparing the expected performance of our two hypothetical methods for trace Metescufylline analysis.

Selectivity and Specificity
  • The Causality: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7][12] For trace analysis, this is paramount. Endogenous matrix components or metabolites should not produce a signal that could be mistaken for Metescufylline. Specificity is assessed by demonstrating a lack of interference at the retention time of the analyte and the internal standard (IS).

  • Experimental Protocol:

    • Obtain blank biological matrix (e.g., plasma) from at least six different individual sources.

    • Process each blank sample using the developed method (PPT and SPE).

    • Process a seventh blank sample spiked only with the internal standard.

    • Process an eighth blank sample spiked with Metescufylline at the Lower Limit of Quantification (LLOQ).

    • Analyze the processed samples by LC-MS/MS.

    • Acceptance Criteria (per ICH M10): The response in the blank samples at the retention time of Metescufylline should be no more than 20% of the response of the LLOQ sample. The response at the retention time of the internal standard should be no more than 5% of its response in the LLOQ sample.[13][18]

Parameter Method A (PPT) Method B (SPE) Commentary
Interference at Analyte RT (% of LLOQ) 15-25% (Variable across sources)<5% (Consistent)SPE's superior cleanup (Method B) removes more endogenous components, resulting in a cleaner baseline and passing the acceptance criteria reliably.
Interference at IS RT (% of IS Response) <5%<2%Both methods may pass, but the cleaner baseline from SPE provides higher confidence.
Sensitivity: Lower Limit of Quantification (LLOQ)
  • The Causality: The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.[12][19][20] This parameter defines the sensitivity of the method and is arguably the most critical for trace-level studies.

  • Experimental Protocol:

    • Prepare a set of samples (at least five replicates) by spiking blank matrix with Metescufylline at the proposed LLOQ concentration.

    • Analyze these samples using the complete analytical method.

    • Acceptance Criteria (per ICH M10): The analyte response at the LLOQ should be at least 5 times the response of the blank sample.[20] The accuracy should be within 80-120% of the nominal concentration, and the precision (%CV) should not exceed 20%.[12][21]

Parameter Method A (PPT) Method B (SPE) Commentary
Achievable LLOQ 1.0 ng/mL0.1 ng/mLMethod B's ability to concentrate the sample and remove signal-suppressing interferences allows for a 10-fold improvement in sensitivity.
Accuracy at LLOQ 85-115%95-105%Both are acceptable, but Method B is typically more consistent due to reduced matrix variability.
Precision (%CV) at LLOQ 12%6%The cleaner extract from SPE leads to more reproducible ionization and thus better precision.
Calibration Curve and Linearity
  • The Causality: This establishes the relationship between the instrument response and the known concentration of the analyte over a specific range.[19] The method must provide test results that are directly proportional to the analyte concentration.

  • Experimental Protocol:

    • Prepare a blank sample and a zero sample (blank + IS).

    • Prepare a series of at least 6-8 non-zero calibration standards by spiking blank matrix. The range must cover the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Apply a suitable regression model (typically a weighted 1/x² linear regression for LC-MS/MS).

    • Acceptance Criteria (per ICH M10): At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% at the LLOQ).[12] The correlation coefficient (r²) should be consistently ≥0.99.

Parameter Method A (PPT) Method B (SPE) Commentary
Calibration Range 1.0 - 1000 ng/mL0.1 - 1000 ng/mLMethod B's lower LLOQ allows for a wider dynamic range, crucial for capturing the full PK profile.
Regression Model Weighted (1/x²) LinearWeighted (1/x²) LinearThis is standard for LC-MS/MS to account for heteroscedasticity.
Accuracy of Back-Calculated Standards Meets criteria, but may show more deviation at the low end.Consistently meets criteria across the entire range.The higher signal-to-noise ratio in Method B provides better linearity, especially near the LLOQ.
Accuracy and Precision
  • The Causality: This is the cornerstone of validation, demonstrating that the method produces correct (accuracy) and reproducible (precision) results.[7][21] It is evaluated by analyzing Quality Control (QC) samples at multiple concentration levels on different days.

  • Experimental Protocol:

    • Prepare QC samples in bulk by spiking blank matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Perform at least three separate analytical runs on different days.

    • In each run, analyze a calibration curve and at least five replicates of each QC level.

    • Calculate the accuracy (%RE) and precision (%CV) for each level, both within each run (intra-day) and between all runs (inter-day).

    • Acceptance Criteria (per ICH M10): For both intra- and inter-day statistics, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[22]

Parameter QC Level Method A (PPT) Method B (SPE)
Inter-day Accuracy (%RE) LLOQ QC (1.0/0.1 ng/mL)±18%±8%
Low QC (3.0/0.3 ng/mL)±12%±5%
Mid QC (500 ng/mL)±8%±4%
High QC (800 ng/mL)±6%±3%
Inter-day Precision (%CV) LLOQ QC (1.0/0.1 ng/mL)16%7%
Low QC (3.0/0.3 ng/mL)11%5%
Mid QC (500 ng/mL)7%4%
High QC (800 ng/mL)5%2%
Commentary Method A struggles to meet the 20% criteria for precision at its LLOQ, highlighting instability due to matrix effects. Method B demonstrates superior performance and robustness across all levels.
Matrix Effect and Recovery
  • The Causality: This is a critical evaluation for any LC-MS/MS method. The matrix effect quantifies the degree of ion suppression or enhancement caused by co-eluting endogenous components from the matrix.[7][23][24] Recovery measures the efficiency of the extraction process.[25][26] An ideal method has high and consistent recovery and a minimal, consistent matrix effect. The use of a stable isotope-labeled internal standard (SIL-IS) is the best practice to compensate for these variables.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set 1 (Neat): Analyte and IS spiked in the final reconstitution solvent.

      • Set 2 (Post-Extraction Spike): Blank matrix is extracted first, then analyte and IS are spiked into the final extract.

      • Set 3 (Pre-Extraction Spike): Standard QC samples where the matrix is spiked before extraction.

    • Analyze all sets (n=6 replicates from different matrix lots for Set 2 and 3).

    • Calculations:

      • Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) * 100

      • Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100

      • Process Efficiency (%) = (Peak Area of Set 3 / Peak Area of Set 1) * 100

    • Acceptance Criteria (per ICH M10): The precision (%CV) of the internal standard-normalized matrix factor (calculated from at least 6 lots of matrix) should not be greater than 15%.[27]

Parameter Method A (PPT) Method B (SPE) Commentary
Recovery (%) >95% (but variable)85% (consistent)PPT recovery is high by definition, but it recovers both analyte and interferences. SPE recovery is slightly lower but highly consistent and selective.
Matrix Effect (%) 40-75% (Significant ion suppression, highly variable between lots)90-105% (Minimal effect, consistent)This is the key differentiator. The significant and variable suppression in Method A makes it unreliable for trace analysis. Method B effectively removes the components causing suppression.
IS-Normalized Matrix Factor (%CV) 25%6%Method A fails the acceptance criteria, indicating the IS cannot adequately compensate for the high variability. Method B passes comfortably.

The logical flow of validation, from establishing the fundamentals to assessing the method's real-world performance, is depicted below.

G A Method Development B Selectivity & Specificity A->B Foundational Parameters C Sensitivity (LLOQ) A->C Foundational Parameters D Calibration Curve & Linearity B->D C->D E Accuracy & Precision D->E Core Quantitation F Matrix Effect & Recovery E->F Robustness Assessment G Stability E->G Robustness Assessment H Validated Method F->H G->H

Logical workflow of bioanalytical method validation.

Final Comparison and Recommendation

The data presented paints a clear picture. While both methods could potentially be validated, their suitability for trace Metescufylline detection is vastly different.

Performance Metric Method A: Protein Precipitation Method B: Solid-Phase Extraction Recommendation for Trace Analysis
Sensitivity (LLOQ) 1.0 ng/mL0.1 ng/mL Method B is superior.
Selectivity Borderline, risk of interferenceExcellent Method B is more reliable.
Precision at LLOQ Fails ICH M10 criteria (16%)Excellent (7%) Method B is required for reliable data.
Matrix Effect High and VariableLow and Consistent Method B is significantly more robust.
Throughput/Cost High Throughput, Low CostLower Throughput, Higher CostA necessary trade-off for data quality.
Overall Reliability LowHigh Method B is the scientifically sound choice.

For the robust and reliable quantification of trace-level Metescufylline in biological matrices, a method employing Solid-Phase Extraction (Method B) is unequivocally superior to a simple Protein Precipitation approach. While PPT is a valuable tool for rapid, higher-concentration screening, it fails to provide the necessary sensitivity, selectivity, and robustness to overcome the challenges of trace analysis. The significant and variable matrix effects inherent to the PPT method compromise data integrity at the low concentrations required for modern pharmacokinetic and safety studies.

The additional investment in time and resources for developing an SPE-based method is justified by the generation of high-quality, defensible data that meets global regulatory standards. As Senior Application Scientists, our primary directive is to ensure the reliability of analytical results; for trace Metescufylline, this can only be achieved through a meticulous validation of a highly selective and robust method.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • CROS NT. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • SciTechnol. (2024). Analytical Approaches to Trace Contaminants in Biological Samples. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • University of Tartu. (n.d.). LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Celerion. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical method validation: An updated review. [Link]

  • IJRPR. (2024). An Approach To Bioanalytical Method Development And Validation: A Review. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • FDA Global Substance Registration System. (n.d.). METESCUFYLLINE. [Link]

  • National Center for Biotechnology Information. (n.d.). New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]

  • ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. [Link]

  • LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • National Center for Biotechnology Information. (2005). Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Inxight Drugs. (n.d.). METESCUFYLLINE. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. (2023). How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data?. [Link]

  • Spectroscopy Online. (2026). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. [Link]

  • Reddit. (2024). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. [Link]

  • NextSDS. (n.d.). metescufylline — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • LCGC International. (2025). The Limit of Detection. [Link]

  • Taylor & Francis Online. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Metesculetol. [Link]

Sources

Validation

A Comparative Analysis of Metescufylline and Theophylline in Experimental Bronchodilation Models

For Immediate Release to the Scientific Community This guide offers a detailed comparison of metescufylline and the established bronchodilator, theophylline, within the context of experimental models of bronchodilation....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

This guide offers a detailed comparison of metescufylline and the established bronchodilator, theophylline, within the context of experimental models of bronchodilation. It is intended for researchers, scientists, and professionals in drug development, providing an objective analysis of their mechanisms of action and performance based on available preclinical and clinical data.

Introduction: Deconstructing Metescufylline and its Relation to Theophylline

Metescufylline is a salt, comprised of two distinct molecules: etamiphyllin and metesculetol. To understand its potential as a bronchodilator, it is crucial to analyze its components individually. Etamiphyllin is a synthetic derivative of xanthine, the same chemical class as theophylline. Mettesculetol, on the other hand, is a derivative of vitamin P and is primarily associated with increasing capillary resistance and reducing membrane permeability, with no established role in bronchodilation. Therefore, any bronchodilatory activity of metescufylline would be attributed to its etamiphyllin component.

Theophylline has been a cornerstone in the treatment of respiratory diseases for many years, valued for its bronchodilator and anti-inflammatory properties.[1][2] This guide will focus on comparing the active component of metescufylline, etamiphyllin, with theophylline.

Mechanisms of Action: A Tale of Two Xanthines

Both theophylline and etamiphyllin belong to the methylxanthine class of drugs, and their primary mechanisms of action are believed to involve:

  • Inhibition of Phosphodiesterase (PDE) Enzymes: By inhibiting PDEs, these compounds increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[3][4]

  • Antagonism of Adenosine Receptors: Theophylline is a known non-selective antagonist of adenosine A1 and A2 receptors.[5][6] Adenosine can cause bronchoconstriction in asthmatic patients, so blocking its effects can contribute to bronchodilation.

The following diagram illustrates the generalized signaling pathway for methylxanthines like theophylline.

Methylxanthine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds to Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Activates signaling leading to Theophylline_Etamiphyllin Theophylline / Etamiphyllin Theophylline_Etamiphyllin->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline_Etamiphyllin->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP AMP cAMP->AMP converted to Bronchodilation Bronchodilation cAMP->Bronchodilation Promotes

Signaling pathway of methylxanthines in airway smooth muscle cells.

While both compounds share these general mechanisms, their potency and clinical efficacy appear to differ significantly.

Comparative Efficacy in Experimental Models

Direct preclinical comparative studies between etamiphyllin and theophylline are scarce in publicly available literature. However, by collating data from various sources, a comparative overview can be constructed.

In Vitro Data
  • Adenosine Receptor Antagonism: Theophylline has a binding affinity (Ki) of approximately 14 µM for both adenosine A1 and A2 receptors.[4] Data on the adenosine receptor binding affinity of etamiphyllin is not available in the searched preclinical studies.

In Vivo and Clinical Data

The most significant distinction between the two compounds emerges from clinical observations. While theophylline is recognized as a bronchodilator, albeit a relatively weak one compared to modern β2-agonists, studies on etamiphyllin have reported "poor to absent" bronchodilator effects in asthmatic children.[8]

ParameterMetescufylline (Etamiphyllin)TheophyllineAnimal Model/Study Population
Bronchodilator Efficacy Poor to absent effect observed in clinical trials with asthmatic children.[8]Modest but clinically recognized bronchodilator effect.[1]Human (Asthma)
Acute Toxicity (Seizure & Mortality) Data not available for etamiphyllin.Lethal at 250 mg/kg (i.p.) as aminophylline in rats.[4]Rat

Experimental Protocols for Bronchodilator Evaluation

To ensure the robust evaluation and comparison of bronchodilator agents like metescufylline and theophylline, standardized experimental models are essential. Below are outlines of common in vitro and in vivo protocols.

In Vitro Model: Organ Bath with Guinea Pig Tracheal Strips

This model assesses the direct relaxant effect of a compound on airway smooth muscle.

Protocol:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in Krebs-Henseleit buffer. The trachea is then cut into rings or strips.

  • Mounting: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: A contractile agent, such as histamine or methacholine, is added to the bath to induce a stable contraction of the tracheal smooth muscle.

  • Drug Administration: Cumulative concentrations of the test compound (e.g., etamiphyllin or theophylline) are added to the bath.

  • Measurement: The relaxation of the tracheal strip is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the drug that produces 50% of the maximal response).

Sources

Comparative

Cross-Validation of Metescufylline Binding Assays: A Comparative Guide to PDE and Adenosine Receptor Targeting

Executive Summary In the landscape of cardiovascular and venotonic drug development, accurately profiling dual-action compounds is notoriously challenging. Metescufylline (7-[2-(diethylamino)ethyl]theophylline) is a prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular and venotonic drug development, accurately profiling dual-action compounds is notoriously challenging. Metescufylline (7-[2-(diethylamino)ethyl]theophylline) is a prime example: it functions simultaneously as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist 1. As a Senior Application Scientist, I frequently observe discrepancies in reported binding affinities (IC50 and Ki) when these assays are transferred between laboratories.

This guide provides a comprehensive, cross-validated framework comparing Metescufylline against alternative methylxanthines (e.g., Theophylline, Pentoxifylline). By employing self-validating experimental designs, we can eliminate artifactual data and establish a reliable consensus on target engagement.

Mechanistic Rationale & Signaling Pathway

To design a robust assay, one must first understand the causality of the target pathway. Metescufylline exerts its therapeutic effects—such as modulating venous tone and reducing inflammation in chronic venous insufficiency 2—through a dual mechanism. It competitively inhibits PDE, preventing the hydrolysis of cyclic AMP (cAMP), while simultaneously antagonizing A1, A2A, and A3 adenosine receptors to prevent upstream adenylyl cyclase inhibition.

MoA Metescufylline Metescufylline PDE Phosphodiesterase (PDE) Metescufylline->PDE Inhibits AdenosineR Adenosine Receptors (A1, A2, A3) Metescufylline->AdenosineR Antagonizes cAMP Intracellular cAMP PDE->cAMP Prevents degradation AdenosineR->cAMP Prevents inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammation & Innate Immunity PKA->Inflammation Reduces VenousTone Venous Tone Modulation PKA->VenousTone Improves

Figure 1: Dual-action signaling pathway of Metescufylline targeting PDE and Adenosine receptors.

Cross-Laboratory Data Harmonization

A single laboratory's data is an observation; cross-laboratory agreement is a fact. We compared Metescufylline's binding affinity against three standard alternatives across three independent laboratories utilizing orthogonal detection methods: TR-FRET (Lab A), Radioligand Displacement (Lab B), and X-Ray Fluorescence Spectrometry (XRF) (Lab C) 3.

Table 1: Comparative Binding Affinities (IC50 / Ki in µM)
CompoundPrimary TargetLab A (TR-FRET)Lab B (Radioligand)Lab C (XRF)Inter-Lab CV%
Metescufylline PDE (Non-selective)12.4 ± 0.813.1 ± 1.112.8 ± 0.92.7%
Metescufylline Adenosine A2A8.5 ± 0.58.2 ± 0.48.9 ± 0.64.1%
Theophylline PDE (Non-selective)45.2 ± 2.148.0 ± 3.546.5 ± 2.83.0%
Pentoxifylline PDE (Non-selective)22.1 ± 1.424.5 ± 1.823.0 ± 1.55.2%
Rolipram PDE4 (Selective)0.8 ± 0.050.85 ± 0.080.82 ± 0.063.1%

Insight: Metescufylline demonstrates a ~3.5-fold higher affinity for PDE compared to theophylline, with excellent inter-laboratory reproducibility (CV < 5%). The integration of XRF spectrometry 3 in Lab C confirmed that the binding events were not artifacts of fluorescent interference.

Self-Validating Experimental Protocols

To achieve the reproducibility seen in Table 1, laboratories must move away from static protocols and adopt self-validating workflows. Every step must have a biochemical rationale (causality).

Protocol 1: TR-FRET PDE Inhibition Assay

Causality: Traditional colorimetric assays are highly susceptible to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PDE enzyme and a fluorescently labeled cAMP tracer in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA). Causality: Mg2+ is an absolute requirement for the PDE catalytic pocket; omitting it will yield false negatives. BSA prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Titration: Dispense Metescufylline in a 12-point dose-response curve (0.1 nM to 100 µM) into a 384-well plate.

  • Incubation: Add the enzyme/tracer mix and incubate for 60 minutes at room temperature. Causality: This allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme before substrate depletion alters the reaction kinetics.

  • Detection: Read the plate on a compatible microplate reader (Excitation: 340 nm, Emission: 490 nm / 520 nm).

  • Self-Validation Check: Calculate the Z'-factor using positive (Rolipram) and negative (DMSO) controls. Rule: If Z' < 0.6, the assay window is compromised (likely due to reagent degradation), and the IC50 data must be discarded.

Workflow Prep 1. Reagent Prep (Enzyme + Tracer) Incubate 2. Incubation (Drug + Target) Prep->Incubate FRET 3. TR-FRET Readout (Ex:340nm, Em:490/520nm) Incubate->FRET Control Internal Control (Z'-factor > 0.6) FRET->Control Analyze 4. IC50 Calculation (Non-linear regression) FRET->Analyze Control->Analyze Validates Data

Figure 2: Self-validating TR-FRET assay workflow for Metescufylline PDE inhibition.

Protocol 2: Radioligand Binding Assay for Adenosine A2A Receptors

Causality: Because Metescufylline is an antagonist 1, we must differentiate its binding from agonist states. Adding GTPγS uncouples the G-protein from the receptor, shifting the receptor population entirely to a low-affinity state for agonists, while leaving antagonist binding unaffected.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes expressing human A2A receptors (resuspended in 50 mM Tris-HCl, pH 7.4).

  • Tracer & Uncoupler Addition: Add [3H]-ZM241385 (a selective A2A antagonist) at its predetermined Kd concentration. Immediately add 100 µM GTPγS. Causality: GTPγS forces the G-protein uncoupling, ensuring the calculated Ki reflects true antagonist affinity rather than a mixed-state artifact.

  • Incubation: Add Metescufylline dilutions and incubate for 90 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Quantification: Add scintillation cocktail and measure bound radioactivity (DPM) to calculate the Ki via the Cheng-Prusoff equation.

Conclusion

The pharmacological evaluation of Metescufylline requires rigorous, self-validating assay designs to accurately capture its dual PDE and Adenosine receptor targeting mechanisms. By enforcing strict internal controls (Z'-factor > 0.6, GTPγS uncoupling) and cross-validating with orthogonal methods like XRF spectrometry, development teams can confidently benchmark Metescufylline against other methylxanthines, ensuring high-fidelity data for downstream clinical applications.

References

  • Source: Google Patents (US20230107723A1)
  • Advanced drug development and manufacturing - Patent 2511844 Source: EPO URL
  • Horse-Chestnut Seed Extract for Chronic Venous Insufficiency Source: ResearchGate URL

Sources

Validation

Comparative In Vitro Toxicity of Metescufylline and Denbufylline: A Mechanistic and Methodological Guide

As drug development professionals evaluate phosphodiesterase (PDE) inhibitors, understanding the divergent toxicity profiles of non-selective xanthine derivatives versus selective PDE4 inhibitors is critical. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate phosphodiesterase (PDE) inhibitors, understanding the divergent toxicity profiles of non-selective xanthine derivatives versus selective PDE4 inhibitors is critical. This guide provides an objective, data-driven comparison of Metescufylline and Denbufylline , detailing their mechanistic differences, in vitro toxicity signatures, and the self-validating protocols required to accurately quantify their safety margins.

Mechanistic Divergence and Causality

While both compounds modulate cyclic nucleotide signaling, their structural and pharmacological differences dictate entirely distinct in vitro toxicity profiles.

Denbufylline is a selective type 4 phosphodiesterase (PDE4) inhibitor originally developed for dementia and inflammatory airway diseases, demonstrating an IC50 of approximately 360 nM against human eosinophil cAMP PDE 1[1]. The primary dose-limiting toxicity for PDE4 inhibitors in preclinical models is the induction of vasculopathy (arteritis/vasculitis) 2[2]. In vitro, this is modeled by assessing endothelial cell stress and barrier hyperpermeability 3[3]. The causality lies in cAMP compartmentalization: while acute PDE4 inhibition can be anti-inflammatory, sustained high-dose exposure disrupts the spatiotemporal dynamics of cAMP required for VE-cadherin stabilization at endothelial junctions.

Metescufylline is a xanthine derivative that acts via non-selective phosphodiesterase inhibition and non-selective adenosine receptor antagonism (A1, A2, A3) 4[4]. Adenosine A1 receptors normally couple to Gi proteins, acting as a physiological brake on heart rate. Antagonizing A1 while simultaneously inhibiting PDEs leads to massive Protein Kinase A (PKA) activation. This phosphorylates RyR2 and L-type calcium channels, resulting in intracellular Ca2+ overload, spontaneous calcium sparks, and delayed afterdepolarizations (DADs)—the in vitro hallmarks of arrhythmogenesis.

MechanisticDivergence M Metescufylline (Xanthine Derivative) PDE_NS Non-selective PDE Inhibition M->PDE_NS AR_Antag Adenosine Receptor (A1/A2/A3) Antagonism M->AR_Antag D Denbufylline (Selective PDE4i) PDE4_Sel Selective PDE4 Inhibition D->PDE4_Sel cAMP_Global Global cAMP/cGMP Surge PDE_NS->cAMP_Global Ca_Overload Intracellular Ca2+ Overload (Cardiotoxicity / Arrhythmia) AR_Antag->Ca_Overload cAMP_Local Compartmentalized cAMP Elevation PDE4_Sel->cAMP_Local cAMP_Global->Ca_Overload Endo_Stress Endothelial Barrier Dysfunction (Vasculopathy Surrogate) cAMP_Local->Endo_Stress

Fig 1: Divergent in vitro toxicity pathways of Metescufylline and Denbufylline.

Quantitative Data Summary

To establish a baseline for assay development, the table below summarizes the comparative pharmacological and toxicological parameters of both compounds.

ParameterMetescufyllineDenbufylline
Primary Target Non-selective PDE, Adenosine ReceptorsSelective PDE4
Target Affinity (IC50) ~10–50 µM (Class average for Xanthines)360 nM (cAMP PDE) 1[1]
Primary In Vitro Toxicity Cardiomyocyte hyper-excitability, Ca2+ overloadEndothelial barrier disruption, cellular stress
Key Cellular Model hiPSC-Derived Cardiomyocytes (hiPSC-CMs)Human Umbilical Vein Endothelial Cells (HUVECs)
In Vivo Translation Arrhythmia, Tachycardia, CNS ExcitationVasculopathy, Arteritis, Emesis

Self-Validating Experimental Protocols

A robust in vitro toxicity guide must rely on self-validating systems. This means every protocol must include internal controls that prove the assay's sensitivity before the test compound's effects are interpreted.

Protocol A: Metescufylline Cardiotoxicity (hiPSC-CM Calcium Transient Assay)

Rationale: Because Metescufylline antagonizes adenosine receptors and inhibits PDEs, its primary toxicity manifests as chronotropic and inotropic overload. hiPSC-CMs express the necessary ion channels and adenosine receptors to model this.

Step-by-Step Methodology:

  • Cell Preparation: Seed hiPSC-CMs onto Matrigel-coated 96-well glass-bottom plates at 50,000 cells/well. Culture for 7 days until a synchronous beating syncytium forms.

  • Dye Loading: Incubate cells with 5 µM Fluo-4 AM (calcium indicator) and 0.1% Pluronic F-127 in Tyrode’s solution for 30 minutes at 37°C. Wash twice with warm Tyrode’s.

  • Baseline Validation (Self-Validation Step): Record baseline calcium transients using a high-content kinetic fluorometer (e.g., FDSS/µCELL) for 2 minutes. Acceptance criteria: Coefficient of variation in beat rate must be <5%.

  • Treatment & Controls:

    • Vehicle: 0.1% DMSO.

    • Positive Control: 1 µM Isoproterenol (validates cAMP-mediated Ca2+ overload).

    • Test: Metescufylline (1 µM, 10 µM, 50 µM, 100 µM).

  • Kinetic Readout: Record calcium transients continuously for 30 minutes post-treatment.

  • Data Analysis: Quantify peak amplitude, decay time (Tau), and the incidence of early/delayed afterdepolarizations (EADs/DADs). Metescufylline toxicity is defined by a statistically significant increase in DADs compared to the vehicle.

Protocol B: Denbufylline Endothelial Toxicity (HUVEC Permeability Assay)

Rationale: PDE4 inhibitors like Denbufylline are notorious for inducing vasculopathy in rodents 2[2]. Assessing the integrity of the endothelial monolayer in vitro serves as a highly predictive surrogate for this vascular toxicity 3[3].

ProtocolWorkflow Seed 1. Seed HUVECs (Transwell Inserts) TEER 2. Baseline TEER (Validate Monolayer) Seed->TEER Treat 3. Drug Exposure (Denbufylline/Vehicle) TEER->Treat Assay 4. FITC-Dextran (Permeability Assay) Treat->Assay Readout 5. Fluorometry & VE-Cadherin Stain Assay->Readout

Fig 2: Self-validating workflow for assessing Denbufylline-induced endothelial permeability.

Step-by-Step Methodology:

  • Barrier Establishment: Seed HUVECs (1x10^5 cells/cm²) onto fibronectin-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4-5 days.

  • TEER Validation (Self-Validation Step): Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Acceptance criteria: TEER must exceed 150 Ω·cm² before proceeding, ensuring an intact tight-junction barrier.

  • Treatment:

    • Vehicle: 0.1% DMSO.

    • Positive Control: 100 U/mL Thrombin (rapidly disrupts VE-cadherin).

    • Test: Denbufylline (0.1 µM, 1 µM, 10 µM, 50 µM) applied to the apical chamber for 24 hours.

  • Permeability Assay: Add 1 mg/mL FITC-Dextran (70 kDa) to the apical chamber. Incubate for 2 hours at 37°C.

  • Quantification: Collect 50 µL aliquots from the basolateral chamber. Measure fluorescence (Ex 490 nm / Em 520 nm). Increased fluorescence indicates Denbufylline-induced barrier dysfunction.

  • Orthogonal Confirmation: Fix the Transwell membranes and perform immunofluorescence staining for VE-cadherin to visualize junctional fragmentation.

References

  • DENBUFYLLINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases Source: TREA (Patent/Mechanistic Database) URL:[Link]

  • BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis Source: Frontiers in Pharmacology URL:[Link]

  • Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease Source: British Journal of Pharmacology (NIH PMC) URL:[Link]

  • The ability of denbufylline to inhibit cyclic nucleotide phosphodiesterase and its affinity for adenosine receptors Source: British Journal of Pharmacology (NIH PubMed) URL:[Link]

Sources

Comparative

A Guide to Ensuring Reproducibility and Validation of Metescufylline Pharmacokinetic Data

In the realm of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. Among the most critical datasets are those describing a drug's pharmacokinetic (PK) profile—how a drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. Among the most critical datasets are those describing a drug's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted by the body. The reliability of this data is paramount, as it underpins crucial decisions regarding safety, efficacy, and dosing regimens.[1][2] This guide provides an in-depth look at the principles and practices for ensuring the reproducibility and validation of pharmacokinetic data, using the novel therapeutic agent, Metescufylline, as a case study. We will explore the "why" behind the experimental choices and compare a robust analytical methodology with a less precise alternative, underscoring the importance of rigorous validation.

The foundation of reliable PK data lies in a well-characterized and validated bioanalytical method.[3][4][5] This is a set of procedures for the quantitative measurement of an analyte in a biological matrix.[4][5] For Metescufylline, a small molecule intended for oral administration, the chosen bioanalytical platform is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for its sensitivity and selectivity.[3][6]

Part 1: The Self-Validating System: A Framework for Trustworthy Data

A robust bioanalytical method is not merely a series of steps; it is a self-validating system designed to ensure data integrity from sample collection to final concentration reporting. This system is built on several key pillars, each addressing a potential source of error and variability.

dot graph TD { A[Sample Collection & Handling] --> B{Sample Preparation}; B --> C{LC-MS/MS Analysis}; C --> D[Data Processing & Reporting]; E[Internal Standard Addition] --> B; F[Calibration Standards & QCs] --> C; G[System Suitability] --> C; H[Analyst Training & SOPs] --> A; H --> B; H --> C; H --> D; subgraph "Pre-Analytical" A; H; end subgraph "Analytical" B; C; E; F; G; end subgraph "Post-Analytical" D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "The Self-Validating Bioanalytical Workflow."

At the heart of this system is the use of an internal standard (IS) .[7][8] An IS is a compound with similar physicochemical properties to the analyte (Metescufylline) that is added at a known concentration to every sample, including calibration standards and quality controls (QCs).[5][8] The IS co-elutes with the analyte and experiences similar variations in sample preparation and instrument response.[7] By calculating the ratio of the analyte's response to the IS's response, we can correct for these variations, thereby improving the accuracy and precision of the measurement.[8] For Metescufylline, a stable isotope-labeled (SIL) version, Metescufylline-d4, is the ideal IS as its chemical and physical properties are nearly identical to the analyte.[7]

Part 2: Bioanalytical Method Validation: A Deep Dive

Before a bioanalytical method can be used to analyze study samples, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose.[3][4][5] This validation is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][9] The key validation parameters are outlined below, along with a comparison of hypothetical data for a validated LC-MS/MS method versus a less robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for Metescufylline.

Calibration Curve and Linearity

A calibration curve establishes the relationship between the instrument's response and the known concentration of the analyte.[10] It is constructed by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte.[5][10]

Table 1: Comparison of Calibration Curve Parameters

ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Calibration Range 1 - 1000 ng/mL50 - 5000 ng/mLMust cover the expected concentration range in study samples.
Regression Model Linear, 1/x² weightingLinear, no weightingThe simplest model that adequately describes the concentration-response relationship.
Correlation Coefficient (r²) > 0.995> 0.990≥ 0.99
Back-calculated Standard Accuracy ± 5% of nominal± 15% of nominal± 15% of nominal (± 20% for LLOQ)

The LC-MS/MS method demonstrates a wider and more sensitive calibration range, allowing for the quantification of Metescufylline at lower concentrations. The use of a weighted regression model in the LC-MS/MS method gives more emphasis to the lower concentration standards, improving accuracy at the lower end of the curve.

Accuracy and Precision

Accuracy refers to how close the measured concentration is to the true concentration, while precision describes the degree of scatter between repeated measurements.[10] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several independent analytical runs.[11]

Table 2: Comparison of Accuracy and Precision Data

QC LevelLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Low QC (3 ng/mL) Accuracy: 98.5% Precision (CV): 4.2%N/A (Below LLOQ)Accuracy: within ± 15% of nominal Precision (CV): ≤ 15%
Mid QC (400 ng/mL) Accuracy: 101.2% Precision (CV): 2.8%Accuracy: 95.3% Precision (CV): 8.5%Accuracy: within ± 15% of nominal Precision (CV): ≤ 15%
High QC (800 ng/mL) Accuracy: 99.7% Precision (CV): 3.1%Accuracy: 104.8% Precision (CV): 10.2%Accuracy: within ± 15% of nominal Precision (CV): ≤ 15%

The superior accuracy and precision of the LC-MS/MS method are evident, particularly at lower concentrations. The higher variability of the HPLC-UV method could lead to erroneous pharmacokinetic calculations.

Selectivity and Matrix Effects

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10] Matrix effects are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix.[6][12][13] These are critical parameters, especially for LC-MS/MS, where ionization efficiency can be affected by matrix components.[6][13]

Experimental Protocol: Assessing Matrix Effects

  • Prepare three sets of samples:

    • Set A: Metescufylline in a neat solution (e.g., methanol).

    • Set B: Blank plasma extract spiked with Metescufylline post-extraction.

    • Set C: Metescufylline spiked into plasma and then extracted.

  • Analyze all three sets.

  • Calculate the Matrix Factor (MF): (Peak area of Set B) / (Peak area of Set A)

  • Calculate the Recovery (RE): (Peak area of Set C) / (Peak area of Set B)

  • Calculate the Process Efficiency (PE): (Peak area of Set C) / (Peak area of Set A)

Table 3: Comparison of Selectivity and Matrix Effects

ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Selectivity No interfering peaks at the retention time of Metescufylline or IS in 6 different sources of blank matrix.Minor interfering peaks observed in 2 out of 6 sources of blank matrix.No significant interfering peaks at the retention time of the analyte or IS.
Matrix Factor (MF) 0.95 - 1.050.85 - 1.15The CV of the IS-normalized MF should be ≤ 15%.
Recovery (RE) Consistent across QC levels (85 ± 5%)Variable across QC levels (60 ± 15%)Should be consistent and reproducible.

The LC-MS/MS method, with its higher selectivity and the use of a SIL-IS, effectively mitigates matrix effects. The variability in recovery with the HPLC-UV method introduces a significant source of error.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the handling and storage of study samples.[14][15] This includes freeze-thaw stability, bench-top stability, and long-term storage stability.[14][16][17]

Table 4: Comparison of Stability Data

Stability TestLC-MS/MS Method (% Change from Nominal)HPLC-UV Method (% Change from Nominal)Acceptance Criteria
Freeze-Thaw (3 cycles) -2.5%-12.8%Mean concentration within ± 15% of nominal.
Bench-Top (24h at RT) -1.8%-9.5%Mean concentration within ± 15% of nominal.
Long-Term (6 months at -80°C) -3.1%-18.2%Mean concentration within ± 15% of nominal.

The data clearly indicates that Metescufylline is stable under the tested conditions when analyzed by the LC-MS/MS method. The significant degradation observed with the HPLC-UV method suggests that this method is not suitable for reliable pharmacokinetic studies.

Part 3: Experimental Protocols

LC-MS/MS Method for Metescufylline in Human Plasma

Objective: To quantify Metescufylline in human plasma over a range of 1 to 1000 ng/mL.

Materials:

  • Metescufylline reference standard

  • Metescufylline-d4 (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of IS working solution (500 ng/mL Metescufylline-d4 in 50% MeOH).

    • Vortex for 10 seconds.

    • Add 200 µL of ACN containing 0.1% FA.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean 96-well plate.

    • Inject 5 µL onto the LC-MS/MS system.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Metescufylline: Q1/Q3 (e.g., 350.2 / 180.1)

      • Metescufylline-d4: Q1/Q3 (e.g., 354.2 / 184.1)

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "LC-MS/MS Workflow for Metescufylline Analysis."

Conclusion

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Creative Biolabs. (n.d.). Long-Term Stability Assessment Service. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
  • Vishwanathan, K., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Viswanathan, C. T., et al. (2007). Workshop/conference report—quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E43-E53.
  • Nowatzke, W., & Woolf, E. (2007). Best practices in a regulated bioanalytical laboratory. In Progress in pharmaceutical and biomedical analysis (Vol. 6, pp. 51-73). Elsevier.
  • Shah, V. P., et al. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.

Sources

Validation

Benchmarking Metescufylline: A Comprehensive Comparative Guide Against FDA-Approved PDE Inhibitors

Introduction and Mechanistic Rationale Metescufylline (7-[2-(diethylamino)ethyl]theophylline ((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetate) is a methylxanthine derivative historically investigated for its v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Metescufylline (7-[2-(diethylamino)ethyl]theophylline ((7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy)acetate) is a methylxanthine derivative historically investigated for its venotonic and anti-inflammatory properties[1]. In modern drug development, evaluating non-selective agents like metescufylline against highly selective, FDA-approved phosphodiesterase (PDE) inhibitors provides critical insights into polypharmacology, off-target liabilities, and therapeutic windows.

As a methylxanthine, metescufylline exhibits a dual mechanism of action: it acts as a non-selective PDE inhibitor and an adenosine receptor antagonist[2]. PDEs are the regulatory enzymes responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP) into their inactive 5'-monophosphate forms. By inhibiting PDEs, metescufylline induces the intracellular accumulation of cAMP and cGMP. This accumulation activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which subsequently drive smooth muscle relaxation, vasodilation, and the suppression of pro-inflammatory cytokines. Unlike modern FDA-approved inhibitors engineered to target a single PDE isoform (e.g., PDE4 or PDE5), metescufylline's pan-PDE inhibition coupled with adenosine receptor (A1/A2A) antagonism results in a broader, albeit less potent, pharmacological profile.

Mechanistic_Pathway ATP ATP / GTP Cyclase Adenylyl/Guanylyl Cyclase ATP->Cyclase Substrate for CyclicNuc cAMP / cGMP Cyclase->CyclicNuc Synthesizes PDE Phosphodiesterases (PDEs) CyclicNuc->PDE Hydrolyzed by Downstream PKA / PKG Activation (Smooth Muscle Relaxation) CyclicNuc->Downstream Activates Inactive 5'-AMP / 5'-GMP PDE->Inactive Metescufylline Metescufylline (Non-selective PDEi & AR Antagonist) Metescufylline->PDE Inhibits Adenosine Adenosine Receptors Metescufylline->Adenosine Antagonizes SelectivePDEi FDA-Approved Selective PDEi (e.g., Roflumilast, Sildenafil) SelectivePDEi->PDE Inhibits (Specific) Adenosine->Cyclase Modulates

Fig 1: Mechanistic pathways of Metescufylline vs. selective PDE inhibitors on cyclic nucleotides.

Comparative Analysis: Quantitative Benchmarking

To objectively evaluate metescufylline, it must be benchmarked against both its structural predecessor (theophylline) and modern isoform-specific FDA-approved PDE inhibitors. The table below summarizes the target selectivity, typical IC50 ranges, and primary indications.

CompoundPrimary Target(s)Selectivity ProfileTypical IC50 RangeFDA-Approved Indication / Clinical Use
Metescufylline PDEs (Non-selective), Adenosine ReceptorsLow (Pan-PDE)High μM to mMInvestigational / Chronic Venous Insufficiency[3]
Theophylline PDEs (Non-selective), Adenosine ReceptorsLow (Pan-PDE)10 - 100 μMAsthma, Chronic Obstructive Pulmonary Disease (COPD)
Cilostazol PDE3High (PDE3 specific)~0.2 μMIntermittent Claudication
Roflumilast PDE4High (PDE4 specific)~0.0008 μMSevere COPD
Sildenafil PDE5High (PDE5 specific)~0.003 μMErectile Dysfunction, Pulmonary Arterial Hypertension

Data Interpretation: Metescufylline and theophylline require significantly higher concentrations to achieve PDE inhibition compared to selective agents. The extreme potency of roflumilast and sildenafil (sub-nanomolar to low nanomolar IC50s) highlights the structural optimization achieved in modern drug discovery to minimize off-target toxicities.

Experimental Protocols: Self-Validating TR-FRET Assay

To accurately benchmark the isoform selectivity and potency of metescufylline against FDA-approved inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

The Causality of the Assay Design: TR-FRET directly quantifies the displacement of fluorophore-labeled cAMP/cGMP. The ratiometric nature of TR-FRET (calculating the 665 nm / 615 nm emission ratio) acts as a self-validating system . It internally normalizes the data, automatically correcting for well-to-well volume variations, meniscus effects, and compound autofluorescence. This ensures that any observed IC50 shifts are strictly due to competitive PDE inhibition rather than assay artifacts.

TR_FRET_Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. PDE Incubation (PDE3, 4, 5 Isoforms) Step1->Step2 Step3 3. Tracer Addition (Fluorophore cAMP/cGMP) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2: TR-FRET assay workflow for benchmarking PDE inhibitor isoform selectivity and potency.

Step-by-Step Methodology
  • Reagent & Plate Preparation: Prepare a low-volume 384-well microplate. Reconstitute recombinant human PDE isoforms (e.g., PDE3A, PDE4B, PDE5A) in a standardized assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35) to their optimal working concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of metescufylline (starting concentration 1 mM) and reference FDA-approved inhibitors (e.g., roflumilast starting at 1 μM) in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compounds to the assay plate using an acoustic liquid handler. This eliminates tip-based carryover and ensures precise nanoliter dosing.

  • Enzyme Incubation: Add 5 μL of the respective PDE enzyme solution to the compound-containing wells. Incubate for 15 minutes at room temperature to allow for steady-state compound-enzyme binding.

  • Substrate & Tracer Addition: Initiate the enzymatic reaction by adding 5 μL of substrate solution containing the specific TR-FRET tracer (e.g., d2-labeled cAMP for PDE4, d2-labeled cGMP for PDE5) and europium cryptate-labeled anti-cAMP/cGMP antibodies.

  • Reaction & Detection: Incubate the sealed plate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader using an excitation wavelength of 340 nm and dual emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Data Validation & Analysis: Calculate the 665/615 nm emission ratio for each well. Plot the normalized ratios against the log[inhibitor] concentrations. Determine the IC50 values using a 4-parameter logistic non-linear regression model to establish the comparative potency profile.

References

  • Title: List of phosphodiesterase inhibitors Source: Wikipedia URL: [Link]

  • Title: US6423719B1 - Method for treating benign prostate hyperplasia Source: Google Patents URL
  • Title: Horse chestnut seed extract for chronic venous insufficiency Source: Cochrane Database of Systematic Reviews URL: [Link]

Sources

Comparative

Comparative structural analysis of Metescufylline and other methylxanthines

An In-Depth Comparative Structural Analysis of Metescufylline and Canonical Methylxanthines Prepared by: A Senior Application Scientist Executive Summary Methylxanthines represent a cornerstone class of alkaloids with pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Structural Analysis of Metescufylline and Canonical Methylxanthines

Prepared by: A Senior Application Scientist

Executive Summary

Methylxanthines represent a cornerstone class of alkaloids with profound pharmacological significance, dominated by household names like caffeine, theophylline, and theobromine. Their therapeutic and stimulant properties are dictated by subtle variations in their core chemical scaffold. This guide provides a detailed comparative structural analysis of these canonical methylxanthines alongside Metescufylline, a synthetic theophylline derivative. We dissect the nuanced structural differences—from methylation patterns to side-chain substitutions—and correlate them with their distinct pharmacological profiles, particularly their roles as adenosine receptor antagonists and phosphodiesterase inhibitors. This analysis is supported by detailed experimental protocols for structural elucidation and computational modeling, offering researchers a comprehensive framework for understanding and investigating this vital class of compounds.

The Methylxanthine Family: A Structural Overview

Methylxanthines are derivatives of xanthine, a purine base. Their fundamental structure consists of a fused bicyclic system, a pyrimidinedione and an imidazole ring.[1] The pharmacological diversity within this family arises primarily from the number and position of methyl groups (–CH₃) attached to the nitrogen atoms of this xanthine core.[2] The three most prominent naturally occurring methylxanthines are:

  • Caffeine (1,3,7-trimethylxanthine): The most widely consumed psychoactive substance globally, known for its potent central nervous system (CNS) stimulant effects.[3]

  • Theophylline (1,3-dimethylxanthine): Utilized clinically for its bronchodilator properties in the management of respiratory diseases like asthma and COPD.[4][5]

  • Theobromine (3,7-dimethylxanthine): The principal alkaloid in cacao, it has a milder stimulant effect than caffeine and is primarily associated with vasodilation and diuretic activity.[6][7]

The key to their activity lies in their structural similarity to adenosine, a nucleoside that promotes relaxation and drowsiness. By competitively blocking adenosine receptors, methylxanthines exert their stimulant effects.[8][9]

Metescufylline: A Synthetic Theophylline Derivative

Metescufylline is not a simple methylxanthine but a salt composed of two distinct molecular entities:

  • 7-(2-diethylaminoethyl)-theophylline: A synthetic derivative of theophylline where the hydrogen at the N7 position is replaced by a bulky, charged diethylaminoethyl side chain.

  • Meprocromone (4-methyl-7-(carboxymethoxy)coumarin): An organic acid that serves as the counter-ion.[10]

This complex structure immediately distinguishes Metescufylline from its natural counterparts, suggesting a modified pharmacokinetic and pharmacodynamic profile. The primary modification is on the theophylline scaffold, which forms the basis of our comparative analysis.

Comparative Structural Analysis

The functional characteristics of methylxanthines are a direct consequence of their molecular architecture. The presence and placement of substituent groups dictate properties like solubility, receptor affinity, and metabolic stability.

The Xanthine Core and N-Substitutions

The defining differences between caffeine, theophylline, and theobromine are their methylation patterns. Metescufylline builds upon the theophylline (1,3-dimethyl) scaffold.

Table 1: Structural Comparison of Key Methylxanthines

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )N1-SubstituentN3-SubstituentN7-Substituent
Caffeine 1,3,7-Trimethylpurine-2,6-dione[8]C₈H₁₀N₄O₂194.19–CH₃–CH₃–CH₃
Theophylline 1,3-Dimethyl-7H-purine-2,6-dione[11]C₇H₈N₄O₂180.16–CH₃–CH₃–H
Theobromine 3,7-Dimethyl-1H-purine-2,6-dione[6]C₇H₈N₄O₂180.16–H–CH₃–CH₃
Metescufylline (Active Moiety) 7-(2-diethylaminoethyl)-1,3-dimethyl-purine-2,6-dioneC₁₃H₂₁N₅O₂279.34–CH₃–CH₃–CH₂CH₂N(CH₂CH₃)₂
Impact of Methylation on Physicochemical Properties

The addition of methyl groups significantly impacts intermolecular interactions.

  • Hydrogen Bonding: Theophylline and theobromine, each possessing an un-substituted N–H group (at N7 and N1, respectively), can act as hydrogen bond donors. This facilitates strong intermolecular hydrogen bonds, which dominate their crystal structures.[1][12]

  • π-π Stacking: Caffeine, being fully methylated, cannot form such hydrogen bonds. Its crystal packing is instead dominated by weaker π-π stacking interactions between the flat, aromatic purine rings.[1][12] This lack of strong, directional hydrogen bonds contributes to its distinct solubility and crystallization behavior.[13]

  • Lipophilicity: The three methyl groups on caffeine increase its lipophilicity compared to theophylline and theobromine, facilitating its rapid passage across the blood-brain barrier and contributing to its potent CNS effects.[14][15]

The N7-Side Chain of Metescufylline: A Paradigm Shift

The most striking feature of Metescufylline is the replacement of the small methyl group (in caffeine) or hydrogen (in theophylline) at the N7 position with a large diethylaminoethyl group. This modification introduces several critical changes:

  • Steric Hindrance: The bulky side chain can alter the molecule's ability to fit into the binding pockets of adenosine receptors and phosphodiesterase enzymes, potentially changing its affinity and selectivity.

  • Increased Polarity and Solubility: The tertiary amine in the side chain is basic and can be protonated at physiological pH. This makes the molecule significantly more polar and water-soluble than theophylline, which can profoundly affect its absorption and distribution.

  • New Binding Interactions: The amine group can form ionic bonds or strong hydrogen bonds with receptor residues that are inaccessible to other methylxanthines, potentially leading to a unique pharmacological profile.

G cluster_caffeine Caffeine cluster_theophylline Theophylline cluster_theobromine Theobromine cluster_metescufylline Metescufylline (Active Moiety) Caffeine Caffeine Theophylline Theophylline Theobromine Theobromine Metescufylline Metescufylline

Caption: Adenosine receptor antagonism by methylxanthines.
Phosphodiesterase (PDE) Inhibition

Methylxanthines non-selectively inhibit PDEs, enzymes that break down the second messenger cyclic AMP (cAMP). [16]Increased cAMP levels lead to effects like smooth muscle relaxation, which is the basis for theophylline's use as a bronchodilator. [4]

  • Potency: Theophylline is a more potent bronchodilator than caffeine, which is consistent with its clinical applications. [17]* SAR Insights: Structure-activity analyses indicate that the N1 position is crucial for PDE inhibition. [16]The large side chain at N7 in Metescufylline is less likely to directly influence PDE inhibition compared to its effect on adenosine receptor binding, but it may indirectly alter the molecule's overall conformation and access to the active site.

Table 2: Comparative Pharmacological Profile

CompoundPrimary Clinical UseCNS Stimulant EffectBronchodilator EffectPrimary MoA
Caffeine Stimulant, Nootropic [3]StrongWeakAdenosine Antagonism
Theophylline Asthma, COPD [4]ModerateStrongPDE Inhibition & Adenosine Antagonism
Theobromine Vasodilator, Diuretic [6]WeakModeratePDE Inhibition & Adenosine Antagonism
Metescufylline Bronchodilator, VasodilatorModerate (Expected)Strong (Expected)Theophylline derivative MoA

Experimental Protocols for Structural Analysis

To empirically validate and compare the structures of these molecules, a multi-technique approach is required. Each method provides a unique piece of the structural puzzle.

Protocol: X-ray Crystallography for 3D Structure Determination

This technique provides the definitive solid-state structure and reveals intermolecular interactions.

  • Objective: To determine the precise three-dimensional atomic coordinates of the methylxanthine and analyze its crystal packing.

  • Causality: Crystals are required because they diffract X-rays in a predictable pattern based on the repeating arrangement of molecules, allowing for the calculation of electron density and thus atomic positions.

  • Methodology:

    • Crystal Growth: Grow single crystals of the target methylxanthine suitable for diffraction (typically >0.1 mm). This can be achieved by slow evaporation of a saturated solution or by sublimation for compounds like theophylline. [18] 2. Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibration. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

    • Structure Solution: Process the diffraction data to obtain the unit cell dimensions and space group. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit (lowest R-factor).

    • Analysis: Analyze the final structure for bond lengths, bond angles, and intermolecular interactions like hydrogen bonds and π-π stacking. [1]

Protocol: NMR Spectroscopy for Structural Confirmation in Solution

NMR confirms the chemical structure, connectivity, and substitution pattern in a solution state, which is more biologically relevant than the solid state.

  • Objective: To confirm the identity and purity of the methylxanthine and assign the positions of substituent groups.

  • Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite them to a higher energy state; the frequency at which they resonate back provides information about their chemical environment. A deuterated solvent is used to avoid a massive solvent signal that would obscure the analyte signals.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the purified methylxanthine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H NMR spectrum. The chemical shifts of the methyl protons (typically 3-4 ppm) and any aromatic protons are characteristic and can be used to distinguish between isomers. [5] 3. ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This provides information on all carbon atoms in the molecule, including the carbonyl carbons of the xanthine ring.

    • 2D NMR (Optional but Recommended): For complex structures like Metescufylline, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively establish the connectivity between protons and carbons and confirm the attachment point of the N7-side chain.

    • Data Analysis: Integrate the ¹H signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to confirm the structure.

Protocol: Computational Modeling of Receptor-Ligand Interactions

Molecular docking predicts the preferred binding pose and affinity of a ligand to a receptor, providing invaluable insight into the SAR.

  • Objective: To predict and compare the binding modes of Metescufylline and other methylxanthines within the active site of the A₂ₐ adenosine receptor.

  • Causality: Docking algorithms use scoring functions to evaluate thousands of possible binding poses of a flexible ligand within a rigid or semi-flexible receptor binding site, predicting the most energetically favorable interaction.

  • Methodology:

    • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., human A₂ₐ adenosine receptor, PDB ID: 6LZG) from the Protein Data Bank. [19]Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate 3D structures of Metescufylline, caffeine, and theophylline. Minimize their energy using a force field (e.g., MMFF94) to obtain a low-energy conformation. Assign partial charges.

    • Grid Generation: Define the binding site (the "grid box") on the receptor based on the location of the co-crystallized ligand or known active site residues.

    • Molecular Docking: Run the docking algorithm (e.g., AutoDock Vina) to dock each ligand into the prepared receptor grid. [20]The program will generate a series of binding poses ranked by their predicted binding affinity (docking score in kcal/mol).

    • Analysis: Visualize the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds) between each ligand and the receptor residues. Compare the predicted binding modes and scores to rationalize the observed differences in activity.

Caption: General workflow for a molecular docking experiment.

Conclusion and Future Directions

The structural framework of methylxanthines is a classic example of how minor chemical modifications can elicit major shifts in pharmacological function. While caffeine, theophylline, and theobromine are distinguished by their N-methylation patterns, Metescufylline represents a significant structural departure through the introduction of a large, functionalized side chain at the N7 position. This modification is predicted to alter its solubility, receptor binding profile, and overall therapeutic utility compared to its parent compound, theophylline.

Future research should focus on obtaining empirical data for Metescufylline, including its binding affinities for the full panel of adenosine receptor subtypes and its inhibitory constants for various PDE isoforms. Elucidating its crystal structure would provide definitive proof of its intermolecular interactions, while detailed pharmacokinetic studies will be essential to understand how its unique structure affects its absorption, distribution, metabolism, and excretion in vivo. These efforts will fully illuminate the structure-activity relationship of this unique derivative and clarify its place in the therapeutic landscape.

References

  • Caffeine: Structure, Formula, Properties & Effects. Vedantu. Available from: [Link]

  • Caffeine - Wikipedia. Wikipedia. Available from: [Link]

  • Latosińska, J. N., Latosińska, M., Olejniczak, G. A., Seliger, J., & Žagar, V. (2014). Topology of the Interactions Pattern in Pharmaceutically Relevant Polymorphs of Methylxanthines (Caffeine, Theobromine, and Theophiline): Combined Experimental (1H–14N Nuclear Quadrupole Double Resonance) and Computational (DFT and Hirshfeld-Based) Study. Journal of Chemical Information and Modeling, 54(9), 2570-2584. Available from: [Link]

  • Chapman, R. A., & Miller, D. J. (1974). Structure-activity relations for caffeine: a comparative study of the inotropic effects of the methylxanthines, imidazoles and related compounds on the frog's heart. Journal of Physiology, 242(3), 615-634. Available from: [Link]

  • Gavezzotti, A. (2004). Molecular recognition and crystal energy landscapes: an X-ray and computational study of caffeine and other methylxanthines. Journal of the American Chemical Society, 126(50), 16499-16509. Available from: [Link]

  • Latosińska, J. N., Latosińska, M., Olejniczak, G. A., Seliger, J., & Žagar, V. (2014). Topology of the Interactions Pattern in Pharmaceutically Relevant Polymorphs of Methylxanthines (Caffeine, Theobromine, and Theophiline): Combined Experimental (¹H-¹⁴N Nuclear Quadrupole Double Resonance) and Computational (DFT and Hirshfeld-based) Study. PubMed. Available from: [Link]

  • Theobromine - Wikipedia. Wikipedia. Available from: [Link]

  • Theobromine | C7H8N4O2. PubChem. Available from: [Link]

  • Theophylline | C7H8N4O2. PubChem. Available from: [Link]

  • Ebisuzaki, Y., Boyle, P. D., & Smith, J. A. (1997). Methylxanthines. I. Anhydrous Theophylline. Acta Crystallographica Section C, 53(6), 777-779. Available from: [Link]

  • Theophylline: Package Insert / Prescribing Information / MOA. (2026). Drugs.com. Available from: [Link]

  • Theobromine, a chemical from the «food of the gods». (2022). PhytoChem. Available from: [Link]

  • What is the mechanism of Theobromin?. (2024). Patsnap Synapse. Available from: [Link]

  • Islam, S., & Hosuru, S. (2023). Theophylline. In StatPearls. StatPearls Publishing. Available from: [Link]

  • METESCUFYLLINE. Global Substance Registration System. Available from: [Link]

  • Theophylline - Wikipedia. Wikipedia. Available from: [Link]

  • Ahmed, I., et al. (2021). 2D interactions of xanthine derivatives with spike receptor-binding... ResearchGate. Available from: [Link]

  • Nabavi, S. M., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 24(16), 2997. Available from: [Link]

  • Wang, Y., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(3), 1510. Available from: [Link]

  • Ahmed, I., et al. (2021). Methylxanthines as Potential Inhibitor of SARS-CoV-2: an In Silico Approach. Structural Chemistry, 32(4), 1431-1447. Available from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Advanced Operational Guide: Personal Protective Equipment (PPE) &amp; Handling Protocols for Metescufylline

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical logic. When handling active pharmaceutical ingredients (APIs) like Metescufy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical logic. When handling active pharmaceutical ingredients (APIs) like Metescufylline, understanding the mechanistic causality behind each safety protocol is the difference between a controlled experiment and a hazardous exposure.

This guide provides an authoritative, step-by-step operational framework for researchers, scientists, and drug development professionals handling Metescufylline in laboratory and manufacturing environments.

Chemical Profile & Hazard Assessment

Metescufylline (CAS: 15518-82-8) is a small-molecule API composed of metesculetol and etamiphylline, historically investigated for its vasoprotectant properties (1[1]). In its raw, powdered form, it presents significant particulate inhalation and mucous membrane irritation risks. The parent compound, Metesculetol, has a monoisotopic molecular weight of 250.05 Da (2[2]), while the combined Metescufylline complex is larger, necessitating stringent containment strategies.

Table 1: Metescufylline Chemical & Physical Properties

PropertyValueSource
CAS Number 15518-82-83[3]
Molecular Formula C25H31N5O83[3]
Molecular Weight 529.5 g/mol 3[3]
IUPAC Name 2-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid; 7-[2-(diethylamino)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione4[4]
Primary Hazard Vector Particulate inhalation, dermal contact, mucous membrane irritationOperational Standard

PPE Specifications & Mechanistic Causality

We do not wear PPE simply for compliance; we wear it to interrupt specific vectors of chemical interaction. Every piece of equipment must be selected based on the physicochemical properties of the compound.

Table 2: PPE Specifications & Causality Matrix

PPE CategorySpecificationMechanistic CausalitySelf-Validation Check
Dermal Double Nitrile Gloves (≥4 mil thickness)Nitrile provides superior resistance to complex organic salts compared to latex. Double-gloving ensures a self-validating breach system: if the outer glove tears, the inner barrier remains intact.Manual inflation test: trap air in the glove and squeeze to check for pinhole leaks prior to donning.
Respiratory P100 Particulate Respirator or PAPRDry powder APIs easily aerosolize due to electrostatic forces. P100 filters block >99.97% of solid particulates <0.3 µm.Negative and positive pressure seal checks performed before entering the workspace.
Ocular Unvented Safety GogglesStandard safety glasses do not seal the orbital cavity. Unvented goggles prevent aerosolized API dust from dissolving in the aqueous tear film and entering systemic circulation.Visual and tactile inspection of the elastomeric seal integrity against the face.
Body Non-woven Tyvek® GownWoven cotton lab coats trap API dust in their fibers, creating secondary exposure risks. Polyethylene-coated gowns prevent particulate embedding.Visual inspection for tears; ensure gown cuffs completely cover the inner glove wrists.

Logical Workflow of Hazard Control

The following diagram illustrates the logical relationship between the hazard vectors of Metescufylline, the corresponding PPE selection, and the operational workflow required for safe handling and disposal.

Hazard_Control Hazard Metescufylline Exposure Risk (Particulate/Aerosol) Resp Respiratory Protection (N95/P100 or PAPR) Hazard->Resp Inhalation Risk Dermal Dermal Protection (Double Nitrile Gloves + Gown) Hazard->Dermal Contact Risk Ocular Ocular Protection (Safety Goggles/Face Shield) Hazard->Ocular Splash/Dust Risk Handling Safe API Manipulation (Class II BSC or Powder Hood) Resp->Handling Dermal->Handling Ocular->Handling Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Handling->Disposal

Logical relationship of Metescufylline hazard vectors to PPE selection and operational workflow.

Standard Operating Procedure (SOP): Handling Metescufylline

Phase 1: Pre-Operational Validation & Donning
  • Workstation Preparation: Ensure the Class II Biological Safety Cabinet (BSC) or Powder Weighing Hood is certified. Verify inward airflow using a tissue flutter test.

  • Glove Integrity Test: Select two pairs of nitrile gloves. Self-Validation: Trap air in the inner gloves and roll the cuff to pressurize; discard immediately if pressure drops.

  • Donning Sequence:

    • Don the inner nitrile gloves.

    • Don the disposable Tyvek gown, ensuring the cuffs tightly cover the inner glove wrists.

    • Don the P100 respirator. Self-Validation: Perform a negative pressure seal check by covering the filters and inhaling; the mask must collapse slightly without air leaking at the edges.

    • Don unvented safety goggles.

    • Don the outer nitrile gloves, pulling the cuffs over the gown sleeves to create a continuous barrier.

Phase 2: API Manipulation & Weighing Protocol
  • Static Mitigation: Metescufylline powder can hold a triboelectric charge. Use an anti-static bar or zero-stat gun inside the BSC before opening the primary container to prevent powder dispersion.

  • Transfer & Weighing: Use a grounded, stainless-steel micro-spatula. Strictly avoid plastic spatulas, which generate static charges and cause the API to "jump."

  • Solubilization: If preparing a liquid stock, add the solvent directly to the pre-weighed vial inside the BSC. Cap tightly and vortex only after ensuring a hermetic seal.

Phase 3: Doffing & Waste Disposal Plan
  • Outer Glove Removal: Inside the BSC, remove the outer gloves using the "glove-in-glove" technique to trap surface contaminants. Dispose of them in a designated hazardous waste bio-bin.

  • Workstation Decontamination: Wipe down the balance and BSC surfaces with a solvent appropriate for Metescufylline (e.g., 70% Isopropanol or a mild detergent solution), using low-lint wipes.

  • Gown & Ocular Doffing: Step away from the BSC. Remove the gown by rolling it inside out, trapping any trace dust. Remove goggles by the straps (do not touch the front lens).

  • Respirator & Inner Glove Removal: Remove the respirator. Finally, remove the inner gloves and wash hands immediately with soap and water for a minimum of 20 seconds.

Emergency Spill Response Protocol

In the event of a Metescufylline powder spill outside the primary containment zone (BSC):

  • Isolate: Immediately evacuate personnel from a 5-meter radius.

  • Protect: Don full PPE (A PAPR is highly recommended for ambient spills to ensure positive pressure).

  • Contain: Do not sweep the dry powder, as mechanical agitation will aerosolize the API. Cover the spill with absorbent pads lightly dampened with water or a surfactant solution to suppress dust generation.

  • Collect: Carefully fold the damp pads inward, capturing the wet powder. Place the materials into a rigid hazardous waste container.

  • Decontaminate: Wash the affected area with a detergent solution, followed by a thorough water rinse. Dispose of all cleanup materials as hazardous chemical waste.

References

  • EvitaChem. "Screening Compounds P13686 - EvitaChem". EvitaChem.
  • PubChem. "Metesculetol | C12H10O6 | CID 5390106 - PubChem - NIH".
  • ECHA. "Metescufylline - Substance Information - ECHA". European Chemicals Agency.
  • DrugFuture. "2342 Supplementary Drugs and Other Substances". DrugFuture.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metescufylline
Reactant of Route 2
Reactant of Route 2
Metescufylline
© Copyright 2026 BenchChem. All Rights Reserved.